molecular formula C7H14O6 B013699 Methyl beta-D-galactopyranoside CAS No. 1824-94-8

Methyl beta-D-galactopyranoside

Cat. No.: B013699
CAS No.: 1824-94-8
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VOQCIKJUSA-N
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Description

Methyl beta-D-galactoside is a beta-D-galactopyranoside having a methyl substituent at the anomeric position. It is a beta-D-galactoside, a monosaccharide derivative and a methyl D-galactoside.
Methyl-beta-D-galactoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Methyl beta-D-galactopyranoside is a natural product found in Pogostemon cablin and Ahnfeltia plicata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-VOQCIKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017001
Record name Methyl galactoside
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Molecular Weight

194.18 g/mol
Source PubChem
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CAS No.

1824-94-8
Record name Methyl β-D-galactopyranoside
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Record name Methyl beta-galactoside
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Record name Methyl galactoside
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Record name Methyl β-D-galactopyranoside
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Record name METHYL .BETA.-D-GALACTOPYRANOSIDE
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Foundational & Exploratory

Unraveling the Molecular Interactions of Methyl β-D-galactopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside (MGP) is a monosaccharide derivative that serves as a crucial tool in glycobiology and drug discovery. Its primary mechanism of action lies in its ability to act as a competitive inhibitor for a class of β-galactoside-binding proteins known as galectins. By mimicking the natural galactose-containing ligands, MGP can modulate the diverse biological activities of galectins, which are implicated in a myriad of physiological and pathological processes, including immune responses, inflammation, and cancer progression. This technical guide provides an in-depth exploration of the mechanism of action of Methyl β-D-galactopyranoside, detailing its molecular interactions, the signaling pathways it influences, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of Galectins

The fundamental mechanism of action of Methyl β-D-galactopyranoside is its function as a competitive ligand for the carbohydrate recognition domains (CRDs) of galectins.[1][2] Galectins are a family of proteins that specifically recognize and bind to β-galactoside structures on glycoproteins and glycolipids.[1] The galactose moiety of these glycans fits into a shallow binding pocket on the galectin CRD, mediating a variety of cellular processes.

MGP, with its terminal β-D-galactopyranoside structure, effectively mimics the natural ligands of galectins. It binds to the same active site, thereby preventing the galectins from interacting with their endogenous binding partners in a concentration-dependent manner. This competitive inhibition forms the basis of its utility as a tool to study galectin function and as a scaffold for the development of more potent and selective galectin inhibitors.

Quantitative Analysis of Binding Affinity and Inhibition

The interaction of Methyl β-D-galactopyranoside with various proteins has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate the binding affinity, with a lower Kd value indicating a stronger interaction. Similarly, the inhibition constant (Ki) measures the potency of an inhibitor.

Target ProteinLigandMethodDissociation Constant (Kd)Inhibition Constant (Ki)Reference
Galectin-1Methyl β-D-galactopyranosideFluorescence Polarization~700 µM-[3]
Galectin-3Methyl β-D-galactopyranoside-5–20 mM (for galactose)-[4]
Galectin-8NMethyl β-D-galactopyranosideFluorescence Polarization--[5]
E. coli β-galactosidaseIsopropyl β-D-1-thiogalactopyranoside (IPTG)Enzyme Kinetics-0.199 mM[6]

Key Signaling Pathways Modulated by Methyl β-D-galactopyranoside

By competitively inhibiting galectins, Methyl β-D-galactopyranoside can interfere with the signaling pathways they regulate. Two well-characterized examples are the pathways mediated by Galectin-1 and Galectin-3.

Galectin-1 Induced T-cell Apoptosis

Galectin-1 is known to induce apoptosis in activated T-cells, a mechanism that plays a role in immune homeostasis and tumor immune evasion.[7][8][9] MGP can inhibit this process by blocking the binding of Galectin-1 to glycosylated receptors on the T-cell surface, such as CD7, CD43, and CD45.[10][11]

Galectin1_Apoptosis_Pathway MGP Methyl β-D-galactopyranoside Gal1 Galectin-1 MGP->Gal1 Inhibits TCellReceptor Glycosylated T-cell Receptors (e.g., CD7, CD45) Gal1->TCellReceptor Binds Apoptosis T-cell Apoptosis TCellReceptor->Apoptosis Initiates

Fig. 1: Inhibition of Galectin-1 Mediated T-cell Apoptosis by MGP.
Galectin-3 Signaling in Cancer and Inflammation

Galectin-3 is implicated in various aspects of cancer progression, including cell growth, adhesion, migration, and angiogenesis.[12][13][14] It can interact with numerous cell surface receptors and extracellular matrix proteins to activate downstream signaling cascades, such as the Ras-ERK/AKT pathway.[12][15] MGP can competitively block these interactions, thereby attenuating Galectin-3-mediated signaling.

Galectin3_Cancer_Signaling MGP Methyl β-D-galactopyranoside Gal3 Galectin-3 MGP->Gal3 Inhibits CellSurfaceReceptors Cell Surface Receptors (e.g., Integrins, EGFR) Gal3->CellSurfaceReceptors Binds Ras_ERK_AKT Ras-ERK/AKT Pathway CellSurfaceReceptors->Ras_ERK_AKT Activates CancerProgression Cancer Progression (Proliferation, Migration, Angiogenesis) Ras_ERK_AKT->CancerProgression Promotes

Fig. 2: MGP Interference with Galectin-3 Pro-tumorigenic Signaling.

Experimental Protocols for Characterizing MGP's Mechanism of Action

A variety of experimental techniques are employed to elucidate the binding kinetics and functional effects of Methyl β-D-galactopyranoside.

Experimental_Workflow cluster_binding Binding Affinity & Kinetics cluster_functional Functional Assays cluster_structural Structural Analysis ITC Isothermal Titration Calorimetry (ITC) ELLA Enzyme-Linked Lectin Assay (ELLA) HIA Hemagglutination Inhibition Assay (HIA) SPR Surface Plasmon Resonance (SPR) FP Fluorescence Polarization (FP) Xray X-ray Crystallography MGP Methyl β-D-galactopyranoside (MGP)

Fig. 3: Experimental Workflow for Characterizing MGP Interactions.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17]

Protocol:

  • Sample Preparation: Dialyze both the protein (e.g., galectin) and MGP into the same buffer to minimize heats of dilution.[17][18] Degas the solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power (e.g., 5 µcal/sec).[19]

  • Loading: Load the protein solution into the sample cell and the MGP solution into the injection syringe. Typical concentrations are 10-50 µM for the protein and 10-20 times higher for the ligand.[18]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the MGP solution into the protein solution, with sufficient time between injections for the signal to return to baseline.[19]

  • Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[20][21][22]

Protocol:

  • Chip Preparation: Immobilize the protein (e.g., galectin) onto a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of MGP in a running buffer (e.g., HBS-EP).

  • Binding Measurement: Inject the MGP solutions over the sensor chip surface at a constant flow rate. The association of MGP to the immobilized protein is monitored as an increase in the SPR signal.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of MGP.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka) and off-rate (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.[20]

Fluorescence Polarization (FP)

FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This technique is often used in a competitive format to determine the binding affinity of unlabeled ligands like MGP.[23][24]

Protocol:

  • Probe Selection: A fluorescently labeled ligand with known affinity for the target protein (e.g., a fluorescently tagged galactoside for a galectin) is used as the probe.

  • Assay Setup: In a microplate, combine a fixed concentration of the target protein and the fluorescent probe.

  • Competition: Add varying concentrations of MGP to the wells.

  • Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As MGP displaces the fluorescent probe from the protein, the polarization will decrease.

  • Data Analysis: Plot the fluorescence polarization as a function of the MGP concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the MGP-protein complex, revealing the precise atomic interactions at the binding site.[25][26][27]

Protocol:

  • Protein Purification and Crystallization: Purify the target protein to homogeneity. Screen for crystallization conditions in the presence of a saturating concentration of MGP.

  • Crystal Harvesting and Cryo-protection: Mount a suitable crystal in a cryo-loop and soak it in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-MGP complex.

  • Structural Analysis: Analyze the refined structure to identify the key amino acid residues and the specific hydrogen bonds and van der Waals interactions involved in binding MGP.

Conclusion

Methyl β-D-galactopyranoside's mechanism of action is centered on its ability to act as a competitive inhibitor of galectins and other β-galactoside-binding proteins. This seemingly simple interaction has profound biological implications, as it allows for the modulation of complex signaling pathways involved in immunity, inflammation, and cancer. The experimental methodologies detailed in this guide provide a robust framework for researchers to investigate these interactions with high precision and detail. A thorough understanding of MGP's mechanism of action is not only crucial for its application as a research tool but also provides a foundational blueprint for the rational design of novel glycomimetic drugs with enhanced potency and selectivity for therapeutic intervention.

References

The Biochemical Involvement of Methyl β-D-galactopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biochemical pathways involving Methyl β-D-galactopyranoside (MGP), a synthetic analog of lactose. MGP is a valuable tool for researchers in molecular biology, biochemistry, and drug development due to its role as a non-metabolizable inducer of gene expression and as a substrate for enzymatic studies. This document outlines its primary interactions with bacterial operons, presents relevant quantitative data for analogous compounds, details experimental protocols for its use, and provides visualizations of key pathways and workflows.

Core Biochemical Pathways

Methyl β-D-galactopyranoside primarily functions as a molecular probe in the study of two key inducible gene systems in bacteria, particularly Escherichia coli: the lactose (lac) operon and the melibiose (mel) operon.

The lac Operon: A Classic Model of Gene Induction

The lac operon is a cluster of genes (lacZ, lacY, and lacA) responsible for the transport and metabolism of lactose. Its expression is tightly controlled by the Lac repressor protein (LacI). In the absence of an inducer, the LacI protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.

Methyl β-D-galactopyranoside, like the natural inducer allolactose, can bind to the Lac repressor. This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA. The repressor then dissociates from the operator, allowing RNA polymerase to transcribe the structural genes of the operon. This process leads to the synthesis of β-galactosidase (lacZ), lactose permease (lacY), and thiogalactoside transacetylase (lacA). Unlike allolactose, MGP is a poor substrate for β-galactosidase and is therefore considered a "gratuitous" inducer, as its concentration remains relatively stable during the induction experiment.

lac_operon_induction cluster_0 No Inducer Present cluster_1 Methyl β-D-galactopyranoside (MGP) Present LacI Lac Repressor (Active) Operator Operator LacI->Operator Binds LacI_inactive Lac Repressor (Inactive) lacZYA lacZ, lacY, lacA No Transcription No Transcription lacZYA->No Transcription No mRNA RNA_Polymerase_blocked RNA Polymerase RNA_Polymerase_blocked->Operator Blocked MGP MGP MGP->LacI Binds Operator_free Operator LacI_inactive->Operator_free Dissociates lacZYA_transcribed lacZ, lacY, lacA RNA_Polymerase_active RNA Polymerase RNA_Polymerase_active->Operator_free Binds RNA_Polymerase_active->lacZYA_transcribed Transcription mRNA mRNA lacZYA_transcribed->mRNA Proteins β-galactosidase, Permease, Transacetylase mRNA->Proteins Translation

Induction of the lac operon by Methyl β-D-galactopyranoside.

The mel Operon: An Overlapping Regulatory Network

The mel operon in E. coli is responsible for the metabolism of melibiose, an α-galactoside. Interestingly, there is an overlap in the effectors of the lac and mel operons. While typically induced by α-galactosides, it has been shown that β-galactosides, including the synthetic analog methyl-β-d-thiogalactopyranoside (TMG), a compound structurally very similar to MGP, can significantly induce the mel operon.[1] This induction is particularly strong when the intracellular concentration of the β-galactoside is increased through the action of the Lac permease.[1] This cross-regulation highlights the intricate network of metabolic control in bacteria.

The induction of the mel operon by β-galactosides is dependent on the presence of the LacY permease, which transports these molecules into the cell. Once inside, they can interact with the MelR protein, the transcriptional activator of the mel operon, leading to the expression of α-galactosidase.

mel_operon_induction MGP_ext Extracellular MGP LacY LacY Permease MGP_ext->LacY MGP_int Intracellular MGP LacY->MGP_int Transport MelR MelR Protein MGP_int->MelR Activates mel_promoter mel Operon Promoter MelR->mel_promoter Binds and Activates Transcription alpha_galactosidase α-galactosidase mel_promoter->alpha_galactosidase Expression

Induction of the mel operon by Methyl β-D-galactopyranoside.

Quantitative Data

β-Galactosidase Kinetics

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for E. coli β-galactosidase with various substrates. These values can serve as a benchmark when determining the kinetic parameters for MGP.

SubstrateKm (mM)Vmax (relative to Lactose)Reference
Lactose1.351.00(Wallenfels & Malhotra, 1961)
o-Nitrophenyl-β-D-galactopyranoside (ONPG)0.985.8(Wallenfels & Malhotra, 1961)
Phenyl-β-D-galactopyranoside3.230.47(Wallenfels & Malhotra, 1961)
Lac Repressor Binding Affinity

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity. The binding affinities of various galactosides to the Lac repressor are presented below. It has been noted that substitution of a methyl group at the anomeric position increases the binding affinity relative to galactose.[2]

LigandKd (μM)Reference
Isopropyl-β-D-1-thiogalactopyranoside (IPTG)1.3(Barkley et al., 1975)
Galactose3000(Barkley et al., 1975)
mel Operon Induction by a MGP Analog

The following table presents data on the induction of the mel operon by methyl-β-d-thiogalactopyranoside (TMG) in E. coli, demonstrating the significant effect of Lac permease-mediated uptake.

StrainInducer (1 mM)α-Galactosidase Activity (Miller Units)Fold InductionReference
lacY-TMG~2~2[1]
lacY+TMG~170~170[1]

Experimental Protocols

The following protocols are adapted from established methods and can be used to investigate the biochemical effects of Methyl β-D-galactopyranoside.

β-Galactosidase Activity Assay with MGP as a Substrate

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of β-galactosidase using MGP as a substrate. The assay measures the release of galactose from MGP, which can be quantified using a coupled enzyme assay (e.g., with galactose dehydrogenase).

Materials:

  • Purified β-galactosidase

  • Methyl β-D-galactopyranoside (MGP) solutions of varying concentrations

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Galactose Dehydrogenase

  • NAD+

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of MGP solutions in Z-buffer at different concentrations (e.g., 0.1 mM to 10 mM).

  • In a 96-well plate, add 50 µL of each MGP solution to triplicate wells.

  • Add 20 µL of NAD+ solution and 10 µL of Galactose Dehydrogenase to each well.

  • To initiate the reaction, add 20 µL of a known concentration of β-galactosidase to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the rate of NADH formation, which is stoichiometric with the amount of galactose produced.

  • Calculate the initial reaction velocity (V0) for each MGP concentration from the linear portion of the absorbance vs. time plot.

  • Plot V0 against the MGP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

beta_gal_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mgp Prepare MGP solutions (varying concentrations) add_reagents Add MGP, NAD+, and Galactose Dehydrogenase to 96-well plate prep_mgp->add_reagents prep_enzyme Prepare β-galactosidase, Galactose Dehydrogenase, and NAD+ solutions prep_enzyme->add_reagents start_reaction Add β-galactosidase to initiate reaction add_reagents->start_reaction measure_abs Measure absorbance at 340 nm over time start_reaction->measure_abs calc_v0 Calculate initial velocity (V0) for each MGP concentration measure_abs->calc_v0 plot_data Plot V0 vs. [MGP] calc_v0->plot_data fit_model Fit to Michaelis-Menten equation to find Km and Vmax plot_data->fit_model

Workflow for determining β-galactosidase kinetics with MGP.

in vivo Induction of the lac Operon

This protocol outlines the steps to measure the induction of the lac operon in E. coli by MGP using a β-galactosidase assay with the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • E. coli strain with a functional lac operon (e.g., MG1655)

  • Luria-Bertani (LB) broth

  • Methyl β-D-galactopyranoside (MGP)

  • Z-buffer

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of E. coli in LB broth.

  • Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Divide the culture into experimental and control groups. Add MGP to the experimental cultures to a final concentration (e.g., 1 mM). The control culture receives no MGP.

  • Incubate all cultures for a set period (e.g., 2 hours) to allow for induction and protein expression.

  • Take a 1 mL aliquot from each culture and measure the OD600 to determine cell density.

  • To the remaining cultures, add 100 µL of chloroform and 50 µL of 0.1% SDS to permeabilize the cells. Vortex vigorously.

  • Add 0.2 mL of ONPG solution to each tube to start the enzymatic reaction. Record the start time.

  • Incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the stop time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).

  • Calculate β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) ] / ( Time (min) × Volume (mL) × OD600 )

lac_induction_assay_workflow cluster_growth Cell Culture and Induction cluster_assay β-Galactosidase Assay cluster_analysis Calculation grow_culture Grow E. coli to mid-log phase induce Add MGP to induce the lac operon grow_culture->induce incubate Incubate for protein expression induce->incubate measure_od600 Measure OD600 incubate->measure_od600 lyse_cells Permeabilize cells (Chloroform/SDS) incubate->lyse_cells calc_miller Calculate Miller Units measure_od600->calc_miller add_onpg Add ONPG to start reaction lyse_cells->add_onpg incubate_reaction Incubate at 37°C add_onpg->incubate_reaction stop_reaction Stop reaction with Na2CO3 incubate_reaction->stop_reaction measure_abs Measure OD420 and OD550 stop_reaction->measure_abs measure_abs->calc_miller

Workflow for in vivo lac operon induction assay.

Conclusion

Methyl β-D-galactopyranoside is a versatile tool for studying gene regulation and enzyme kinetics. Its ability to induce the lac and potentially the mel operons without being metabolized makes it an ideal candidate for quantitative studies of gene expression. While specific kinetic and binding constants for MGP are not widely reported, the experimental protocols provided in this guide offer a clear path for researchers to determine these values and to further explore the biochemical pathways in which this compound is involved. The continued use of MGP and its derivatives will undoubtedly contribute to a deeper understanding of cellular signaling and metabolic regulation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-galactopyranoside is a monosaccharide derivative that plays a significant role in various biochemical and pharmaceutical research areas. As a glycoside of galactose, it serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions, cellular signaling, and the metabolic pathways involving galactose.[1] Its stability and specific configuration make it an ideal substrate for enzymes like β-galactosidase and a foundational structure for the synthesis of more complex glycoconjugates and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl β-D-galactopyranoside, detailed experimental protocols for their determination, and insights into its biological significance and applications in drug development.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white to faint yellow crystalline powder.[4] Its fundamental physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory applications.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
Appearance White to faint yellow crystalline powder[4]
Melting Point 176-179 °C[4]
Solubility Water: 50 mg/mL (clear, colorless)[4]
Methanol: Soluble[1]
DMSO: 39 mg/mL[5]
Optical Rotation [α]D²⁰ = -15 ± 2º (c=1.5 in MeOH)[2]
Table 2: Identification and Chemical Data
IdentifierValueReference
CAS Number 1824-94-8[2]
PubChem CID 94214[6]
SMILES CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO[6]
InChI InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1[6]
Stability Stable. Incompatible with strong oxidizing agents.[7]
Storage 2-8°C, protect from light.[4][8]

Chemical Reactivity and Synthesis

The chemical behavior of Methyl β-D-galactopyranoside is primarily dictated by its hydroxyl groups and the glycosidic bond. These functional groups allow for a variety of chemical modifications, making it a versatile building block in synthetic carbohydrate chemistry.

Hydrolysis

The β-glycosidic bond in Methyl β-D-galactopyranoside can be cleaved through both acid-catalyzed and enzymatic hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the glycosidic oxygen is protonated, leading to the cleavage of the C1-O bond and the formation of a carbocation intermediate. Subsequent attack by water yields galactose and methanol. The reaction mechanism involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen, followed by a slow, rate-determining unimolecular heterolysis.[9][10][11]

  • Enzymatic Hydrolysis: β-Galactosidase specifically catalyzes the hydrolysis of the β-(1→4)-glycosidic bond in lactose and other β-galactosides, including Methyl β-D-galactopyranoside.[12] The enzyme facilitates the cleavage of the glycosidic bond, producing galactose and methanol. This specificity makes Methyl β-D-galactopyranoside a useful substrate for β-galactosidase activity assays.[7]

Oxidation

The hydroxyl groups of Methyl β-D-galactopyranoside can be oxidized by various reagents.

  • Bromine Water: Mild oxidizing agents like bromine water selectively oxidize the anomeric carbon of the corresponding aldose if the glycosidic bond were hydrolyzed first. However, in the intact glycoside, the primary alcohol at C6 is susceptible to oxidation.[13][14]

  • Periodate Oxidation: Periodic acid can be used to cleave the vicinal diol groups (C2-C3 and C3-C4), leading to the opening of the pyranose ring. The C3-C4 bond is specifically oxidized in the galactoside.[5]

Synthesis of Derivatives

The hydroxyl groups of Methyl β-D-galactopyranoside serve as sites for the synthesis of various derivatives through acylation, etherification, and other modification reactions. These derivatives are crucial for developing new therapeutic agents and research tools.[4][15][16] For instance, treatment with acyl halides can produce 6-O-acyl esters, which can be further modified to create compounds with potential antimicrobial or antiviral activities.[4][15]

Experimental Protocols

The following section details standardized methodologies for determining the key physical properties of Methyl β-D-galactopyranoside.

Melting Point Determination

Methodology: The melting point is determined using the capillary method.[17]

  • Sample Preparation: A small amount of finely powdered, dry Methyl β-D-galactopyranoside is packed into a capillary tube to a height of 1-2 mm.[18][19]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • A preliminary "rough" melting point is determined by heating the sample at a rapid rate (e.g., 5 °C/minute).[18]

    • For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/minute) starting from a temperature about 20 °C below the rough melting point.[20]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.[20]

  • Data Analysis: The melting point is reported as a range. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

Methodology: The equilibrium solubility is determined using the shake-flask method, a standard USP protocol.[21][22]

  • Preparation: An excess amount of Methyl β-D-galactopyranoside is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[21]

  • Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

  • Quantification: The concentration of Methyl β-D-galactopyranoside in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating a known volume of the solvent and weighing the residue.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Optical Rotation Measurement

Methodology: The optical rotation is measured using a polarimeter.[23][24]

  • Sample Preparation: A solution of Methyl β-D-galactopyranoside of a known concentration is prepared in a suitable solvent (e.g., methanol).[25]

  • Apparatus: A calibrated polarimeter with a sodium D-line light source (589 nm) is used. The sample cell length is typically 1 dm.

  • Procedure:

    • The polarimeter is calibrated with the pure solvent.

    • The sample solution is placed in the polarimeter cell, ensuring no air bubbles are present.[23]

    • The angle of rotation is measured at a constant temperature (e.g., 20 °C).[23]

  • Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[25]

Biological Significance and Applications in Drug Development

Methyl β-D-galactopyranoside and its derivatives are of significant interest in glycobiology and drug development due to their interaction with specific proteins and their potential as therapeutic agents.

Role in Glycobiology and Cell Signaling

Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and signaling.[2] Galectin-3, in particular, is implicated in cancer progression and metastasis.[4] It can modulate signaling pathways such as RAS/MAPK and NF-κB by cross-linking cell surface glycoproteins.[2][7] The binding of galectin-3 to its glycan ligands on the cell surface can trigger a cascade of intracellular events that influence cell proliferation, apoptosis, and migration.[4][26]

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galectin-3 Galectin-3 Glycoprotein Glycoprotein (e.g., Integrin, EGFR) Galectin-3->Glycoprotein Binds to β-galactosides Receptor_Clustering Receptor Clustering & Lattice Formation Glycoprotein->Receptor_Clustering Induces Signaling_Pathways Activation of Signaling Pathways (e.g., RAS/MAPK, PI3K/Akt) Receptor_Clustering->Signaling_Pathways Activates Cellular_Response Cellular Response (Proliferation, Migration, Anti-apoptosis) Signaling_Pathways->Cellular_Response Leads to

Caption: Simplified Galectin-3 signaling pathway.
Applications in Drug Development

The unique properties of glycosides are being harnessed for targeted drug delivery and the development of novel therapeutics.

  • Drug Delivery Systems: Glycosylation of drugs can improve their solubility and pharmacokinetic properties. Drug glycosides can be designed to be hydrophilic and poorly absorbed in the small intestine, allowing for targeted delivery to the colon where bacterial glycosidases can cleave the glycosidic bond and release the active drug.[27] Glycosides have also been incorporated into liposomal drug delivery systems to target specific tissues.[28][29]

  • Therapeutic Agents: Derivatives of Methyl β-D-galactopyranoside have been synthesized and evaluated for their potential as antimicrobial, antifungal, and antiviral agents.[15][30][31] The modification of the hydroxyl groups with various acyl chains has been shown to enhance the biological activity of the parent compound.[15][16]

Experimental Workflow Example

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel Methyl β-D-galactopyranoside derivatives as potential therapeutic agents.

Experimental_Workflow Start Start Synthesis Synthesis of Methyl β-D-galactopyranoside Derivatives Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening In vitro Biological Screening (Antimicrobial, Anticancer assays) Characterization->Biological_Screening Lead_Identification Lead Compound Identification Biological_Screening->Lead_Identification Lead_Identification->Synthesis Inactive Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Optimization Active In_vivo In vivo Studies (Animal Models) Optimization->In_vivo End End In_vivo->End

References

An In-depth Technical Guide to the Stability and Solubility of Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside is a crucial carbohydrate derivative with significant applications in glycobiology, enzyme kinetics, and pharmaceutical sciences. Its utility as a substrate for β-galactosidase and a building block in the synthesis of complex carbohydrates necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the stability and solubility of Methyl β-D-galactopyranoside, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biochemical interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals working with this important glycoside.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white crystalline solid with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol . It is generally recognized for its stability under standard storage conditions and its good solubility in aqueous solutions and some polar organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various biochemical assays. Methyl β-D-galactopyranoside exhibits good solubility in polar solvents, which is a key attribute for its use in aqueous buffer systems for enzymatic assays and as a reactant in various synthetic procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Methyl β-D-galactopyranoside in various solvents. It is important to note that there are some discrepancies in the reported values for aqueous solubility, which may be attributed to different experimental conditions such as temperature, pH, and the method of determination (kinetic vs. thermodynamic).

SolventSolubility (mg/mL)Molar Solubility (M)Notes
Water50[1]~0.257Clear, colorless solution.
Water39[2]~0.201-
Phosphate-Buffered Saline (PBS)100[2]~0.515-
Methanol100~0.515Soluble.[3]
Dimethyl Sulfoxide (DMSO)39[2]~0.201-
EthanolInsoluble[2]--
Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.

This high-throughput method is suitable for early-stage drug discovery and screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl β-D-galactopyranoside in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This method determines the equilibrium solubility and is considered the "gold standard".

  • Sample Preparation: Add an excess amount of solid Methyl β-D-galactopyranoside to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of Methyl β-D-galactopyranoside in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector, as the compound lacks a strong chromophore).

  • Standard Curve: Prepare a standard curve of known concentrations of Methyl β-D-galactopyranoside to accurately quantify the amount in the filtrate.

Stability Profile

Methyl β-D-galactopyranoside is generally considered a stable compound, particularly in its solid form when stored under appropriate conditions (cool and dry). However, as a glycoside, it is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

General Stability and Storage

For long-term storage, Methyl β-D-galactopyranoside powder should be kept in a tightly sealed container at 2-8°C. Solutions of the compound are less stable and should be prepared fresh. If storage of solutions is necessary, they should be filter-sterilized and stored at low temperatures (-20°C or -80°C) for a limited time.

Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of Methyl β-D-galactopyranoside in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Quantification: Quantify the amount of remaining Methyl β-D-galactopyranoside and the formation of any degradation products.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of Methyl β-D-galactopyranoside.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used for polar compounds.

  • Detection: As Methyl β-D-galactopyranoside lacks a strong UV chromophore, a Universal detector like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is required. Mass Spectrometry (MS) can also be used for detection and identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Role in Biochemical Pathways and Experimental Workflows

The primary role of Methyl β-D-galactopyranoside in a biochemical context is as a substrate for the enzyme β-galactosidase. This enzyme catalyzes the hydrolysis of the β-glycosidic bond to yield galactose and methanol. This reaction is fundamental in many areas of molecular biology and biotechnology, often used as a reporter gene assay.

Enzymatic Hydrolysis by β-Galactosidase

Enzymatic_Hydrolysis sub Methyl β-D-galactopyranoside enzyme β-Galactosidase sub->enzyme prod1 Galactose enzyme->prod1 Hydrolysis prod2 Methanol enzyme->prod2 Forced_Degradation_Workflow start Prepare Stock Solution of Methyl β-D-galactopyranoside stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Various Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify end Assess Stability Profile quantify->end

References

Methyl beta-D-galactopyranoside's function in carbohydrate metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of Methyl β-D-galactopyranoside in Carbohydrate Metabolism

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside (MGP) is a synthetic monosaccharide derivative that serves as a pivotal tool in the study of carbohydrate metabolism and recognition. As a structural analog of the terminal galactose moiety found in lactose and various glycoconjugates, MGP provides a stable and non-metabolizable probe for investigating the function of key proteins such as β-galactosidase and the galectin family of lectins. This guide details the biochemical functions of MGP, summarizing its interactions with enzymes and carbohydrate-binding proteins, presenting quantitative binding data, and providing detailed experimental protocols for its application in research.

Interaction with β-Galactosidase and the lac Operon

Methyl β-D-galactopyranoside plays a significant role in microbiology and molecular biology as an inducer of the lac operon in Escherichia coli and other bacteria. The lac operon is a classic model system for gene regulation, controlling the expression of genes required for the transport and metabolism of lactose.

Induction of the lac Operon

The lac operon is negatively regulated by the LacI repressor protein, which binds to the operator region of the operon and blocks transcription in the absence of an inducer. The natural inducer is allolactose, an isomer of lactose formed by a transgalactosylation reaction catalyzed by β-galactosidase. MGP, like other β-galactosides such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), can function as a gratuitous inducer.[1][2] It binds to the LacI repressor, causing a conformational change that releases the repressor from the operator, thereby permitting the transcription of the structural genes: lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[2][3] This induction allows the cell to produce the enzymes necessary for lactose metabolism, even though MGP itself is a poor substrate for β-galactosidase.[4][5]

Caption: Induction of the lac operon by Methyl β-D-galactopyranoside.
Substrate for β-Galactosidase

While an effective inducer, MGP is considered a weak substrate for the hydrolytic action of β-galactosidase.[4] The enzyme catalyzes the hydrolysis of the β-glycosidic bond in lactose to yield galactose and glucose. The methyl group at the anomeric position of MGP makes it less favorable for enzymatic cleavage compared to natural substrates or chromogenic analogs like o-nitrophenyl-β-D-galactopyranoside (ONPG).[6][7] This property is advantageous in research, as it allows for sustained induction of the lac operon without significant depletion of the inducer molecule.[8]

Ligand for Galectin Proteins

Galectins are a family of β-galactoside-binding proteins (lectins) that play crucial roles in various cellular processes, including cell adhesion, signaling, inflammation, and cancer progression.[9][10] They recognize galactose-containing glycoconjugates through a conserved carbohydrate recognition domain (CRD).

MGP serves as a canonical monosaccharide ligand for the galectin CRD. The binding is characterized by hydrogen bonds between the hydroxyl groups of the galactose ring (notably at C4 and C6) and conserved amino acid residues in the CRD, as well as a characteristic CH-π stacking interaction between the hydrophobic α-face of the pyranose ring and a conserved tryptophan residue.[9]

Due to its relatively low binding affinity compared to larger, multivalent glycans, MGP is frequently used as a reference compound or a competitive inhibitor in assays designed to screen for more potent and selective galectin inhibitors.[9][11] Its simple structure provides a baseline for evaluating the contribution of additional chemical modifications to binding affinity and specificity.

Quantitative Data Summary

Quantitative data for the interaction of MGP with its protein targets is often presented in relative terms, highlighting its role as a reference standard.

Table 1: Galectin Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. MGP is often used as a baseline for comparison.

Galectin TargetLigandRelative Affinity vs. MGPReported Kd (μM)Citation
Galectin-1Methyl 3-deoxy-3-C-(hydroxymethyl)-β-d-gulopyranoside~7x stronger-[9]
Galectin-8ND-Galactal~5x stronger-[11]
Galectin-8Quinoline–galactose derivative~60x stronger-[12]
Galectin-3Lactose~50x stronger~200[13]

Note: Absolute Kd values for MGP are often in the millimolar range, indicating weak binding.

Table 2: β-Galactosidase Enzymatic Parameters

Specific kinetic parameters (Km, Vmax) for MGP as a β-galactosidase substrate are not widely reported, reflecting its status as a weak substrate. For context, parameters for the common chromogenic substrate ONPG are provided.

Enzyme SourceSubstrateKm (mM)Vmax (μmol min−1 mg−1)Citation
Aspergillus oryzaeONPG0.80 - 0.840.084 - 0.086 (A/min)[7]
Lactobacillus plantarumONPG6.64147.5[14]
E. coliONPG2.5107[15]

Experimental Protocols

MGP is integral to several standard biochemical and molecular biology assays.

Protocol: β-Galactosidase Activity Assay (Miller Assay)

This protocol describes a method to quantify β-galactosidase activity in bacterial lysates using the chromogenic substrate ONPG. MGP can be used in the growth medium to induce enzyme expression prior to the assay.

1. Cell Culture and Lysis:

  • Grow E. coli cells in a suitable medium (e.g., M9 minimal medium) with an appropriate carbon source and MGP (e.g., 1 mM) to induce lacZ expression.

  • Grow cultures to mid-log phase (OD600 ≈ 0.4-0.6).

  • Place cultures on ice to stop growth. Measure and record the OD600.

  • Pellet a known volume of cells (e.g., 1 mL) by centrifugation.

  • Resuspend the pellet in an equal volume of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[16]

  • Permeabilize cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS, followed by vortexing for 10 seconds.

2. Enzymatic Reaction:

  • Equilibrate the cell suspension tubes in a 28°C water bath for 5 minutes.

  • Start the reaction by adding 0.2 mL of ONPG solution (4 mg/mL in Z-buffer). Record the exact start time.[16]

  • Incubate at 28°C until a visible yellow color develops.

3. Termination and Measurement:

  • Stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the exact stop time.[16]

  • Centrifuge the tubes to pellet cell debris.

  • Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

4. Calculation of Activity (Miller Units):

  • Calculate Miller Units using the formula: Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (Time * Volume * OD₆₀₀) where Time is in minutes and Volume is in mL.

beta_gal_workflow start Start culture 1. Culture Cells with MGP Inducer start->culture lyse 2. Permeabilize Cells (SDS/Chloroform) culture->lyse incubate 3. Equilibrate at 28°C lyse->incubate react 4. Add ONPG Substrate (Start Timer) incubate->react develop 5. Incubate until Yellow Color Develops react->develop stop 6. Stop with Na₂CO₃ (Stop Timer) develop->stop measure 7. Measure A₄₂₀ / A₅₅₀ stop->measure calculate 8. Calculate Miller Units measure->calculate end End calculate->end

Caption: Experimental workflow for a β-Galactosidase activity assay.
Protocol: Competitive Fluorescence Polarization (FP) Assay for Galectin Binding

This protocol determines the binding affinity of an unlabeled compound (inhibitor) for a galectin by measuring its ability to displace a fluorescently labeled probe. MGP can be used as a reference inhibitor.

1. Reagents and Setup:

  • Galectin: Purified recombinant galectin protein in a suitable buffer (e.g., PBS with β-mercaptoethanol).

  • Fluorescent Probe: A high-affinity, fluorescently-labeled galactoside (e.g., a fluorescein-conjugated lactoside).

  • Competitor: The unlabeled test compound (or MGP as a reference) at various concentrations.

  • Assay Plate: A low-binding, black 96-well or 384-well plate.

  • FP Reader: A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Prepare a solution containing a fixed concentration of galectin and the fluorescent probe. The concentrations should be optimized based on the Kd of the probe-galectin interaction, typically with the galectin concentration near the Kd and the probe concentration much lower.[17]

  • In the wells of the assay plate, add serial dilutions of the competitor compound.

  • Add the galectin/probe mixture to each well.

  • Include control wells:

    • Minimum Polarization (0% Inhibition): Probe only.

    • Maximum Polarization (100% Inhibition): Probe + Galectin (no competitor).

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to reach equilibrium.

3. Measurement and Analysis:

  • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

  • Plot the mP values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe).

  • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the probe's Kd.

fp_assay_logic cluster_components Components cluster_reaction Competitive Binding Equilibrium galectin Galectin bound_probe Galectin-Probe Complex (High Polarization) galectin->bound_probe bound_competitor Galectin-Competitor Complex (Probe is Free -> Low Polarization) galectin->bound_competitor probe Fluorescent Probe probe->bound_probe Binds competitor Competitor (e.g., MGP) competitor->bound_competitor Competes & Binds

Caption: Logical relationship in a competitive fluorescence polarization assay.

Conclusion

Methyl β-D-galactopyranoside is a versatile and indispensable chemical tool in carbohydrate research. Its ability to act as a gratuitous inducer of the lac operon provides a reliable method for controlling gene expression in prokaryotic systems. Concurrently, its role as a canonical ligand for galectins establishes it as a fundamental reference compound for studying carbohydrate-protein interactions and for the development of therapeutic galectin inhibitors. While not a significant metabolite itself, its utility in elucidating the mechanisms of carbohydrate metabolism and recognition pathways is firmly established, making it a cornerstone of glycobiology research.

References

An In-Depth Technical Guide to the Interaction of Methyl β-D-galactopyranoside with Galectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Methyl β-D-galactopyranoside and the galectin family of proteins. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are exploring the roles of galectins in various physiological and pathological processes. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key experimental workflows and conceptual signaling pathways.

Introduction to Galectins and Methyl β-D-galactopyranoside

Galectins are a family of soluble proteins characterized by their affinity for β-galactoside-containing glycoconjugates and a conserved carbohydrate recognition domain (CRD).[1][2][3] They are involved in a myriad of biological processes, including cell adhesion, cell signaling, inflammation, immunity, and cancer progression.[1][4] The fundamental interaction of galectins with the β-galactoside moiety of glycans is central to their function.

Methyl β-D-galactopyranoside is a simple monosaccharide that serves as a foundational tool for studying galectin-carbohydrate interactions. Due to its structural similarity to the terminal galactose residues recognized by galectins, it is widely used as a reference compound and a competitive inhibitor in binding assays to elucidate the binding affinities and specificities of different galectins.[1]

Quantitative Binding Data

The binding affinity of Methyl β-D-galactopyranoside for various human galectins has been determined using several biophysical techniques. The following table summarizes the reported dissociation constants (Kd) from competitive fluorescence polarization assays. Lower Kd values indicate stronger binding affinity.

GalectinDissociation Constant (Kd) in µM
Galectin-11300
Galectin-2>10000
Galectin-3>10000
Galectin-4N>10000
Galectin-4C>10000
Galectin-7>10000
Galectin-8N>10000
Galectin-8C>10000
Galectin-9N>10000
Galectin-9C>10000
Data sourced from a competitive fluorescence polarization assay.[1]

It is important to note that while Methyl β-D-galactopyranoside is a useful tool, its affinity for most galectins is relatively weak, as indicated by the high Kd values.[1] This underscores the importance of more complex glycan structures for high-affinity galectin binding.

Experimental Protocols

Several experimental techniques are employed to characterize the interaction between galectins and their ligands. The following sections provide an overview of the methodologies for three common assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[5][6][7]

Methodology:

  • Sample Preparation:

    • Recombinant human galectins are purified and dialyzed extensively against the desired assay buffer (e.g., phosphate-buffered saline).

    • Methyl β-D-galactopyranoside is dissolved in the same dialysis buffer to minimize heats of dilution.

    • All solutions are degassed prior to use to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with the galectin solution (typically at a concentration of 10-100 µM).

    • The injection syringe is filled with a concentrated solution of Methyl β-D-galactopyranoside (typically 5-20 mM).

    • A series of small injections (e.g., 2 µL) of the Methyl β-D-galactopyranoside solution are made into the sample cell.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time.[8][9][10] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., a streptavidin-coated chip) is activated.

    • Biotinylated galectin is immobilized on the sensor chip surface.

    • The surface is then blocked to prevent non-specific binding.

  • Binding Analysis:

    • A solution of Methyl β-D-galactopyranoside (analyte) at various concentrations is flowed over the sensor chip surface.

    • The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.

    • A buffer-only flow is used to measure the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association and dissociation rate constants.

    • The Kd is calculated as the ratio of kd to ka.

Glycan Microarray

Glycan microarrays consist of a collection of structurally defined glycans immobilized on a solid surface.[11][12][13] They are used to profile the binding specificity of galectins and other glycan-binding proteins.

Methodology:

  • Array Incubation:

    • The glycan microarray slide is blocked to prevent non-specific binding.

    • The slide is then incubated with a solution of fluorescently labeled galectin.

  • Washing and Detection:

    • The slide is washed to remove unbound galectin.

    • The fluorescence signal from each spot on the array is measured using a microarray scanner.

  • Data Analysis:

    • The fluorescence intensity for each glycan is quantified and compared to determine the relative binding affinities of the galectin for different carbohydrate structures. Methyl β-D-galactopyranoside can be included on the array as a simple reference ligand.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying galectin-ligand interactions and a conceptual model of galectin-mediated signaling.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Initial Screening cluster_quantification Phase 3: Quantitative Analysis cluster_validation Phase 4: Cellular Validation Hypothesis Formulate Hypothesis (e.g., Specific galectin-ligand interaction) Protein_Prep Protein Expression & Purification (Recombinant Galectin) Hypothesis->Protein_Prep Ligand_Prep Ligand Synthesis/Procurement (Methyl β-D-galactopyranoside) Hypothesis->Ligand_Prep Glycan_Array Glycan Microarray (Broad specificity profiling) Protein_Prep->Glycan_Array ITC Isothermal Titration Calorimetry (Thermodynamic characterization) Protein_Prep->ITC SPR Surface Plasmon Resonance (Kinetic analysis) Protein_Prep->SPR Ligand_Prep->ITC Ligand_Prep->SPR Glycan_Array->ITC Glycan_Array->SPR Cell_Assay Cell-Based Assays (e.g., Adhesion, Apoptosis) ITC->Cell_Assay SPR->Cell_Assay

Caption: A typical experimental workflow for investigating galectin-ligand interactions.

Galectin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galectin Galectin Dimer Receptor1 Glycoprotein Receptor 1 Galectin->Receptor1 Binds to β-galactoside Receptor2 Glycoprotein Receptor 2 Galectin->Receptor2 Binds to β-galactoside Lattice Galectin-Glycoprotein Lattice Receptor1->Lattice Receptor2->Lattice Methyl_Gal Methyl β-D-galactopyranoside (Inhibitor) Methyl_Gal->Galectin Competitively Inhibits Signaling_Cascade Signaling Cascade Lattice->Signaling_Cascade Induces Receptor Clustering Cellular_Response Cellular Response (e.g., Adhesion, Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

Caption: Conceptual model of galectin-mediated cell surface signaling and its inhibition.

Conclusion

Methyl β-D-galactopyranoside is an indispensable tool for the initial characterization of galectin-carbohydrate interactions. While its binding affinity is generally low, it serves as a crucial reference point for the development of more potent and selective galectin inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically investigate the roles of galectins in health and disease, with the ultimate goal of developing novel therapeutic strategies. The continued exploration of these interactions will undoubtedly shed more light on the complex biology of galectins.

References

Discovery and history of Methyl beta-D-galactopyranoside in biochemical research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside, a simple glycoside, has played a foundational role in the advancement of biochemical research. Since its initial synthesis, attributed to the pioneering work of Emil Fischer in the late 19th century, this compound has become an indispensable tool for studying carbohydrate-protein interactions, enzyme kinetics, and gene regulation. This technical guide provides an in-depth overview of the discovery, history, and core applications of methyl β-D-galactopyranoside, with a focus on its utility in β-galactosidase assays and as an inducer of the lac operon. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Discovery and History

The discovery of methyl β-D-galactopyranoside is intrinsically linked to the groundbreaking work of German chemist Emil Fischer on the synthesis of glycosides. In the 1890s, Fischer developed a method for forming a glycosidic bond by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1][2] This reaction, now known as Fischer glycosidation, was a pivotal moment in carbohydrate chemistry and led to the first successful synthesis of various methyl glycosides.[1][2][3][4][5]

Initially, the significance of methyl β-D-galactopyranoside was primarily in the realm of fundamental organic chemistry. However, with the advent of molecular biology, its utility as a specific ligand for β-galactosidase and an inducer of the lac operon in Escherichia coli propelled it to the forefront of biochemical research.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white crystalline solid with well-defined physical and chemical properties. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
Melting Point 176-179 °C[6]
Solubility in Water 50 mg/mL[6]
Assay ≥98% (by GC)[6]
Storage Temperature 2-8°C[6]

Core Applications in Biochemical Research

Substrate and Inhibitor for β-Galactosidase

β-galactosidase is a hydrolase enzyme that catalyzes the cleavage of β-galactosides into monosaccharides. Methyl β-D-galactopyranoside serves as a natural, albeit weak, substrate for this enzyme.[7][8] Its primary utility in this context is as a competitive inhibitor in assays involving chromogenic or fluorogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUG). By competing for the active site of the enzyme, it allows for the determination of binding affinities and the characterization of enzyme kinetics.

Inducer of the lac Operon

One of the most significant applications of methyl β-D-galactopyranoside is its role as a gratuitous inducer of the lac operon in E. coli. The lac operon is a classic model system for gene regulation, and its induction is a cornerstone of molecular biology for protein expression. While not as potent as the synthetic inducer isopropyl β-D-1-thiogalactopyranoside (IPTG), methyl β-D-galactopyranoside can be used to modulate the level of gene expression. It functions by binding to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the operon. This allows RNA polymerase to transcribe the downstream structural genes.[9]

Experimental Protocols

General Protocol for β-Galactosidase Activity Assay (using a chromogenic substrate)

This protocol describes a typical colorimetric assay for β-galactosidase activity using ONPG as the substrate. Methyl β-D-galactopyranoside can be incorporated as a competitive inhibitor.

Materials:

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Cell lysate or purified β-galactosidase

  • Methyl β-D-galactopyranoside solution (for inhibition studies, various concentrations)

  • Spectrophotometer

Procedure:

  • Prepare cell lysates containing β-galactosidase.

  • In a microcentrifuge tube, combine:

    • Cell lysate (e.g., 10-100 μL)

    • Z-buffer to a final volume of 1 mL.

    • (For inhibition) Add desired concentration of methyl β-D-galactopyranoside.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding 200 μL of ONPG solution.

  • Incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding 500 μL of 1 M Na₂CO₃.

  • Measure the absorbance of the solution at 420 nm.

  • Calculate enzyme activity in Miller units.

Protocol for Induction of the lac Operon

This protocol outlines the general steps for inducing gene expression under the control of the lac promoter using methyl β-D-galactopyranoside.

Materials:

  • E. coli strain containing a plasmid with a gene of interest under the control of the lac promoter.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection.

  • Methyl β-D-galactopyranoside stock solution (e.g., 1 M in sterile water).

Procedure:

  • Inoculate a single colony of the E. coli strain into LB medium containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh LB medium with antibiotic.

  • Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

  • Induce protein expression by adding methyl β-D-galactopyranoside to the desired final concentration (e.g., 1 mM).

  • Continue to grow the culture for the desired period (e.g., 3-4 hours or overnight at a lower temperature) to allow for protein expression.

  • Harvest the cells by centrifugation for subsequent protein purification or analysis.

Visualizations

Fischer Glycosidation Workflow

Fischer_Glycosidation cluster_reactants Reactants cluster_products Products Galactose D-Galactose Intermediate Hemiacetal Intermediate Galactose->Intermediate Reaction with Methanol Methanol Methanol (CH3OH) Methanol->Intermediate Acid Acid Catalyst (e.g., HCl) Acid->Intermediate Product_alpha Methyl α-D-galactopyranoside Intermediate->Product_alpha Anomerization Product_beta Methyl β-D-galactopyranoside Intermediate->Product_beta Anomerization

Caption: Simplified workflow of the Fischer glycosidation reaction for the synthesis of methyl D-galactopyranosides.

lac Operon Induction Pathway

Lac_Operon_Induction cluster_operon lac Operon lacI lacI (Repressor Gene) Repressor Lac Repressor Protein lacI->Repressor transcribes & translates Promoter Promoter lacZ lacZ (β-galactosidase) Operator Operator lacY lacY (Permease) lacA lacA (Transacetylase) Repressor->Operator Binds to Operator (No MGP present) InactiveRepressor Inactive Repressor Repressor->InactiveRepressor Conformational Change MGP Methyl β-D-galactopyranoside MGP->Repressor Binds to Repressor RNAP RNA Polymerase RNAP->Promoter Binds to Promoter Transcription Transcription RNAP->Transcription Initiates Transcription (Operator Unbound)

Caption: The signaling pathway of lac operon induction by methyl β-D-galactopyranoside.

Conclusion

Methyl β-D-galactopyranoside, a molecule with a rich history rooted in the foundational discoveries of carbohydrate chemistry, continues to be a vital tool in modern biochemical research. Its specific interactions with β-galactosidase and the lac repressor protein have made it an invaluable reagent for studying enzyme kinetics, protein-carbohydrate binding, and gene regulation. The protocols and data presented in this guide aim to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile compound in their experimental endeavors. As research continues to unravel the complexities of the glycome, the applications of simple, well-characterized molecules like methyl β-D-galactopyranoside will undoubtedly expand, further solidifying its place in the biochemical research toolkit.

References

An In-depth Technical Guide to Methyl β-D-galactopyranoside: A Non-Metabolizable Galactose Analog for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-galactopyranoside (MβG) is a synthetic monosaccharide derivative that serves as a valuable tool in various fields of biomedical research. Its structural similarity to D-galactose, coupled with a key modification, renders it resistant to metabolic processing within the cell. This unique characteristic makes MβG an indispensable control and investigative agent for studying galactose metabolism, transport, and signaling pathways. This technical guide provides a comprehensive overview of MβG, including its biochemical properties, experimental applications, and detailed protocols for its use.

Core Concepts: Why Methyl β-D-galactopyranoside is Considered Non-Metabolizable

The defining feature of methyl β-D-galactopyranoside is the presence of a methyl group (CH₃) attached to the anomeric carbon via a β-glycosidic bond. This seemingly minor alteration has profound biochemical consequences. In natural galactose metabolism, the initial step involves the phosphorylation of the anomeric hydroxyl group (-OH) by galactokinase to form galactose-1-phosphate. The methyl group in MβG sterically hinders and electronically modifies the anomeric position, preventing galactokinase from recognizing and phosphorylating it. This resistance to the initial phosphorylation step is the primary reason why MβG is considered a non-metabolizable galactose analog. It cannot enter the Leloir pathway, the central route for galactose catabolism.

While MβG is largely inert to metabolic enzymes, it is recognized and transported into cells by the same transporters that handle D-galactose. This allows researchers to isolate and study transport and signaling events in the absence of downstream metabolic effects.

Biochemical and Physical Properties

A clear understanding of the physicochemical properties of Methyl β-D-galactopyranoside is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
CAS Number 1824-94-8
Appearance White crystalline powderN/A
Solubility Soluble in water
Purity ≥98%

Key Experimental Applications

The unique properties of Methyl β-D-galactopyranoside lend it to a variety of research applications, primarily as a negative control and a competitive inhibitor.

Studying Galactose Transport Mechanisms

Because MβG is transported into the cell but not metabolized, it is an excellent tool for dissecting the kinetics and specificity of galactose transporters, such as the sodium-glucose cotransporters (SGLTs) and glucose transporters (GLUTs).

  • Competitive Inhibition Assays: By co-incubating cells with radiolabeled galactose and varying concentrations of MβG, researchers can determine the inhibitory constant (Ki) of MβG for specific transporters. This provides insights into the transporter's affinity for galactose-like substrates.

  • Isolating Transport from Metabolism: Using MβG allows for the measurement of galactose uptake rates without the confounding variable of its subsequent metabolic conversion. This is particularly useful when studying the regulation of transporter activity.

Investigating Galactose-Mediated Signaling Pathways

Many cellular signaling pathways are initiated by the binding of sugars to cell surface receptors or by changes in intracellular sugar concentrations. MβG can be used to probe these pathways without the interference of metabolic feedback.

  • Dissecting Receptor-Ligand Interactions: In studies of galectins, a family of β-galactoside-binding proteins, MβG can be used as a competitive inhibitor to block the binding of natural galactose-containing ligands. This helps to elucidate the role of galectin-carbohydrate interactions in processes like cell adhesion, signaling, and apoptosis.[2]

  • Differentiating Signaling from Metabolism: By treating cells with MβG, researchers can determine if a cellular response is triggered by the mere presence of a galactose analog or if it requires its metabolism.

As a Non-Metabolizable Control in Metabolic Studies

In experiments investigating the metabolic effects of galactose, MβG serves as an essential negative control.

  • Cell Viability and Proliferation Assays: When assessing the impact of high galactose concentrations on cell health, parallel experiments with MβG can differentiate between osmotic effects and true metabolic toxicity.

  • Gene Expression Analysis: To identify genes whose expression is specifically regulated by galactose metabolism, researchers can compare the transcriptomic profiles of cells treated with galactose versus those treated with MβG.

Detailed Experimental Protocols

Protocol 1: Competitive Inhibition of Galactose Uptake

Objective: To determine the inhibitory effect of Methyl β-D-galactopyranoside on galactose transport into cultured mammalian cells.

Materials:

  • Cultured mammalian cells known to express galactose transporters (e.g., intestinal epithelial cells, kidney proximal tubule cells).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Radiolabeled D-galactose (e.g., [³H]-D-galactose).

  • Methyl β-D-galactopyranoside (MβG).

  • Scintillation cocktail.

  • Scintillation counter.

  • 24-well cell culture plates.

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Prepare a stock solution of MβG in PBS.

  • Prepare a series of working solutions of MβG in PBS at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM).

  • Prepare a working solution of radiolabeled D-galactose in PBS at a fixed concentration (e.g., 100 µM, with a specific activity of ~1 µCi/mL).

  • Wash the confluent cell monolayers twice with warm PBS.

  • Add 250 µL of the MβG working solutions to the respective wells.

  • Immediately add 250 µL of the radiolabeled D-galactose working solution to each well, bringing the final volume to 500 µL.

  • Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

  • To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 500 µL of a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials.

  • Add 5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in a scintillation counter.

  • Determine the protein concentration of each lysate to normalize the uptake data.

  • Plot the galactose uptake (in cpm/mg protein) against the concentration of MβG and calculate the IC₅₀.

Protocol 2: Investigating Galectin-3 Binding Inhibition

Objective: To assess the ability of Methyl β-D-galactopyranoside to inhibit the binding of a fluorescently labeled ligand to Galectin-3 using a fluorescence polarization assay.

Materials:

  • Recombinant human Galectin-3.

  • Fluorescently labeled lactose derivative (e.g., fluorescein-labeled lactosyl-sepharose).

  • Methyl β-D-galactopyranoside (MβG).

  • Assay buffer (e.g., PBS with 1 mM DTT).

  • Black, low-binding 96-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare a stock solution of MβG in the assay buffer.

  • Prepare a serial dilution of MβG in the assay buffer.

  • Prepare a solution of Galectin-3 in the assay buffer at a fixed concentration (e.g., 100 nM).

  • Prepare a solution of the fluorescently labeled lactose derivative in the assay buffer at a fixed concentration (e.g., 10 nM).

  • In a 96-well plate, add a constant volume of the Galectin-3 solution to each well (except for the blank).

  • Add varying concentrations of the MβG dilution series to the wells.

  • Add a constant volume of the fluorescently labeled lactose derivative to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the log of the MβG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Visualizations

Signaling Pathway: Inhibition of Galectin-3 Signaling by MβG

Galectin3_Inhibition Ligand Glycoprotein (e.g., Laminin) Gal3_extra Galectin-3 Ligand->Gal3_extra Binds to β-galactoside Receptor Cell Surface Receptor (e.g., Integrin) Gal3_extra->Receptor Cross-links Signaling Downstream Signaling (e.g., FAK, Akt) Receptor->Signaling Activates MBG Methyl β-D-galactopyranoside MBG->Gal3_extra Competitively Inhibits Response Cellular Response (Adhesion, Proliferation) Signaling->Response

Caption: Competitive inhibition of Galectin-3 by Methyl β-D-galactopyranoside.

Experimental Workflow: Galactose Uptake Inhibition Assay

Uptake_Workflow A 1. Seed and culture cells to confluence B 2. Prepare MβG and radiolabeled galactose solutions A->B C 3. Wash cells with PBS B->C D 4. Pre-incubate with MβG C->D E 5. Add radiolabeled galactose and incubate D->E F 6. Stop uptake and wash with cold PBS E->F G 7. Lyse cells F->G H 8. Measure radioactivity (Scintillation Counting) G->H I 9. Normalize to protein concentration H->I J 10. Analyze data and calculate IC₅₀ I->J

Caption: Workflow for a competitive galactose uptake assay using MβG.

Logical Relationship: Rationale for Use as a Non-Metabolizable Control

Rationale Start D-Galactose Transport Cellular Uptake (e.g., via SGLT1/GLUTs) Start->Transport Analog Methyl β-D-galactopyranoside Analog->Transport Metabolism Metabolism (Leloir Pathway) Transport->Metabolism Galactose Signaling Signaling (e.g., Galectin Binding) Transport->Signaling Both NoMetabolism No Significant Metabolism Transport->NoMetabolism MβG Outcome1 Energy Production, Glycosylation Metabolism->Outcome1 Outcome2 Cellular Responses Signaling->Outcome2 ControlOutcome Isolates Transport and Initial Signaling Events NoMetabolism->ControlOutcome

Caption: Rationale for using MβG as a non-metabolizable galactose analog.

Conclusion

Methyl β-D-galactopyranoside is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug development. Its ability to act as a galactose analog that is transported into cells but not metabolized allows for the precise dissection of galactose transport and signaling pathways. By serving as a reliable non-metabolizable control, MβG enhances the rigor and clarity of experimental findings in the study of carbohydrate metabolism and its associated cellular processes. Proper understanding and application of this compound, as outlined in this guide, will continue to facilitate significant advancements in our understanding of fundamental biological mechanisms.

References

The Gateway to the Cell: An In-depth Technical Guide to the Biological Transport of Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological transport mechanisms governing the cellular uptake of Methyl β-d-galactopyranoside (MGP), a non-metabolizable analog of galactose. Understanding how this molecule traverses cellular membranes is critical for its use as a tool in biochemical research and for the development of targeted drug delivery systems. This document details the known transporters, summarizes key quantitative data, provides a foundational experimental protocol for uptake assays, and illustrates the associated biological pathways.

Core Transport Mechanisms: A Tale of Two Domains

The cellular uptake of Methyl β-d-galactopyranoside is primarily facilitated by specialized membrane transport proteins. The specific mechanisms and protein families involved differ between prokaryotes and eukaryotes.

Prokaryotic Transport: The Well-Characterized Bacterial Systems

In bacteria, particularly Escherichia coli, the transport of MGP is predominantly mediated by the β-methylgalactoside transport system and the renowned Lactose Permease (LacY) .

  • The β-methylgalactoside Transport System: This is a high-affinity transport system responsible for the uptake of various β-galactosides. It is a multi-component system, and its activity has been extensively studied, revealing distinct entry and exit pathways. The entry reaction follows Michaelis-Menten kinetics for some substrates, but exhibits more complex kinetics for MGP itself.[1][2]

  • Lactose Permease (LacY): A member of the Major Facilitator Superfamily (MFS), LacY is a classic example of a symporter that couples the transport of β-galactosides, including MGP, to the electrochemical proton gradient.[3] This process allows the cell to accumulate galactosides against a concentration gradient. LacY is a single polypeptide with 12 transmembrane helices.

Another relevant prokaryotic transporter is the melibiose (MelB) carrier protein , which can also transport β-galactosides using a cation symport mechanism, utilizing H+, Na+, or Li+.[4]

Eukaryotic Transport: A More Complex Landscape

In eukaryotes, the transport of sugars is managed by several families of proteins, primarily the Glucose Transporters (GLUTs) , the Sodium-Glucose Cotransporters (SGLTs) , and the more recently discovered Sugars Will Eventually be Exported Transporters (SWEETs) .[5][6] While the specific transporters for MGP in mammalian cells are not as well-defined as in bacteria, it is hypothesized that it is transported by members of the GLUT and SGLT families due to its structural similarity to glucose and galactose.

  • Glucose Transporters (GLUTs): These are facilitative diffusion transporters that move sugars down a concentration gradient.

  • Sodium-Glucose Cotransporters (SGLTs): These are secondary active transporters that couple the uptake of glucose or galactose to the sodium gradient.

  • SWEETs: These transporters facilitate the movement of sugars across membranes and are involved in various physiological processes.[7]

Further research is required to definitively identify and characterize the specific eukaryotic transporters responsible for MGP uptake and to determine their kinetic parameters.

Quantitative Data on Methyl β-D-galactopyranoside Transport

The following tables summarize the available quantitative data for the transport of Methyl β-d-galactopyranoside and related substrates.

Table 1: Kinetic Parameters of the β-methylgalactoside Transport System in Escherichia coli

SubstrateKm (μM)Vmax (nmol/min/mg protein)Ki (μM)
D-Galactose2.510-
D-Glycerol-β-D-galactoside1014-
Methyl β-D-galactopyranoside2012200

Data extracted from Wilson, T. H., & Kashket, E. R. (1969). Properties of the entry and exit reactions of the beta-methyl galactoside transport system in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Biomembranes, 173(3), 501-508.[1][2]

Table 2: Kinetic Parameters of H+/Methyl β-D-thiogalactoside Symport in Saccharomyces fragilis

ParameterValueConditions
Apparent Km (Kapp)~1 mMpH insensitive
Apparent Vmax (Vapp)Decreases with increasing pH-

Note: This data is for a related thiogalactoside, providing insight into galactoside transport in yeast. Data extracted from De Bruijne, A. W., et al. (1988). Kinetic analysis of H+/methyl beta-D-thiogalactoside symport in Saccharomyces fragilis. European journal of biochemistry, 174(3), 563-569.[8]

Experimental Protocols: Measuring Cellular Uptake

The following section provides a detailed, generalized methodology for a radiolabeled Methyl β-d-galactopyranoside uptake assay, adaptable for bacterial, yeast, or mammalian cells. This protocol is based on established methods for radiolabeled sugar and peptide transport assays.[9][10]

Principle

This assay measures the rate of uptake of radiolabeled MGP (e.g., [14C] or [3H]-MGP) into cells. By incubating cells with the radiolabeled substrate for specific time intervals and then rapidly separating the cells from the extracellular medium, the amount of intracellular radioactivity can be quantified, providing a direct measure of transport activity.

Materials
  • Radiolabeled Methyl β-d-galactopyranoside ([14C]-MGP or [3H]-MGP)

  • Unlabeled Methyl β-d-galactopyranoside

  • Cell culture medium appropriate for the cell type

  • Washing Buffer (e.g., ice-cold Phosphate Buffered Saline - PBS)

  • Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Cells of interest (bacterial, yeast, or mammalian)

  • Filtration apparatus with appropriate filters (e.g., glass fiber filters for bacteria and yeast) or multi-well plates for adherent mammalian cells

  • Scintillation counter

Detailed Methodology
  • Cell Preparation:

    • Bacteria/Yeast: Grow cells to mid-log phase in an appropriate medium. Harvest cells by centrifugation, wash twice with ice-cold wash buffer, and resuspend in uptake buffer to a desired cell density.

    • Mammalian Cells (Adherent): Seed cells in multi-well plates and grow to a confluent monolayer. On the day of the assay, wash the cells twice with warm uptake buffer.

    • Mammalian Cells (Suspension): Harvest cells by centrifugation, wash twice with warm uptake buffer, and resuspend to a desired cell density.

  • Uptake Assay:

    • Pre-warm the uptake buffer to the desired experimental temperature (e.g., 37°C).

    • Prepare a stock solution of radiolabeled MGP in the uptake buffer. For kinetic studies, prepare a series of solutions with a constant amount of radiolabeled MGP and varying concentrations of unlabeled MGP.

    • To initiate the uptake, add the radiolabeled MGP solution to the cell suspension or monolayer.

    • Incubate for various time points (e.g., 30 seconds, 1, 2, 5, 10 minutes). It is crucial to determine the linear range of uptake in preliminary experiments.

  • Termination of Uptake and Washing:

    • Bacteria/Yeast (Filtration): Rapidly filter the cell suspension through a glass fiber filter under vacuum. Immediately wash the filter with a large volume of ice-cold wash buffer to remove extracellular radiolabel.

    • Mammalian Cells (Adherent): Rapidly aspirate the uptake solution and wash the cell monolayer three times with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting:

    • Filters: Place the filter in a scintillation vial and add cell lysis buffer.

    • Adherent Cells: Add cell lysis buffer to each well and incubate to ensure complete lysis.

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., using a BCA or Bradford assay).

    • Calculate the rate of uptake (e.g., in nmol/mg protein/min).

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in MGP transport.

bacterial_transport cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LacY LacY Permease MGP_in Methyl β-D-galactopyranoside LacY->MGP_in Symport H_in H+ LacY->H_in MGS β-methylgalactoside Transport System MGS->MGP_in High-affinity uptake MGP_out Methyl β-D-galactopyranoside MGP_out->LacY MGP_out->MGS High-affinity uptake H_out H+ H_out->LacY

Caption: Bacterial transport of Methyl β-D-galactopyranoside.

eukaryotic_transport cluster_membrane Eukaryotic Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GLUT GLUT (Facilitated Diffusion) MGP_in Methyl β-D-galactopyranoside GLUT->MGP_in [High Concentration] SGLT SGLT (Co-transport) SGLT->MGP_in [Low Concentration] Na_in Na+ SGLT->Na_in MGP_out Methyl β-D-galactopyranoside MGP_out->GLUT [High Concentration] MGP_out->SGLT Na_out Na+ Na_out->SGLT

Caption: Hypothesized eukaryotic transport of Methyl β-D-galactopyranoside.

uptake_assay_workflow A 1. Cell Preparation (Growth, Harvest, Wash) B 2. Initiate Uptake (Add Radiolabeled MGP) A->B C 3. Time-course Incubation B->C D 4. Terminate Uptake (Rapid Washing/Filtration) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting E->F G 7. Data Analysis (Normalization, Kinetics) F->G

Caption: Workflow for a radiolabeled Methyl β-D-galactopyranoside uptake assay.

Regulatory Signaling Pathways

The transport of sugars is a tightly regulated process, influenced by the metabolic state of the cell and external signals.

  • In Prokaryotes: The expression of β-galactoside transporters is often under the control of operons, such as the well-known lac operon in E. coli. The presence of an inducer (like allolactose or the synthetic inducer IPTG) and the absence of a preferred carbon source (catabolite repression) are key regulatory factors.

  • In Eukaryotes: Sugar transporter activity is regulated at multiple levels, including gene expression, protein trafficking to and from the plasma membrane, and post-translational modifications. For instance, insulin signaling famously triggers the translocation of GLUT4 transporters to the cell surface in muscle and adipose tissue, thereby increasing glucose uptake. While the specific signaling pathways governing MGP transport are yet to be fully elucidated, it is plausible that they are regulated by pathways sensitive to cellular energy status (e.g., via AMPK) and growth factor signaling.

Future Directions and Conclusion

While significant progress has been made in understanding the transport of Methyl β-d-galactopyranoside, particularly in prokaryotic systems, several areas warrant further investigation. The definitive identification and kinetic characterization of MGP transporters in various eukaryotic cell types, including human cells, is a key area for future research. Elucidating the specific signaling pathways that regulate the activity of these transporters will provide a more complete picture of its cellular journey.

This guide provides a solid foundation for researchers and drug development professionals working with Methyl β-d-galactopyranoside. By understanding its transport mechanisms, we can better utilize this molecule as a research tool and potentially harness these pathways for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Utilizing Methyl β-D-galactopyranoside in β-Galactosidase Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. Its crucial role in cellular metabolism and its common use as a reporter gene in molecular biology make it a significant target for enzymatic studies. The kinetic analysis of β-galactosidase activity is fundamental to understanding its function and for the discovery of potential inhibitors. Methyl β-D-galactopyranoside (MGP) is a structural analog of lactose, the natural substrate of β-galactosidase. Due to this structural similarity, MGP is a candidate for investigation as a competitive inhibitor of β-galactosidase. These application notes provide detailed protocols for assessing the activity of β-galactosidase and for determining the inhibitory potential of Methyl β-D-galactopyranoside.

Principle of the Assay

The enzymatic activity of β-galactosidase is commonly determined using a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2] Hydrolysis of ONPG by β-galactosidase produces galactose and o-nitrophenol, the latter of which is a yellow-colored compound with a maximum absorbance at 420 nm.[3][4] The rate of formation of o-nitrophenol, measured spectrophotometrically, is directly proportional to the enzyme's activity.

To investigate the inhibitory effect of Methyl β-D-galactopyranoside, the enzyme assay is performed in the presence of varying concentrations of MGP while keeping the ONPG concentration constant. A decrease in the rate of o-nitrophenol formation indicates inhibition. By analyzing the reaction rates at different substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined.

Materials and Reagents

  • β-Galactosidase enzyme (e.g., from Escherichia coli)

  • Methyl β-D-galactopyranoside (MGP)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (per 50 mL):

    • 0.80g Na₂HPO₄·7H₂O (0.06 M)

    • 0.28g NaH₂PO₄·H₂O (0.04 M)

    • 0.5 mL 1 M KCl (0.01 M)

    • 0.05 mL 1 M MgSO₄ (0.001 M)

    • 0.135 mL β-mercaptoethanol (0.05 M)

    • Adjust pH to 7.0 and bring the final volume to 50 mL with deionized water. Store at 4°C.[4][5]

  • 1 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution)

  • Microplate reader or spectrophotometer capable of reading absorbance at 420 nm

  • 96-well microplates or cuvettes

  • Incubator or water bath at 37°C

Experimental Protocols

Protocol 1: Determination of β-Galactosidase Activity using ONPG

This protocol outlines the standard procedure for measuring the activity of β-galactosidase.

1. Reagent Preparation: a. Prepare Z-Buffer as described above. b. Prepare a 4 mg/mL ONPG stock solution in Z-Buffer. Ensure it is freshly prepared on the day of the experiment.[5] c. Prepare a 1 M Na₂CO₃ stop solution. d. Prepare a suitable dilution of the β-galactosidase enzyme in cold Z-Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

2. Assay Procedure: a. To each well of a 96-well plate, add 50 µL of the diluted β-galactosidase enzyme solution. b. Prepare a blank for each set of experiments containing 50 µL of Z-Buffer without the enzyme. c. Pre-incubate the plate at 37°C for 5 minutes. d. To initiate the reaction, add 50 µL of the 4 mg/mL ONPG solution to each well. e. Incubate the plate at 37°C. f. At various time points (e.g., 2, 4, 6, 8, and 10 minutes), stop the reaction in triplicate wells by adding 100 µL of 1 M Na₂CO₃ solution. g. Read the absorbance of the yellow o-nitrophenol product at 420 nm using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the samples. b. Plot the absorbance at 420 nm against time. c. The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve. d. Enzyme activity can be expressed in Miller units, where Units = (1000 * A₄₂₀) / (t * V * A₆₀₀), where t is the reaction time in minutes, V is the volume of culture used in mL, and A₆₀₀ is the optical density of the cell culture. For purified enzyme, activity is typically expressed as µmol of product formed per minute per mg of protein.

Protocol 2: Determination of the Inhibitory Effect of Methyl β-D-galactopyranoside

This protocol is designed to assess whether MGP inhibits β-galactosidase and to determine the type of inhibition and the inhibition constant (Ki).

1. Reagent Preparation: a. Prepare Z-Buffer, ONPG solution, and β-galactosidase solution as described in Protocol 1. b. Prepare a stock solution of Methyl β-D-galactopyranoside in Z-Buffer. From this stock, prepare a series of dilutions to achieve the desired final concentrations in the assay (e.g., a range from 0 mM to 50 mM).

2. Assay Procedure: a. Set up a matrix in a 96-well plate with varying concentrations of both the substrate (ONPG) and the inhibitor (MGP). b. In each well, combine:

  • 25 µL of the appropriate ONPG dilution.
  • 25 µL of the appropriate MGP dilution (or Z-buffer for the no-inhibitor control). c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reactions by adding 50 µL of the diluted β-galactosidase enzyme solution to each well. e. Immediately start kinetic measurements by reading the absorbance at 420 nm every 30 seconds for 10-15 minutes in a temperature-controlled microplate reader. Alternatively, use the endpoint method described in Protocol 1, stopping the reaction at a fixed time point within the linear range.

3. Data Analysis: a. Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. b. To determine the type of inhibition, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Competitive inhibition: The lines will intersect at the y-axis.
  • Non-competitive inhibition: The lines will intersect on the x-axis.
  • Uncompetitive inhibition: The lines will be parallel. c. The inhibition constant (Ki) can be determined from the Lineweaver-Burk plot. For competitive inhibition, the apparent Km (Km,app) is calculated from the x-intercept (-1/Km,app). A secondary plot of Km,app versus inhibitor concentration [I] will yield a straight line with the x-intercept equal to -Ki.

Data Presentation

The following tables summarize typical kinetic parameters for β-galactosidase with common substrates. These values can serve as a reference for comparison when evaluating the effect of inhibitors like Methyl β-D-galactopyranoside.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for β-Galactosidase with Different Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
o-Nitrophenyl-β-D-galactopyranoside (ONPG)Lactobacillus plantarum HF5711296.644147.5[1]
LactoseLactobacillus plantarum HF57112923.2810.88[1]

Table 2: Inhibition Constants (Ki) for Known Inhibitors of β-Galactosidase

InhibitorEnzyme SourceSubstrateInhibition TypeKi (µM)Reference
(-)-(3aS,5S,6S.6aR)-3a,5,6,6a-Tetrahydro-5,6-isopropylidenedioxyfuro[2,3-d]isoxazole-3-methanolAspergillus nigerONPGUncompetitive18[6]
(-)-(3aS,5S,6S.6aR)-3a,5,6,6a-Tetrahydro-5,6-isopropylidenedioxyfuro[2,3-d]isoxazole-3-methanolAspergillus oryzaeONPGUncompetitive72[6]

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Z-Buffer mix_reagents Combine Reagents in Plate prep_buffer->mix_reagents prep_enzyme Dilute β-Galactosidase start_reaction Initiate with Enzyme prep_enzyme->start_reaction prep_substrate Prepare ONPG Solution prep_substrate->mix_reagents prep_inhibitor Prepare MGP Dilutions prep_inhibitor->mix_reagents incubate Incubate at 37°C mix_reagents->incubate incubate->start_reaction measure Measure Absorbance at 420 nm start_reaction->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot Generate Lineweaver-Burk Plot calc_velocity->plot determine_ki Determine Inhibition Type and Ki plot->determine_ki

Caption: Workflow for β-Galactosidase Inhibition Assay.

enzyme_reaction cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E β-Galactosidase (E) ES Enzyme-Substrate Complex (ES) E_inhib β-Galactosidase (E) S ONPG (S) S->ES k1 ES->E k-1 P o-Nitrophenol (P) (Yellow Product) ES->P k2 Gal Galactose I Methyl β-D-galactopyranoside (I) EI Enzyme-Inhibitor Complex (EI) I->EI ki EI->E_inhib k-i

Caption: β-Galactosidase Reaction and Competitive Inhibition.

References

Application Notes and Protocols: Methyl β-D-galactopyranoside in Glycosyltransferase Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosyltransferases (GTs) are a crucial class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate to an acceptor substrate, such as a carbohydrate, lipid, or protein.[1][2][3][4] This process, known as glycosylation, is fundamental to a wide array of biological functions, including cell-cell recognition, signaling, and immune responses.[5] The characterization of GT activity and substrate specificity is vital for understanding disease pathways and for the development of novel therapeutics.[1][2][6] Methyl β-D-galactopyranoside is a stable and soluble glycoside of galactose that serves as a valuable tool in these studies.[7][8] Its structure allows it to act as an acceptor substrate, enabling researchers to investigate the kinetics and specificity of galactosyltransferases.[5][7]

Applications in Glycosyltransferase Research

Methyl β-D-galactopyranoside is a versatile reagent with several applications in the study of glycosyltransferases and drug development:

  • Probing Glycosyltransferase Specificity: By using methyl β-D-galactopyranoside as an acceptor substrate, researchers can gain insights into the steric and electronic requirements of a glycosyltransferase's active site.[5] Comparing the enzyme's activity with this substrate to its activity with D-galactose can reveal the importance of the methyl group at the anomeric position for substrate recognition and binding.

  • Development of Glycosyltransferase Inhibitors: Understanding how modified substrates like methyl β-D-galactopyranoside interact with the active site can inform the design of potent and specific glycosyltransferase inhibitors.[5][6] These inhibitors are valuable as chemical tools to study glycan function and as potential therapeutic agents for diseases where glycosylation is dysregulated.[6]

  • Synthesis of Novel Glycoconjugates: This compound can be used as a starting material for the enzymatic or chemical synthesis of more complex oligosaccharides and glycoconjugates.[7][9] These novel molecules can have applications in drug delivery, vaccine development, and as probes for studying carbohydrate-protein interactions.[8]

  • Enzyme Assays and High-Throughput Screening: Its stability and solubility make methyl β-D-galactopyranoside a suitable substrate for various enzyme assay formats, including those used in high-throughput screening campaigns to identify new glycosyltransferase inhibitors.[7]

Below is a diagram illustrating the key applications of methyl β-D-galactopyranoside in glycosyltransferase studies.

applications sub Methyl β-D-galactopyranoside app1 Glycosyltransferase Studies sub->app1 Acceptor Substrate app2 Synthesis sub->app2 Building Block res1 Probing Specificity app1->res1 Leads to res2 Inhibitor Development app1->res2 Leads to res3 Novel Glycoconjugates app2->res3 Results in

Applications of Methyl β-D-galactopyranoside.

Experimental Protocols

Several assay formats can be adapted to use methyl β-D-galactopyranoside as an acceptor substrate for glycosyltransferases. The choice of method often depends on the specific enzyme, available equipment, and throughput requirements.

Protocol 1: Coupled-Enzyme Colorimetric Assay (Phosphate Detection)

This is a versatile and non-radioactive method for measuring glycosyltransferase activity.[4] The assay relies on the detection of the nucleotide phosphate (e.g., UDP, GDP, CMP) released from the donor sugar during the glycosylation reaction. A specific phosphatase is used to liberate inorganic phosphate from this nucleotide, which is then detected using a Malachite Green-based reagent.[1][4]

Workflow for the Coupled-Enzyme Colorimetric Assay

workflow_colorimetric step1 1. Reaction Setup (GT, Substrates, Buffer) step2 2. Initiate Reaction (Add Donor Sugar) step1->step2 step3 3. Incubation (e.g., 37°C, 30-60 min) step2->step3 step4 4. Stop Reaction (e.g., Add EDTA) step3->step4 step5 5. Phosphatase Reaction (Add Phosphatase, Incubate) step4->step5 step6 6. Phosphate Detection (Add Malachite Green Reagent) step5->step6 step7 7. Measure Absorbance (620-650 nm) step6->step7 step8 8. Data Analysis (Calculate Activity) step7->step8

Coupled-Enzyme Colorimetric Assay Workflow.

Materials:

  • Glycosyltransferase of interest

  • Methyl β-D-galactopyranoside (Acceptor substrate)

  • Appropriate nucleotide sugar donor (e.g., UDP-galactose)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl₂)[5]

  • Specific phosphatase (e.g., CD39L3 for UDP)[4]

  • Malachite Green phosphate detection reagent

  • EDTA solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing the assay buffer, a known concentration of the glycosyltransferase, and varying concentrations of methyl β-D-galactopyranoside.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of the nucleotide sugar donor (e.g., UDP-galactose).[5] The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[5][10]

  • Stop Reaction: Terminate the glycosyltransferase reaction by adding EDTA to chelate the Mn²⁺ ions.[5]

  • Phosphatase Reaction: Add a suitable phosphatase to the wells and incubate to release inorganic phosphate from the generated nucleotide (e.g., UDP).[4][5]

  • Phosphate Detection: Add the Malachite Green reagent to the wells.[5]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.[5]

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction, which is directly proportional to the glycosyltransferase activity.[5]

Protocol 2: HPLC-Based Assay

This method provides a direct measurement of the product formed by separating the reaction components using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Glycosyltransferase of interest

  • Methyl β-D-galactopyranoside (Acceptor substrate)

  • Nucleotide sugar donor (e.g., UDP-galactose)

  • Assay Buffer (e.g., 150 mM sodium cacodylate buffer, pH 7.2)[10]

  • Quenching solution (e.g., trifluoroacetic acid) or heat block

  • HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)[5]

  • Mobile phase (e.g., phosphate buffer with an organic modifier)[5]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, glycosyltransferase, methyl β-D-galactopyranoside, and the nucleotide sugar donor in a microcentrifuge tube.[5]

  • Incubation: Incubate the reaction at the optimal temperature for the desired time (e.g., 1-16 hours).[10]

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95-100°C for 3-5 minutes) or by adding a quenching solution.[5][10]

  • Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein.[5][10] Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. The substrate and product are separated and quantified based on their retention times and peak areas.

Data Presentation

Quantitative data from glycosyltransferase studies should be presented in a clear and organized manner. Below are template tables for summarizing reaction components and kinetic parameters.

Table 1: Typical Glycosyltransferase Reaction Mixture

ComponentStock ConcentrationVolume (µL)Final Concentration
Assay Buffer (e.g., 5x)250 mM HEPES, 25 mM MnCl₂1050 mM HEPES, 5 mM MnCl₂
Glycosyltransferase1 µg/µL240 ng/µL
Methyl β-D-galactopyranoside100 mM510 mM
Nuclease-free water-28-
UDP-galactose50 mM55 mM
Total Volume 50

Table 2: Template for Reporting Glycosyltransferase Kinetic Parameters

Acceptor SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Methyl β-D-galactopyranoside
D-galactose (Control)
Other Substrates

Note: The values in these tables are examples and should be optimized for each specific glycosyltransferase and assay conditions.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic cascade in the coupled-enzyme colorimetric assay.

signaling_pathway sub_a Methyl-β-D-Gal gt Glycosyltransferase sub_a->gt sub_d UDP-Galactose sub_d->gt prod_g Glycosylated Product gt->prod_g prod_n UDP gt->prod_n phos Phosphatase prod_n->phos ump UMP phos->ump pi Inorganic Phosphate (Pi) phos->pi complex Colored Complex pi->complex forms mg Malachite Green mg->complex forms signal Detectable Signal complex->signal absorbance at 620-650 nm

Enzymatic Cascade in the Coupled Assay.

References

Application Notes and Protocols for the HPLC Analysis of Methyl beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Methyl beta-D-galactopyranoside. Given that this sugar derivative lacks a strong UV chromophore, two primary methods are presented: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) and Ligand-Exchange Chromatography with Refractive Index (RI) Detection. These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound.

Method 1: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

Application Note:

Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust technique for the separation and analysis of polar compounds like this compound. This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. HILIC is particularly advantageous when coupled with an Evaporative Light Scattering Detector (ELSD), as it allows for gradient elution, leading to better resolution and sensitivity for compounds that are non-volatile and lack a UV chromophore. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. This approach provides a more stable baseline compared to Refractive Index (RI) detection, especially with gradient elution.

Experimental Protocol:

1. Instrumentation and Columns:

  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column with an amide or amino stationary phase is recommended.

    • Example 1: Waters ACQUITY UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm).

    • Example 2: Agilent ZORBAX NH2 Column (4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q).

  • Ammonium Hydroxide (NH₄OH) or Ammonium Acetate (for mobile phase modification).

  • This compound reference standard (≥99% purity).

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 95:5 Acetonitrile:Water (v/v)
Mobile Phase B 50:50 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate
Gradient Program 0-1 min: 100% A; 1-10 min: to 60% B; 10-12 min: to 100% B; 12-15 min: hold at 100% B; 15.1-20 min: return to 100% A (equilibration)
Flow Rate 0.5 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 35 °C
Injection Volume 5-20 µL
ELSD Drift Tube Temp. 50-70 °C
ELSD Nebulizer Gas Nitrogen, 1.5 - 2.0 L/min

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary (Typical Performance):

ParameterExpected Value
Retention Time (approx.) 5 - 10 minutes (dependent on exact conditions)
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 5 - 20 ng on column
Limit of Quantification (LOQ) 15 - 60 ng on column
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-ELSD Analysis cluster_data Data Analysis S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Serial Dilution for Calibration Curve S2->S3 H1 Inject into HPLC System S3->H1 S4 Dissolve and Filter Sample S4->H1 H2 Separation on HILIC Column H1->H2 H3 Detection by ELSD H2->H3 D1 Generate Calibration Curve H3->D1 D2 Quantify Sample Concentration D1->D2 Ligand_Exchange_Params cluster_column Column Parameters cluster_mobile Mobile Phase cluster_detection Detection Column Ligand-Exchange Column (Ca²⁺ form) Outcome Separation of this compound Column->Outcome Temp High Column Temperature (80-85°C) MobilePhase Isocratic Water Temp->MobilePhase Affects viscosity and interaction Temp->Outcome MobilePhase->Outcome FlowRate Low Flow Rate (0.5-0.7 mL/min) FlowRate->Column Affects backpressure and resolution FlowRate->Outcome Detector Refractive Index (RI) Detector->Outcome DetectorTemp Stable Detector Temperature DetectorTemp->Detector

Application Notes and Protocols for the Structural Elucidation of Methyl β-D-galactopyranoside Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of carbohydrates. This application note provides a detailed guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the comprehensive structural analysis of methyl β-D-galactopyranoside and its derivatives. Methyl β-D-galactopyranoside is a fundamental building block in many biologically significant glycans and glycoconjugates, making the precise determination of its derivatives' structures crucial in fields ranging from glycobiology to drug discovery.

These protocols and notes will guide researchers through sample preparation, data acquisition, and spectral interpretation to unambiguously determine the monosaccharide composition, anomeric configuration, glycosidic linkages, and the position of various substituents on the galactopyranoside ring.

Principles of NMR in Glycoside Analysis

The structural analysis of methyl β-D-galactopyranoside derivatives by NMR relies on the measurement of key parameters such as chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs).

  • ¹H NMR: Provides information on the number and environment of protons in the molecule. The anomeric proton (H-1) typically resonates in a distinct downfield region (around 4.2-4.5 ppm for β-anomers) and its coupling constant (³J(H-1,H-2)) is indicative of the anomeric configuration (typically ~8 Hz for a trans diaxial relationship in β-pyranosides).

  • ¹³C NMR: Reveals the number of unique carbon atoms. The anomeric carbon (C-1) has a characteristic chemical shift (around 104 ppm for methyl β-D-galactopyranoside). Substituent effects cause predictable shifts in the positions of adjacent carbon signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton network within the pyranose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon resonances based on their attached proton's chemical shift.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying glycosidic linkages and the position of substituents.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying all protons of a sugar residue starting from a well-resolved signal like the anomeric proton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the conformation and stereochemistry of the molecule, including the orientation of substituents and the conformation around the glycosidic bond.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Materials:

  • Methyl β-D-galactopyranoside derivative (1-10 mg for ¹H NMR, 10-50 mg for ¹³C and 2D NMR)

  • High-purity deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • 5 mm NMR tubes

  • Internal standard (optional, e.g., DSS, TSP for D₂O)

  • Vortex mixer

  • Pipettes

Protocol:

  • Dissolution: Accurately weigh the sample and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. D₂O is the most common solvent for underivatized glycosides. For less polar derivatives, DMSO-d₆ or CD₃OD may be more suitable.

  • Ensure Complete Dissolution: Gently vortex the sample to ensure it is fully dissolved. If necessary, gentle warming or sonication can be used, but care must be taken to avoid sample degradation.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Deuterium Exchange (for D₂O samples): For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., hydroxyl protons) with deuterium. This simplifies the ¹H NMR spectrum by removing the broad OH signals.

NMR Data Acquisition

The following are recommended starting parameters for a 500 MHz NMR spectrometer. These parameters should be optimized for the specific instrument and sample.

A. 1D ¹H NMR

  • Pulse Program: zg30 (or similar standard 1D pulse sequence)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 12 ppm (centered around 4.7 ppm)

  • Acquisition Time (AQ): 3-4 s

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

B. 1D ¹³C NMR

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 200 ppm (centered around 100 ppm)

  • Acquisition Time (AQ): 1-2 s

  • Relaxation Delay (D1): 2-5 s

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

C. 2D COSY

  • Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive COSY)

  • Spectral Width (F2 and F1): 10 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 4-16 per increment

  • Relaxation Delay (D1): 1.5-2 s

  • Processing: Apply a sine-bell window function in both dimensions.

D. 2D HSQC

  • Pulse Program: hsqcedetgpsisp2.3 (or similar edited HSQC for multiplicity information)

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 100 ppm (centered on the aliphatic region)

  • Number of Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans (NS): 8-32 per increment

  • Relaxation Delay (D1): 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

E. 2D HMBC

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 512

  • Number of Scans (NS): 16-64 per increment

  • Relaxation Delay (D1): 1.5-2 s

  • Long-Range Coupling Delay: Optimized for ⁿJ(C,H) of 8 Hz

Data Presentation: NMR Data of Methyl β-D-galactopyranoside and Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for methyl β-D-galactopyranoside and some of its derivatives. All data is referenced to an internal standard. Note that chemical shifts can be influenced by solvent, temperature, and pH.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Methyl β-D-galactopyranoside and its 6-O-Myristoyl Derivative in CDCl₃. [1]

ProtonMethyl β-D-galactopyranoside (in D₂O)*Methyl 6-O-myristoyl-β-D-galactopyranoside (in CDCl₃)[1]
H-14.28 (d, J=7.8)4.86 (d, J=8.0)
H-23.51 (dd, J=7.8, 9.9)3.89 (dd, J=8.0, 10.5)
H-33.61 (dd, J=3.4, 9.9)4.18 (dd, J=3.0, 10.5)
H-43.89 (d, J=3.4)4.35 (d, J=3.5)
H-53.63 (m)3.61 (m)
H-6a3.78 (dd, J=4.5, 11.7)4.77 (dd, J=11.1, 6.5)
H-6b3.72 (dd, J=7.5, 11.7)4.70 (dd, J=11.1, 6.7)
OCH₃3.54 (s)3.56 (s)

*Note: Data for the parent compound in D₂O is from typical values and may vary slightly.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methyl β-D-galactopyranoside and its 6-O-Myristoyl Derivative in CDCl₃. [1]

CarbonMethyl β-D-galactopyranoside (in D₂O)*Methyl 6-O-myristoyl-β-D-galactopyranoside (in CDCl₃)[1]
C-1104.5104.10
C-271.877.22
C-374.075.25
C-469.877.02
C-576.269.15
C-662.062.05
OCH₃58.257.06

*Note: Data for the parent compound in D₂O is from typical values and may vary slightly.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside in CDCl₃. [1]

ProtonChemical Shift (δ, ppm)Multiplicity and Coupling Constant (J, Hz)
H-14.94d, J=8.0
H-25.39dd, J=8.0, 10.5
H-35.15dd, J=3.1, 10.5
H-45.51d, J=3.1
H-54.08m
H-6a4.29dd, J=11.2, 6.6
H-6b4.15dd, J=11.2, 6.8
OCH₃3.51s
Acetyl CH₃2.21, 2.14, 2.113 x s

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_output Final Output Sample Methyl β-D-galactopyranoside Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Fourier Transform & Phase Correction NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Final_Structure Final Structure and Data Structure->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

signal_pathway cluster_protons ¹H Resonances cluster_carbons ¹³C Resonances H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C5 C-5 H1->C5 HMBC H3 H-3 H2->H3 COSY H2->C2 HSQC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H6 H-6 H5->H6 COSY H5->C5 HSQC C6 C-6 H6->C6 HSQC OCH3_H OCH₃ OCH3_H->C1 HMBC OCH3_C OCH₃ OCH3_H->OCH3_C HSQC

Caption: Key 2D NMR correlations for structural assignment.

References

Application Notes and Protocols for the Synthesis of Oligosaccharides Using Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl β-D-galactopyranoside as a key building block in the chemical and enzymatic synthesis of oligosaccharides. This document is intended to guide researchers in the strategic design and execution of oligosaccharide synthesis for applications in drug discovery, glycobiology, and diagnostics.

Introduction

Methyl β-D-galactopyranoside is a versatile and economically viable starting material for the synthesis of a wide array of complex oligosaccharides. Its stable methyl glycoside at the anomeric position (C-1) allows for selective modifications of the other hydroxyl groups, making it an excellent acceptor molecule in glycosylation reactions. Oligosaccharides play crucial roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis.[1] The ability to synthesize structurally defined oligosaccharides is therefore paramount for the development of novel therapeutics, vaccines, and diagnostic tools.

This document outlines both chemical and enzymatic approaches for oligosaccharide synthesis starting from methyl β-D-galactopyranoside, providing detailed experimental protocols and quantitative data to facilitate the successful implementation of these methods in the laboratory.

Chemical Synthesis of Oligosaccharides

Chemical synthesis offers a high degree of control over the structure of the final oligosaccharide product. The key to successful chemical synthesis lies in the strategic use of protecting groups to selectively expose one hydroxyl group for glycosylation. Methyl β-D-galactopyranoside, with its free hydroxyl groups at C-2, C-3, C-4, and C-6, can be selectively protected to serve as a glycosyl acceptor.

Protecting Group Strategies

The choice of protecting groups is critical for the successful synthesis of complex oligosaccharides, as they influence the reactivity of the glycosyl donor and acceptor, as well as the stereochemical outcome of the glycosylation reaction.[2][3] Common protecting groups for the hydroxyl groups of methyl β-D-galactopyranoside include:

  • Acetyl (Ac): Acetyl groups are typically installed using acetic anhydride in the presence of a base like pyridine. They can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol).

  • Benzyl (Bn): Benzyl ethers are stable to a wide range of reaction conditions and are typically removed by catalytic hydrogenation.

  • Trityl (Tr): The bulky trityl group is selective for the primary hydroxyl group at C-6. It is acid-labile and can be removed with mild acids like trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of a Disaccharide via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[4] It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt.[4][5]

This protocol describes the synthesis of methyl 6-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-β-D-galactopyranoside.

Step 1: Selective Protection of Methyl β-D-galactopyranoside (Acceptor Preparation)

  • Tritylation: To a solution of methyl β-D-galactopyranoside (1.0 eq) in dry pyridine, add trityl chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 6-O-trityl-β-D-galactopyranoside.

  • Acetylation: Dissolve the tritylated galactoside in a mixture of acetic anhydride and pyridine (1:1 v/v).

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside.

  • Detritylation: Dissolve the protected galactoside in dichloromethane and treat with a catalytic amount of trifluoroacetic acid at 0 °C.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with triethylamine and concentrate.

  • Purify by column chromatography to afford methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (the acceptor).

Step 2: Glycosylation (Koenigs-Knorr Reaction)

  • Dissolve the acceptor, methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (1.0 eq), and the glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 eq), in dry benzene.

  • Add mercuric cyanide (1.5 eq) and mercuric bromide (1.5 eq) to the solution.[6]

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, toluene/ethyl acetate gradient) to yield the protected disaccharide.[6]

Step 3: Deprotection

  • Dissolve the protected disaccharide in dry methanol.

  • Add a catalytic amount of sodium methoxide solution (25% in methanol).

  • Stir at room temperature for 4 hours.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to give the deprotected disaccharide, methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside.[6]

Quantitative Data for Chemical Synthesis
StepReactantsPromoter/CatalystSolventTime (h)Yield (%)Reference
Acceptor Synthesis Methyl β-D-galactopyranoside, Trityl Chloride, Acetic AnhydridePyridine, TFAPyridine, DCM--[6]
Glycosylation Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromideMercuric cyanide, Mercuric bromideBenzene24High Yield[6]
Acylation Methyl β-D-galactopyranoside, Myristoyl chlorideTriethylamineDMF686.45[7]

Note: "High Yield" is reported in the source without a specific percentage.

Experimental Workflow for Chemical Synthesis

G cluster_0 Acceptor Preparation cluster_1 Glycosyl Donor cluster_2 Glycosylation cluster_3 Deprotection A Methyl β-D-galactopyranoside B Tritylation (TrCl, Pyridine) A->B C Acetylation (Ac2O, Pyridine) B->C D Detritylation (TFA, DCM) C->D E Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside D->E G Koenigs-Knorr Reaction (Hg(CN)2, HgBr2, Benzene) E->G F 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide F->G H Protected Disaccharide G->H I Deacetylation (NaOMe, MeOH) H->I J Final Disaccharide I->J

Caption: Workflow for the chemical synthesis of a disaccharide.

Enzymatic Synthesis of Oligosaccharides

Enzymatic synthesis provides a green and highly specific alternative to chemical methods for oligosaccharide production.[8] Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose.[8] Glycosyltransferases catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor with high regio- and stereoselectivity. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse to synthesize oligosaccharides under high substrate concentrations.[8]

Experimental Protocol: Enzymatic Synthesis of Galacto-oligosaccharides (GOS)

This protocol describes the synthesis of galacto-oligosaccharides (GOS) from lactose using a β-galactosidase, where lactose serves as both the galactose donor and acceptor. Methyl β-D-galactopyranoside can also be used as an acceptor in such reactions.

Materials:

  • β-galactosidase (e.g., from Aspergillus oryzae)

  • Lactose monohydrate

  • Citrate buffer (1 M, pH 7.0)

  • Magnesium chloride (1 M)

Procedure:

  • Prepare a lactose substrate slurry by dissolving lactose monohydrate in water to a final concentration of 48% (w/v).[9]

  • Add citrate buffer and magnesium chloride to the slurry.[9]

  • Initiate the reaction by adding the purified β-galactosidase.[9]

  • Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) with gentle agitation.[9]

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the product mixture by HPLC or TLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the resulting GOS mixture using size-exclusion chromatography or other suitable chromatographic techniques.

Quantitative Data for Enzymatic Synthesis
Enzyme SourceSubstrateAcceptorTemperature (°C)pHKey ProductsReference
Aspergillus oryzae β-galactosidaseLactoseLactose507.0Galacto-oligosaccharides[9]
Bacillus circulans β-galactosidaseLactoseCyclo-tetrasaccharide--3-O-β-D-galactopyranosyl-CTS[10]

Note: "-" indicates data not specified in the abstract.

Experimental Workflow for Enzymatic Synthesis

G A Lactose (Galactose Donor) D Transglycosylation Reaction A->D B Methyl β-D-galactopyranoside (Acceptor) B->D C β-Galactosidase C->D E Galacto-oligosaccharide Mixture D->E F Purification (Chromatography) E->F G Purified Oligosaccharide F->G

Caption: Workflow for the enzymatic synthesis of oligosaccharides.

Biological Role and Signaling Pathways

Oligosaccharides containing β-galactoside residues, such as those synthesized from methyl β-D-galactopyranoside, are recognized by a family of proteins called galectins.[11][12] Galectins are involved in a myriad of cellular processes, including cell adhesion, proliferation, and apoptosis, by binding to specific glycans on the cell surface and in the extracellular matrix.[11] The interaction between galectins and their glycan ligands can trigger intracellular signaling cascades.

Galectin-Mediated Signaling

Galectins can crosslink glycoproteins on the cell surface, leading to the clustering of receptors and the activation of downstream signaling pathways. For example, galectin-1 can bind to N-acetyllactosamine (LacNAc) residues on cell surface receptors like integrins and CD45.[12] This binding can modulate cell adhesion and T-cell apoptosis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Galectin Galectin (e.g., Galectin-1) Oligosaccharide Oligosaccharide (with β-galactoside) Galectin->Oligosaccharide Binds to Receptor Cell Surface Receptor (e.g., Integrin, CD45) Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates Receptor_in_membrane Response Cellular Response (Adhesion, Proliferation, Apoptosis) Signaling->Response Leads to

Caption: Galectin-mediated signaling pathway.

Conclusion

Methyl β-D-galactopyranoside is a valuable and versatile starting material for the synthesis of complex oligosaccharides. Both chemical and enzymatic methods can be employed, each with its own advantages. The strategic application of protecting groups is fundamental to the success of chemical synthesis, while enzymatic methods offer high specificity and milder reaction conditions. The resulting oligosaccharides are essential tools for studying the biological roles of glycans and for the development of novel therapeutics that target glycan-mediated processes. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in this exciting and rapidly advancing field.

References

Methyl β-D-Galactopyranoside: A High-Affinity Ligand for Affinity Chromatography in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl β-D-galactopyranoside is a stable and specific glycoside that serves as an excellent ligand in affinity chromatography for the purification of galactose-binding proteins, such as lectins and certain toxins.[1][2] Its β-anomeric configuration mimics the natural orientation of galactose in many biological glycoconjugates, providing high affinity and selective binding for target proteins.[3][4] This specificity makes it a valuable tool in drug development and glycobiology research for isolating and characterizing proteins that play roles in cell-cell recognition, signaling, and host-pathogen interactions.[3]

Principle of Affinity Chromatography using Methyl β-D-Galactopyranoside

Affinity chromatography separates proteins based on a reversible and specific interaction between the protein of interest and a ligand immobilized on a chromatographic matrix. In this application, methyl β-D-galactopyranoside is covalently coupled to an inert matrix, typically agarose beads. When a complex protein mixture, such as a cell lysate or tissue extract, is passed through the column, proteins with a binding site for β-D-galactose will specifically bind to the immobilized ligand. Unbound proteins are washed away, and the target protein is subsequently eluted by altering the buffer conditions to disrupt the ligand-protein interaction, often by introducing a competitive binding sugar like D-galactose.

Key Applications:

  • Purification of Galactose-Specific Lectins: Plant and animal lectins with specificity for β-D-galactose can be efficiently purified. An example includes the purification of lectins from Erythrina indica and Erythrina corallodendron, which are known to bind to D-galactose and its derivatives.[5][6][7]

  • Isolation of Toxins: Certain toxins, such as ricin from castor beans (Ricinus communis), possess a galactose-binding subunit (B chain) and can be purified using a galactosyl-Sepharose affinity matrix.[8][9]

  • Study of Protein-Carbohydrate Interactions: The specific nature of the binding allows for the detailed study of the interactions between proteins and carbohydrates, which is crucial in understanding many biological processes.[10]

  • Drug Development: By isolating specific galactose-binding proteins, researchers can develop targeted therapies and diagnostic tools.

Experimental Protocols

Protocol 1: Preparation of Methyl β-D-Galactopyranoside-Agarose Affinity Matrix

This protocol describes the covalent coupling of methyl β-D-galactopyranoside to an activated agarose matrix, such as NHS-activated Sepharose.

Materials:

  • NHS-activated Sepharose 4 Fast Flow

  • Methyl β-D-galactopyranoside

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide

Procedure:

  • Wash the Resin: Transfer the desired amount of NHS-activated Sepharose slurry to a sintered glass funnel and wash with 10-15 column volumes of ice-cold 1 mM HCl.

  • Prepare Ligand Solution: Immediately dissolve methyl β-D-galactopyranoside in the coupling buffer to a final concentration of 10-20 mg/mL.

  • Coupling Reaction: Transfer the washed resin to the ligand solution and incubate with gentle mixing for 4 hours at room temperature or overnight at 4°C.

  • Block Unreacted Groups: After the coupling reaction, transfer the resin back to the sintered glass funnel and wash with coupling buffer. Then, add the blocking buffer and incubate for 2-3 hours at room temperature to block any remaining active ester groups.

  • Wash the Resin: Wash the resin with three alternating cycles of Wash Buffer 1 and Wash Buffer 2. Each wash should consist of 3-5 column volumes.

  • Equilibration and Storage: Finally, wash the resin with PBS and store in PBS containing 0.02% sodium azide at 4°C.

Protocol 2: Purification of a Galactose-Binding Protein (e.g., Ricin or a Lectin)

This protocol provides a general procedure for the purification of a galactose-binding protein using the prepared methyl β-D-galactopyranoside-agarose matrix.

Materials:

  • Prepared Methyl β-D-Galactopyranoside-Agarose resin

  • Crude protein extract (e.g., clarified cell lysate or tissue homogenate)

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Elution Buffer: PBS containing 0.1-0.5 M D-galactose, pH 7.2-7.4

  • Neutralization Buffer (if necessary): 1 M Tris-HCl, pH 8.5

  • Chromatography column

Procedure:

  • Column Packing: Pack a chromatography column with the prepared methyl β-D-galactopyranoside-agarose resin. The bed volume will depend on the amount of target protein to be purified.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the crude protein extract to the column at a flow rate that allows for sufficient interaction between the target protein and the immobilized ligand.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein with the Elution Buffer. A step gradient or a linear gradient of D-galactose (0.1 M to 0.5 M) can be used for elution. The use of a gradient can sometimes separate proteins with different affinities for the ligand, such as ricin and Ricinus communis agglutinin.[9]

  • Fraction Collection: Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis of Purified Protein: Pool the fractions containing the purified protein. The purity can be assessed by SDS-PAGE. The purified ricin, for instance, will show a single band under non-reducing conditions and two bands (A and B chains) under reducing conditions.[1][8]

Data Presentation

Table 1: Properties of Methyl β-D-Galactopyranoside

PropertyValueSource
Molecular Formula C₇H₁₄O₆[11]
Molecular Weight 194.18 g/mol [11]
Appearance White to faint yellow powder
Melting Point 176-179 °C
Solubility in Water 50 mg/mL
Storage Temperature 2-8°C

Table 2: Typical Parameters for Affinity Chromatography of Galactose-Binding Proteins

ParameterTypical Value/ConditionNotes
Binding Buffer Phosphate Buffered Saline (PBS), pH 7.2-7.4Mimics physiological conditions.
Elution Method Competitive Elution
Eluting Agent D-galactoseLactose can also be used.
Elution Concentration 0.1 - 0.5 MA gradient can be used for differential elution.[9]
Flow Rate 0.5 - 1.0 mL/min (for a 5 mL column)Dependent on column dimensions and resin characteristics.
Expected Purity >95% (in a single step)May require further purification steps like size-exclusion chromatography for higher purity.[8]

Visualizations

experimental_workflow cluster_prep Matrix Preparation cluster_purification Protein Purification p1 NHS-activated Agarose p2 Wash with ice-cold 1mM HCl p1->p2 p3 Incubate with Methyl β-D-galactopyranoside p2->p3 p4 Block unreacted groups p3->p4 p5 Wash and equilibrate p4->p5 u2 Load onto Affinity Column p5->u2 Prepared Matrix u1 Crude Protein Extract u1->u2 u3 Wash unbound proteins u2->u3 u4 Elute with D-galactose u3->u4 u5 Collect purified protein fractions u4->u5

Experimental workflow for affinity chromatography.

ricin_pathway ricin Ricin Toxin b_chain Ricin B Chain (Galactose-binding) ricin->b_chain a_chain Ricin A Chain (Enzymatic) ricin->a_chain endocytosis Endocytosis ricin->endocytosis internalization cell Eukaryotic Cell glycoprotein Cell Surface Glycoprotein b_chain->glycoprotein binds to galactose residues ribosome Ribosome a_chain->ribosome depurinates 28S rRNA golgi Golgi Apparatus endocytosis->golgi er Endoplasmic Reticulum (ER) golgi->er er->a_chain A-chain translocates to cytosol inactivation Ribosome Inactivation ribosome->inactivation protein_synthesis Protein Synthesis inactivation->protein_synthesis inhibits protein_synthesis->ribosome apoptosis Cell Death (Apoptosis) protein_synthesis->apoptosis leads to

Ricin's mechanism of action.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis Involving Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of various galactosides using methyl β-D-galactopyranoside as a key starting material or acceptor substrate. These methods are relevant for the development of novel therapeutics, enzyme inhibitors, and tools for glycobiology research.

Introduction

Methyl β-D-galactopyranoside is a versatile and cost-effective building block in carbohydrate chemistry. Its anomeric methyl group provides stability, while the free hydroxyl groups offer multiple sites for modification. In chemoenzymatic synthesis, methyl β-D-galactopyranoside serves as an excellent acceptor for various glycosyltransferases and can be chemically modified to create precursors for enzymatic reactions. This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis, enabling the efficient production of complex oligosaccharides and glycoconjugates with high regio- and stereoselectivity.

Applications in Drug Development and Research

Derivatives of methyl β-D-galactopyranoside have shown significant potential in various therapeutic areas. For instance, acylated derivatives have been investigated as potential antimicrobial and antiviral agents, including inhibitors of the SARS-CoV-2 main protease[1]. Furthermore, oligosaccharides synthesized using this acceptor are crucial for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell signaling, immune response, and pathogenesis.

Data Presentation: Chemoenzymatic Synthesis of Methyl β-D-galactopyranoside Derivatives

The following tables summarize quantitative data from various chemoenzymatic and chemical synthesis strategies involving methyl β-D-galactopyranoside.

Table 1: Chemical Acylation of Methyl β-D-galactopyranoside

ProductAcylating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Methyl 6-O-myristoyl-β-D-galactopyranosideMyristoyl chlorideDMF6 + overnight-5 to RT86.45[1]
Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranosideAcetyl chlorideDMF-0 to RT72.50[1]

Table 2: Enzymatic Synthesis of Disaccharides using Methyl β-D-galactopyranoside as an Acceptor

ProductEnzymeDonor SubstrateYield (%)Reference
Methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranosideNot specified (chemical glycosylation)2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromideHigh[2]
Methyl 6-O-β-D-galactopyranosyl-β-D-galactopyranosideNot specified (chemical glycosylation)2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromideHigh[2]
Galacto-N-biose (Galβ1–3GalNAc) derivativesD-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylaseIn situ generated α-D-Gal-1-P91-94[3]

Experimental Protocols

Protocol 1: Regioselective Acylation of Methyl β-D-galactopyranoside (Chemical Step)

This protocol describes the synthesis of Methyl 6-O-myristoyl-β-D-galactopyranoside, a key intermediate for further enzymatic modifications or biological screening[1].

Materials:

  • Methyl β-D-galactopyranoside

  • Dry N,N-dimethylformamide (DMF)

  • Triethylamine

  • Myristoyl chloride

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Hexane

Procedure:

  • Suspend methyl β-D-galactopyranoside (100 mg, 0.515 mmol) in dry DMF (3 ml) in a round-bottom flask.

  • Add triethylamine (0.15 ml) to the suspension.

  • Cool the mixture to -5 °C in an ice bath.

  • Add myristoyl chloride (0.29 ml, 1.1 molar eq.) dropwise to the cooled mixture.

  • Stir the reaction mixture continuously at -5 °C for 6 hours.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of MeOH:CHCl₃ (1:6).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to obtain a syrup.

  • Purify the syrup by silica gel column chromatography, eluting with a MeOH:CHCl₃ (1:6) solvent system.

  • Collect the fractions containing the product and concentrate them to yield methyl 6-O-myristoyl-β-D-galactopyranoside as a crystalline solid (yield: 180 mg, 86.45%).

  • Recrystallize the product from a chloroform-hexane mixture to obtain pure needles.

Protocol 2: One-Pot Enzymatic Synthesis of Galacto-N-biose (GNB) Derivatives

This protocol outlines a one-pot, two-enzyme system for the synthesis of β1–3-linked galactosides, such as Galacto-N-biose (GNB), using a galactokinase and a phosphorylase. While this specific example does not use methyl β-D-galactopyranoside as the final acceptor, it demonstrates a powerful chemoenzymatic approach where a modified galactopyranoside could be used as a precursor[3].

Materials:

  • D-Galactose (or a suitable derivative)

  • ATP

  • N-acetyl-D-glucosamine (GlcNAc) or N-acetyl-D-galactosamine (GalNAc) derivative (acceptor)

  • E. coli K-12 galactokinase (GalK)

  • Bifidobacterium infantis D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Bio-Gel P-2 column for purification

Procedure:

  • In a reaction vessel, combine D-galactose (1.2-1.5 equivalents), ATP (1.2-1.5 equivalents), and the desired N-acetyl-hexosamine acceptor (1.0 equivalent) in the reaction buffer.

  • Add the enzymes, GalK and BiGalHexNAcP, to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 37 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, terminate it by heating the mixture to 100 °C for 5 minutes to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured proteins.

  • Purify the supernatant containing the disaccharide product using a Bio-Gel P-2 column eluted with water.

  • Lyophilize the product-containing fractions to obtain the pure disaccharide.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Modification cluster_enzymatic Enzymatic Glycosylation Start Methyl β-D-galactopyranoside Acylation Regioselective Acylation (e.g., at C-6) Start->Acylation Acyl Halide, Base Product1 Acylated Methyl β-D-galactopyranoside Acylation->Product1 Acceptor Methyl β-D-galactopyranoside (Acceptor) Product2 Disaccharide Product Acceptor->Product2 Enzyme Glycosyltransferase (e.g., Galactosyltransferase) Enzyme->Product2 Donor Activated Sugar Donor (e.g., UDP-Galactose) Donor->Enzyme

Caption: General workflow for chemoenzymatic synthesis.

OnePot_Enzymatic_Synthesis Galactose D-Galactose GalK Galactokinase (GalK) Galactose->GalK ATP ATP ATP->GalK Gal1P α-D-Galactose-1-Phosphate GalK->Gal1P ADP BiGalHexNAcP Phosphorylase (BiGalHexNAcP) Gal1P->BiGalHexNAcP Acceptor HexNAc Acceptor Acceptor->BiGalHexNAcP Product β1–3-Linked Galactoside BiGalHexNAcP->Product Pi

Caption: One-pot, two-enzyme synthesis of β1–3-linked galactosides.

References

Troubleshooting & Optimization

Optimizing β-galactosidase assay conditions with Methyl beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Methyl β-D-galactopyranoside (MβG) in studies involving β-galactosidase. Given that MβG is a weak substrate and primarily functions as a competitive inhibitor, this document focuses on its application in inhibition assays and clarifies its role in modulating enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Methyl β-D-galactopyranoside (MβG) in β-galactosidase assays?

Methyl β-D-galactopyranoside (MβG) is structurally similar to lactose and acts as a competitive inhibitor of β-galactosidase. It binds to the enzyme's active site but is hydrolyzed very slowly, making it unsuitable as a primary substrate for standard activity assays. Its main use is in enzyme kinetics studies to determine the inhibition constant (Ki) or to investigate the enzyme's active site. It is also known as a gratuitous inducer of the lac operon because it can induce enzyme expression without being a significant energy source for the cell.

Q2: Can I use MβG as a substrate to measure β-galactosidase activity?

While technically MβG can be hydrolyzed by β-galactosidase, its rate of hydrolysis is extremely low compared to standard chromogenic or fluorogenic substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside), CPRG (chlorophenol red-β-D-galactopyranoside), or MUG (4-methylumbelliferyl-β-D-galactoside). Using MβG as the primary substrate would result in a very weak signal that is difficult to detect and quantify accurately, making it impractical for most applications.

Q3: How does MβG affect my standard β-galactosidase assay using ONPG?

MβG will act as a competitive inhibitor in a standard assay using ONPG. It will compete with ONPG for binding to the active site of β-galactosidase, leading to a decrease in the observed reaction velocity. The extent of this inhibition depends on the concentrations of both MβG and ONPG. This principle is the basis for competitive inhibition assays.

Q4: What is a typical Ki value for MβG with E. coli β-galactosidase?

The inhibition constant (Ki) for MβG with E. coli β-galactosidase can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). However, reported values are generally in the millimolar (mM) range.

Troubleshooting Guide

Issue 1: No or very low signal detected when using MβG as a substrate.

  • Cause: MβG is a very poor substrate for β-galactosidase, with a hydrolysis rate that is often too low for reliable detection with standard methods.

  • Solution: Switch to a standard, high-turnover substrate such as ONPG for measuring enzyme activity. ONPG hydrolysis produces a yellow product (o-nitrophenol) that can be easily measured spectrophotometrically at 420 nm.

Issue 2: β-galactosidase activity is significantly lower than expected in the presence of MβG.

  • Cause: MβG is competitively inhibiting the enzyme, reducing the binding and hydrolysis of your primary substrate (e.g., ONPG).

  • Solution 1 (If inhibition is unintentional): Remove MβG from your assay buffer and sample preparations if its presence is not required for the experimental design.

  • Solution 2 (If studying inhibition): This is the expected outcome. To properly characterize the inhibition, perform a competitive inhibition assay. This involves measuring enzyme activity at a fixed concentration of your primary substrate while varying the concentration of MβG. This allows for the calculation of the inhibition constant (Ki).

Issue 3: Inconsistent results in a competitive inhibition assay with MβG.

  • Cause 1: Inappropriate Substrate Concentration: The concentration of the primary substrate (e.g., ONPG) is too high. In competitive inhibition, the effect of the inhibitor is less apparent at very high substrate concentrations.

  • Solution 1: Use a concentration of the primary substrate that is at or below its Michaelis constant (Km). For ONPG, the Km for E. coli β-galactosidase is approximately 1.25 mM. Using a concentration around this value will make the assay more sensitive to the effects of the competitive inhibitor.

  • Cause 2: Incorrect Reagent Preparation: Inaccurate concentrations of MβG, ONPG, or the enzyme can lead to variability.

  • Solution 2: Carefully prepare and validate the concentrations of all stock solutions. Ensure the enzyme preparation is active and used at a consistent concentration across all assays.

Experimental Protocols

Protocol 1: Standard β-Galactosidase Assay Using ONPG

This protocol is for measuring the baseline activity of β-galactosidase, against which inhibition by MβG can be compared.

  • Reagent Preparation:

    • Z-Buffer: Prepare a 1X Z-Buffer solution (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4). Adjust pH to 7.0. Just before use, add 2.7 µL of β-mercaptoethanol per 1 mL of Z-Buffer.

    • ONPG Stock Solution: Dissolve ONPG in Z-Buffer to a final concentration of 4 mg/mL.

    • Stop Solution: 1 M Sodium Carbonate (Na2CO3).

  • Assay Procedure:

    • Add 100 µL of your cell lysate or purified enzyme solution to 900 µL of Z-Buffer.

    • Pre-warm the mixture to the desired assay temperature (e.g., 28°C or 37°C).

    • Start the reaction by adding 200 µL of the 4 mg/mL ONPG solution. Mix and start a timer.

    • Allow the reaction to proceed until a faint yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Record the reaction time.

    • Measure the absorbance of the solution at 420 nm (OD420).

  • Calculation of Activity (Miller Units):

    • Miller Units = 1000 * OD420 / (t * V * OD600)

    • Where: t = reaction time (min), V = volume of culture used (mL), OD600 = absorbance of the cell culture at 600 nm before lysis.

Protocol 2: Competitive Inhibition Assay with MβG

This protocol measures the effect of MβG on β-galactosidase activity.

  • Reagent Preparation:

    • Prepare Z-Buffer, ONPG solution, and Stop Solution as described in Protocol 1.

    • MβG Stock Solutions: Prepare a series of MβG dilutions in Z-Buffer (e.g., ranging from 0 mM to 50 mM).

  • Assay Procedure:

    • Set up a series of reactions. In each reaction tube, combine:

      • 800 µL of the appropriate MβG dilution (this will be your variable).

      • 100 µL of your cell lysate or purified enzyme solution.

    • Pre-warm the mixtures to the assay temperature.

    • Start the reactions by adding 100 µL of ONPG solution (at a concentration near the Km, e.g., 1.25 mM). Mix and start a timer.

    • Stop the reactions with 500 µL of 1 M Na2CO3 after a fixed time interval (e.g., 10 minutes). Ensure the yellow color is within the linear range of your spectrophotometer.

    • Measure the absorbance at 420 nm (OD420).

  • Data Analysis:

    • Plot the reaction velocity (proportional to OD420) as a function of the MβG concentration.

    • To determine the Ki, perform the assay at several concentrations of both ONPG and MβG and use a Dixon plot or a Lineweaver-Burk plot for analysis.

Quantitative Data Summary

Table 1: Kinetic Constants for E. coli β-Galactosidase

LigandConstant TypeReported ValueNotes
ONPGKm (Michaelis Constant)~1.25 mMThe substrate concentration at which the reaction velocity is half of Vmax.
MβGKi (Inhibition Constant)~2.5 mMA measure of the inhibitor's binding affinity. Lower Ki indicates a stronger inhibitor.

Visual Guides

Competitive_Inhibition_Workflow prep Reagent Preparation (Z-Buffer, ONPG, MβG dilutions, Enzyme) setup Assay Setup (Mix Enzyme + varying [MβG]) prep->setup pre_inc Pre-incubate (at Assay Temperature) setup->pre_inc start_rxn Start Reaction (Add ONPG Substrate) pre_inc->start_rxn inc Incubate (Fixed Time Interval) start_rxn->inc stop_rxn Stop Reaction (Add 1M Na2CO3) inc->stop_rxn measure Measure Absorbance (OD 420nm) stop_rxn->measure analyze Data Analysis (Plot Velocity vs [MβG], Calculate Ki) measure->analyze

Caption: Workflow for a β-galactosidase competitive inhibition assay using MβG.

Inhibition_Mechanism cluster_0 Enzyme Active Site E β-Galactosidase (E) ES E-S Complex EI E-I Complex (Inactive) dummy1 E->dummy1 dummy2 E->dummy2 ONPG ONPG (S) ONPG->E Binds to Active Site MBG MβG (I) MBG->E Competes for Active Site Product Product (P) + o-nitrophenol ES->Product k2 ES->dummy1 k-1 EI->dummy2 k-i dummy1->ES k1 dummy2->EI ki

Caption: Competitive inhibition of β-galactosidase by MβG.

Improving yield and purity in Methyl beta-D-galactopyranoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl β-D-galactopyranoside. The focus is on improving yield and purity, particularly when employing the Fischer glycosidation method.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of Methyl β-D-galactopyranoside.

Issue 1: Low Yield of the Desired β-Anomer

Question: My Fischer glycosidation of D-galactose with methanol results in a low yield of Methyl β-D-galactopyranoside, with the α-anomer being the major product. How can I improve the β-selectivity?

Answer: The α-anomer is the thermodynamically more stable product and is often favored under equilibrium conditions typical of Fischer glycosidation.[1] To enhance the yield of the β-anomer, kinetic control of the reaction is necessary. Consider the following strategies:

  • Reaction Time: Shorter reaction times favor the formation of the kinetically controlled product, which can include a higher proportion of the β-anomer and furanoside forms.[1] Prolonged reaction times will lead the reaction towards the thermodynamically stable α-anomer.

  • Temperature: Lowering the reaction temperature can also favor the kinetic product. However, this will also decrease the overall reaction rate, so optimization is key.

  • Catalyst: While strong acid catalysts like hydrochloric acid or sulfuric acid are common, exploring milder acid catalysts may influence the anomeric ratio. The use of resins like Amberlite IRN 120 H+ has been reported for Fischer glycosidations.[2]

  • Alternative Methods: For high β-selectivity, consider alternative synthetic routes that avoid the equilibrium nature of the Fischer glycosidation. One such method involves the use of a glycosyl bromide donor, which can provide higher yields of the β-anomer.[3] Enzymatic synthesis using β-galactosidases is another approach that can offer high stereoselectivity.[4]

Issue 2: Difficulty in Separating α and β Anomers

Question: I am struggling to separate the α and β anomers of methyl galactopyranoside after synthesis. What are the recommended purification strategies?

Answer: The separation of α and β anomers can be challenging due to their similar physical properties. The following chromatographic techniques are commonly employed:

  • Silica Gel Column Chromatography: This is a standard method for separating the anomers. Success depends on the careful selection of the eluent system. A gradient elution starting with a less polar solvent system and gradually increasing polarity is often effective. For example, a gradient of dichloromethane and methanol (e.g., starting at 99:1 and gradually increasing to 90:10) can be effective.[5] Monitoring the fractions closely by Thin Layer Chromatography (TLC) is crucial.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, HPLC can provide better resolution.

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like glycosides.[6]

    • Chiral Stationary Phases: For baseline separation of anomers, a chiral column is often the most effective choice.[6]

  • Chromatography on other stationary phases: For specific separations, other stationary phases like strongly basic anion-exchange resins in the hydroxide form have been used to separate isomeric glycosides.[7]

Issue 3: Presence of Furanoside Impurities

Question: My product mixture contains significant amounts of methyl galactofuranosides in addition to the desired pyranosides. How can I minimize their formation?

Answer: The formation of furanosides is a known outcome of Fischer glycosidation, particularly under kinetic control (shorter reaction times).[1] To minimize the formation of furanoside isomers and favor the more stable pyranose form, you should:

  • Increase Reaction Time: Longer reaction times allow the initial kinetic mixture of furanosides and pyranosides to equilibrate to the more thermodynamically stable pyranoside forms.[1]

  • Increase Reaction Temperature: Higher temperatures can also promote the conversion of furanosides to the more stable pyranosides.

It is important to note that these conditions will also favor the formation of the α-pyranoside. Therefore, a balance must be struck between minimizing furanoside impurities and maximizing the yield of the desired β-pyranoside.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Fischer glycosidation?

A1: Fischer glycosidation is the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst to form a glycoside.[1] The reaction proceeds through a hemiacetal intermediate, which is then protonated and subsequently reacts with the alcohol to form the acetal (glycoside). The reaction is an equilibrium process, meaning the products can revert to the starting materials.[1]

Q2: Why is the α-anomer typically the major product in Fischer glycosidation?

A2: The α-anomer of methyl D-galactopyranoside is generally the more thermodynamically stable product due to the anomeric effect. This stereoelectronic effect favors the axial orientation of the anomeric substituent (the methoxy group in this case), which corresponds to the α-configuration in galactosides.[1] Under the equilibrium conditions of prolonged Fischer glycosidation, the reaction mixture will be enriched in the most stable product.

Q3: What analytical techniques are used to confirm the identity and purity of Methyl β-D-galactopyranoside?

A3: A combination of spectroscopic and chromatographic methods is used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the anomeric configuration. The chemical shift of the anomeric proton (H-1) and the anomeric carbon (C-1) are characteristic for the α and β anomers.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.[8]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and the separation during column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for quantitative purity analysis and for the separation of anomers.[6]

Q4: Are there any safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. This includes:

  • Working in a well-ventilated fume hood, especially when using volatile and flammable solvents like methanol and dichloromethane.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handling strong acids with care.

  • Being aware of the flammability of the solvents used.

Data Presentation

Table 1: Influence of Reaction Conditions on Anomeric Ratio in Fischer Glycosidation of D-Galactose (Illustrative)

CatalystTemperature (°C)Time (h)α:β Anomer Ratio (Illustrative)Predominant Ring FormControl
0.5% HCl65 (Reflux)2490:10PyranoseThermodynamic
0.5% HCl25460:40Pyranose/FuranoseKinetic
Amberlite IR-120 (H+)65 (Reflux)1885:15PyranoseThermodynamic
0.1% HCl25870:30Pyranose/FuranoseKinetic

Note: The values in this table are illustrative and intended to demonstrate the general trends. Actual ratios will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Methyl D-Galactopyranosides via Fischer Glycosidation

This protocol describes a general procedure for the synthesis of methyl D-galactopyranosides. Optimization of time and temperature may be required to favor the β-anomer.

  • Preparation: Suspend D-galactose (e.g., 10 g) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.5 mL) or use an acidic resin like Amberlite IR-120 (H+ form).

  • Reaction: Stir the mixture at the desired temperature (e.g., reflux for thermodynamic control or room temperature for kinetic control) for a specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Neutralization: After the reaction is complete, neutralize the acid. If a liquid acid was used, add a base such as sodium bicarbonate or silver carbonate until the solution is neutral. If a resin was used, simply filter it off.

  • Workup: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup containing a mixture of methyl α- and β-D-galactopyranosides and furanosides.

Protocol 2: Separation of Methyl D-Galactopyranoside Anomers by Silica Gel Column Chromatography

This protocol provides a general method for the separation of the anomeric mixture obtained from the Fischer glycosidation.

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar eluent (e.g., dichloromethane).

  • Sample Loading: Dissolve the crude syrup in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or a mixture of dichloromethane and a small amount of methanol, such as 99:1).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol). A shallow gradient is often more effective for separating closely related compounds like anomers.[5]

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure desired anomer (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product. The other anomer can be isolated similarly from the other fractions.

Mandatory Visualization

Fischer_Glycosidation_Factors cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Time Reaction Time Anomeric_Ratio α / β Anomeric Ratio Time->Anomeric_Ratio Shorter time favors β (kinetic) Ring_Size Pyranose / Furanose Ratio Time->Ring_Size Shorter time favors furanose Temp Temperature Temp->Anomeric_Ratio Lower temp favors β (kinetic) Yield Overall Yield Temp->Yield Affects rate Catalyst Acid Catalyst Catalyst->Anomeric_Ratio Can influence ratio Catalyst->Yield Affects rate

Caption: Factors influencing the outcome of Fischer glycosidation.

Synthesis_Purification_Workflow Start D-Galactose + Methanol Reaction Fischer Glycosidation (Acid Catalyst) Start->Reaction Neutralization Neutralization Reaction->Neutralization Concentration Concentration to Syrup Neutralization->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Analysis_alpha Analysis (TLC, NMR, MS) of α-anomer Purification->Analysis_alpha Analysis_beta Analysis (TLC, NMR, MS) of β-anomer Purification->Analysis_beta Product_alpha Methyl α-D-galactopyranoside Analysis_alpha->Product_alpha Product_beta Methyl β-D-galactopyranoside Analysis_beta->Product_beta

Caption: Workflow for synthesis and purification of methyl galactopyranosides.

References

How to prevent the anomerization of Methyl beta-D-galactopyranoside in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the anomerization of Methyl β-D-galactopyranoside in solution.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for Methyl β-D-galactopyranoside?

Anomerization is the process of conversion of one anomer to the other. In the context of Methyl β-D-galactopyranoside, it is the conversion of the β-anomer to the α-anomer in solution. This is a significant concern in research and drug development as the two anomers can have different biological activities, physical properties, and binding affinities to target molecules.[1][2] Maintaining the anomeric purity of Methyl β-D-galactopyranoside is therefore crucial for obtaining accurate and reproducible experimental results.

Q2: What factors can induce the anomerization of Methyl β-D-galactopyranoside?

The primary factor that induces anomerization of methyl glycosides is the presence of an acid catalyst.[3] Other contributing factors include:

  • pH: Acidic conditions significantly accelerate the rate of anomerization.

  • Temperature: Higher temperatures can increase the rate of anomerization.

  • Solvent: The choice of solvent can influence the stability of the glycoside. Protic solvents can participate in the reaction, and some aprotic solvents, like acetonitrile, have been observed to promote anomerization.

Q3: How can I detect and quantify the anomerization of my Methyl β-D-galactopyranoside sample?

The most common and effective methods for detecting and quantifying anomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the anomeric ratio. The anomeric protons of the α- and β-anomers have distinct chemical shifts, allowing for their integration and the calculation of their relative abundance.[2] For methyl galactosides, the anomeric proton of the α-anomer typically appears at a lower field (higher ppm) than that of the β-anomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate the α- and β-anomers, allowing for their quantification.[4][5][6] This is particularly useful for routine analysis of sample purity.

Troubleshooting Guide: Preventing Anomerization

This guide provides solutions to common issues encountered during the handling and use of Methyl β-D-galactopyranoside solutions.

Problem Potential Cause Recommended Solution
Unexpected experimental results or loss of biological activity. The Methyl β-D-galactopyranoside solution may have undergone anomerization, leading to a mixture of α and β anomers.Verify the anomeric purity of your sample using 1H NMR or a validated HPLC method. Prepare fresh solutions using the protocols outlined below to minimize anomerization.
Change in the anomeric ratio of a stock solution over time. The solution may be stored under suboptimal conditions (e.g., acidic pH, elevated temperature).Store stock solutions in a neutral, buffered solvent at low temperatures (2-8 °C or frozen). Avoid long-term storage in acidic or basic solutions.
Anomerization is observed during an experimental procedure. The reaction or assay conditions (e.g., acidic buffer, high temperature) are promoting anomerization.If possible, adjust the experimental conditions to a neutral pH and the lowest practical temperature. If acidic conditions are required, minimize the exposure time of the glycoside to these conditions.

Quantitative Data Summary

Parameter Condition Expected Rate of Anomerization Rationale
pH Acidic (e.g., pH < 5)HighAcid-catalyzed hydrolysis of the glycosidic bond facilitates the formation of an oxocarbenium ion intermediate, leading to rapid anomerization.[3]
Neutral (e.g., pH 7)LowIn the absence of an acid catalyst, the glycosidic bond is relatively stable.
Basic (e.g., pH > 9)Very LowThe glycosidic bond is generally stable to base.
Temperature Low (e.g., 4°C)LowLower kinetic energy of the molecules reduces the frequency of successful collisions leading to the transition state for anomerization.
Room Temperature (e.g., 25°C)ModerateAnomerization may occur over time, especially under acidic conditions.
High (e.g., > 40°C)HighIncreased thermal energy accelerates the rate of the anomerization reaction.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Methyl β-D-galactopyranoside Stock Solution

This protocol describes the preparation of a stock solution of Methyl β-D-galactopyranoside with minimal risk of anomerization.

  • Solvent Selection: Choose a high-purity, neutral, and aprotic solvent if possible. For aqueous applications, use a buffered solution at a neutral pH (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolution: Dissolve the solid Methyl β-D-galactopyranoside in the chosen solvent at room temperature. Gentle vortexing can be used to aid dissolution. Avoid heating the solution.

  • pH Verification (for aqueous solutions): After dissolution, verify that the pH of the solution is neutral. Adjust with a dilute, neutral buffer if necessary.

  • Storage: Store the stock solution in a tightly sealed, sterile container at 2-8°C for short-term storage or at -20°C or below for long-term storage.

  • Quality Control: Periodically check the anomeric purity of the stock solution using 1H NMR or HPLC, especially if it has been stored for an extended period.

Protocol 2: Monitoring Anomeric Purity using 1H NMR Spectroscopy

This protocol provides a general method for determining the anomeric ratio of Methyl β-D-galactopyranoside.

  • Sample Preparation: Dissolve 5-10 mg of the Methyl β-D-galactopyranoside sample in a suitable deuterated solvent (e.g., D2O, MeOD).

  • NMR Acquisition: Acquire a 1H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons (H-1) of the α- and β-anomers. For Methyl D-galactopyranoside, the anomeric proton signals are typically in the range of δ 4.5-5.5 ppm.[2]

    • Integrate the areas of the anomeric proton signals for both the α- and β-anomers.

    • Calculate the percentage of each anomer using the following formulas:

      • % β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100

      • % α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100

Visualizations

Mechanism of Acid-Catalyzed Anomerization

The following diagram illustrates the mechanism of acid-catalyzed anomerization of Methyl β-D-galactopyranoside, which proceeds through a resonance-stabilized oxocarbenium ion intermediate.

Experimental_Workflow start Start: Pure Methyl β-D-galactopyranoside dissolve Dissolve in Neutral Buffered Solvent start->dissolve store Store at Low Temperature (2-8°C or Frozen) dissolve->store experiment Use in Experiment store->experiment check_purity Check Anomeric Purity (NMR/HPLC) experiment->check_purity pure Anomerically Pure check_purity->pure Yes not_pure Anomerization Detected check_purity->not_pure No end End: Reliable Results pure->end troubleshoot Troubleshoot: - Check pH - Check Temperature - Prepare Fresh not_pure->troubleshoot troubleshoot->start

References

Optimization of reaction conditions for glycosylation with Methyl beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on glycosylation reactions involving Methyl β-D-galactopyranoside as the glycosyl acceptor.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of glycosylation reactions with Methyl β-D-galactopyranoside.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inadequate Activation of Glycosyl Donor: The promoter or catalyst may be inefficient or degraded.Verify Promoter/Catalyst Activity: Use a fresh batch of the promoter (e.g., TMSOTf, BF₃·OEt₂) or catalyst. • Optimize Promoter Stoichiometry: Titrate the amount of promoter; excess can sometimes lead to side reactions. • Change Activator: If using a thioglycoside donor, consider switching from NIS/TfOH to other activators like DMTST or BSP/Tf₂O.[1] For trichloroacetimidate donors, ensure the acidic promoter is not neutralized by basic functionalities in the reactants.
Low Reactivity of Glycosyl Acceptor: The secondary hydroxyl groups of Methyl β-D-galactopyranoside are sterically hindered and less nucleophilic than primary alcohols.Increase Reaction Temperature: Gradually increase the temperature to enhance reactivity, but monitor for decomposition. Microwave-assisted heating can sometimes be effective.[2] • Use a More Reactive Donor: Employ a more reactive glycosyl donor, such as a glycosyl triflate or a donor with electron-withdrawing protecting groups to increase its electrophilicity.
Presence of Water: Trace amounts of water can hydrolyze the activated glycosyl donor.Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents. Add activated molecular sieves (4 Å) to the reaction mixture.[3]
Poor Stereoselectivity (Formation of α/β anomers) Reaction Mechanism: The reaction may be proceeding through an Sₙ1-like mechanism involving an oxocarbenium ion intermediate, leading to a mixture of anomers.Solvent Choice: The polarity of the solvent can influence stereoselectivity. Non-polar, ether-based solvents like diethyl ether or dioxane can favor the formation of the α-anomer.[4] • Temperature Control: Lowering the reaction temperature can favor an Sₙ2-like pathway, potentially leading to higher stereoselectivity.[3] • Participating Protecting Groups: The use of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can promote the formation of the 1,2-trans glycosidic linkage.[5]
Anomerization of the Glycosyl Donor: The glycosyl donor may be anomerizing under the reaction conditions.Monitor Donor Stability: Check the stability of the glycosyl donor under the reaction conditions using TLC or NMR.
Formation of Byproducts Orthoester Formation: With a participating group on the donor, intramolecular cyclization can occur.Use a Non-Participating Donor: Employ a donor with a non-participating group at C-2 (e.g., a benzyl ether). • Optimize Reaction Conditions: Adjust the temperature and promoter to disfavor orthoester formation.
Glycosyl Donor Hydrolysis: As mentioned, this is due to moisture.Strict Anhydrous Technique: Re-emphasize the importance of dry conditions.
Trehalose-type Dimerization: The glycosyl donor can react with another molecule of the donor.Slow Addition of Donor: Add the glycosyl donor slowly to the reaction mixture containing the acceptor and promoter.
Difficult Purification Similar Polarity of Products and Starting Materials: The desired product may have a similar Rf value to the unreacted acceptor or byproducts.Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes, adding a small percentage of a more polar or less polar solvent can improve separation. • Protecting Group Strategy: Consider using protecting groups that significantly alter the polarity of the product, facilitating easier separation.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group on Methyl β-D-galactopyranoside is most likely to react?

The reactivity of the hydroxyl groups in Methyl β-D-galactopyranoside generally follows the order of primary > secondary, with steric hindrance also playing a significant role. However, as it lacks a primary hydroxyl, the relative reactivity of the secondary hydroxyls (at C-2, C-3, and C-4) will depend on factors like steric accessibility and the specific reaction conditions. Often, selective protection of the more reactive hydroxyls is necessary to achieve site-selective glycosylation.

Q2: What are the best protecting groups for the hydroxyls of Methyl β-D-galactopyranoside that will not be involved in the glycosylation?

The choice of protecting groups is crucial.[6] A common strategy is to use a benzylidene acetal to protect the C-4 and C-6 hydroxyls, leaving the C-2 and C-3 hydroxyls available for glycosylation.[7] Alternatively, silyl ethers (e.g., TBDMS, TIPS) can be used for their ease of introduction and selective removal. For a multi-step synthesis, an orthogonal protecting group strategy is essential, where different protecting groups can be removed under distinct conditions.[6]

Q3: What analytical techniques are best for monitoring the progress of my glycosylation reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis and to determine the stereoselectivity of the reaction, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Mass spectrometry (MS) is also crucial for confirming the molecular weight of the desired product.[8][9][10][11][12]

Q4: How can I improve the yield of my glycosylation reaction?

To improve the yield, consider the following:

  • Optimize the Donor:Acceptor Ratio: Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used.

  • Choice of Glycosyl Donor: Use a highly reactive glycosyl donor.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate.

  • Promoter/Catalyst: Ensure the use of an effective and fresh promoter.[13]

  • Temperature: As mentioned, optimizing the temperature can improve both yield and selectivity.[2]

Experimental Protocol: A General Procedure for Glycosylation

This protocol provides a general methodology for the glycosylation of Methyl β-D-galactopyranoside with a generic per-O-benzylated glucosyl trichloroacetimidate donor. Note: This is a template and may require optimization for specific substrates.

1. Preparation of the Glycosyl Acceptor (if protecting groups are needed):

  • Selectively protect the desired hydroxyl groups of Methyl β-D-galactopyranoside using standard procedures. For instance, to leave the C-3 hydroxyl free, one might first protect the 4- and 6-positions with a benzylidene acetal, followed by protection of the C-2 hydroxyl.

2. Glycosylation Reaction:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the protected Methyl β-D-galactopyranoside acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2 eq).

  • Place the flask under a positive pressure of dry argon.

  • Add anhydrous dichloromethane (DCM, ~0.1 M) via syringe.

  • Cool the stirred suspension to -40 °C.

  • In a separate flask, prepare a stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in anhydrous DCM.

  • Add the TMSOTf solution dropwise to the reaction mixture.

  • Allow the reaction to stir at -40 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

4. Deprotection (if necessary):

  • Remove the protecting groups using appropriate conditions to yield the final desired oligosaccharide.

Visualizations

Experimental Workflow

experimental_workflow start Start prep_acceptor Prepare Protected Acceptor start->prep_acceptor glycosylation Glycosylation Reaction prep_acceptor->glycosylation workup Quench & Aqueous Workup glycosylation->workup purification Column Chromatography workup->purification deprotection Deprotection purification->deprotection characterization Characterization (NMR, MS) deprotection->characterization end End characterization->end

Caption: A generalized workflow for a chemical glycosylation experiment.

Logical Relationship of Key Reaction Parameters

reaction_parameters cluster_reactants Reactants cluster_conditions Conditions center_node Glycosylation Outcome (Yield & Selectivity) Glycosyl Donor Glycosyl Donor Glycosyl Donor->center_node Glycosyl Acceptor Glycosyl Acceptor Glycosyl Acceptor->center_node Protecting Groups Protecting Groups Protecting Groups->center_node Catalyst/Promoter Catalyst/Promoter Catalyst/Promoter->center_node Solvent Solvent Solvent->center_node Temperature Temperature Temperature->center_node Reaction Time Reaction Time Reaction Time->center_node

Caption: Key factors influencing the outcome of a glycosylation reaction.

References

Overcoming challenges in the purification of Methyl beta-D-galactopyranoside derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl beta-D-galactopyranoside derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound derivatives challenging?

The purification of these derivatives can be complex due to their high polarity and the presence of multiple hydroxyl groups. These characteristics lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as poor separation, band broadening, and irreversible adsorption.[1] Additionally, the structural similarity between different derivatives and potential byproducts makes achieving high purity a significant challenge.[2]

Q2: What is the most common method for purifying this compound derivatives?

Silica gel column chromatography is the most frequently employed method for the purification of these derivatives.[1][3] This technique separates compounds based on their polarity. A less polar mobile phase is used initially, and the polarity is gradually increased to elute compounds of increasing polarity.

Q3: My compound is not UV-active. How can I monitor the purification process on TLC?

Many carbohydrate derivatives, including this compound derivatives, do not absorb UV light. To visualize these compounds on a TLC plate, a chemical stain is necessary. After developing the TLC plate, it should be dried completely and then dipped into a staining solution (e.g., p-anisaldehyde, ceric sulfate, or potassium permanganate) followed by gentle heating to reveal the spots.[4]

Q4: What are some common impurities encountered during the synthesis of these derivatives?

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in acylation reactions, incompletely acylated or multi-acylated products can be present. In reactions involving protecting groups, byproducts from incomplete protection or deprotection are also common.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives using silica gel column chromatography.

Problem 1: The compound remains at the baseline of the TLC plate and does not move up the column.

Cause: The compound is highly polar and is adsorbing too strongly to the silica gel. The mobile phase is not polar enough to elute it.

Solutions:

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane or chloroform). For very polar compounds, a gradient elution from 100% dichloromethane to a mixture containing 5-10% methanol is often effective.[3][5]

  • Use a Stronger Solvent System: Consider using a more polar solvent system altogether. A common system for polar compounds is a mixture of chloroform and methanol.[6]

  • Modify the Mobile Phase: For basic compounds that may be interacting strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent can improve elution. For acidic compounds, a small amount of acetic acid can be added.[1]

  • Change the Stationary Phase: If increasing solvent polarity is not effective, consider using a different stationary phase. Options include:

    • Reversed-phase silica (C18): This is a nonpolar stationary phase where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often a good choice for very polar compounds.[1]

    • Alumina (neutral or basic): This can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[4]

Problem 2: The separation between my desired product and an impurity is poor (co-elution).

Cause: The polarity difference between your product and the impurity is not large enough for effective separation with the current solvent system.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune the solvent ratio: Small adjustments to the ratio of your polar and nonpolar solvents can significantly impact resolution.

    • Try a different solvent system: Sometimes changing one of the solvents in your mobile phase (e.g., using ethyl acetate instead of acetone) can alter the selectivity and improve separation.

  • Use a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can improve the resolution of closely eluting compounds.[4]

  • Adjust the Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.

Problem 3: The compound appears to be degrading on the column, leading to streaking on the TLC and low recovery.

Cause: The compound may be unstable on the acidic silica gel.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine. This can be done by adding a small percentage of triethylamine (0.1-2.0%) to the eluent.[4]

  • Use a Different Stationary Phase: As mentioned in Problem 1, switching to a more inert stationary phase like neutral or basic alumina, or even Florisil or Celite, can prevent degradation.[4]

  • Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Data Presentation

The following table summarizes the purification data for a series of synthesized this compound derivatives, highlighting the yields and melting points achieved after purification.[6]

CompoundDerivativeYield (%)Melting Point (°C)
3 Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside72.50144–145
4 Methyl 6-O-myristoyl-2,3,4-tri-O-palmitoyl-β-D-galactopyranoside55.38153–155
5 Methyl 6-O-myristoyl-2,3,4-tri-O-stearoyl-β-D-galactopyranoside96.65133–134
6 Methyl 6-O-myristoyl-2,3,4-tri-O-trityl-β-D-galactopyranoside82.58149–150
7 Methyl 2,3,4-tri-O-cinnamoyl-6-O-myristoyl-β-D-galactopyranoside92.57166–167
8 Methyl 6-O-myristoyl-2,3,4-tri-O-(p-toluenesulfonyl)-β-D-galactopyranoside69.66128–129
9 Methyl 2,3,4-tri-O-(3-chlorobenzoyl)-6-O-myristoyl-β-D-galactopyranoside75.78151–152
10 Methyl 2,3,4-tri-O-(4-nitrobenzoyl)-6-O-myristoyl-β-D-galactopyranoside91.85193–195

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a standard method for the purification of this compound derivatives.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude product to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample and solvent addition.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the initial, less polar solvent system.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in increasing proportions.[4]

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume in test tubes or vials.

  • Monitor the separation by spotting each fraction (or selected fractions) on a TLC plate.

  • Visualize the TLC plate using an appropriate stain.

  • Combine the fractions that contain the pure desired product.

5. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_guide start Purification Issue issue1 Compound at Baseline? start->issue1 issue2 Poor Separation? start->issue2 issue3 Compound Degradation? start->issue3 solution1a Increase Solvent Polarity issue1->solution1a solution1b Change Stationary Phase (e.g., Reversed-Phase) issue1->solution1b solution2a Optimize Solvent System issue2->solution2a solution2b Use Shallow Gradient issue2->solution2b solution3a Deactivate Silica Gel (add base to eluent) issue3->solution3a solution3b Use Inert Stationary Phase (e.g., Alumina) issue3->solution3b

Caption: Troubleshooting decision tree for purification challenges.

References

Stability testing of Methyl beta-D-galactopyranoside under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing of Methyl β-D-galactopyranoside under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl β-D-galactopyranoside?

For optimal stability, Methyl β-D-galactopyranoside should be stored in a tightly sealed container, protected from light and moisture.[1][2][3] Recommended storage temperatures vary by supplier, but generally fall within refrigerated or frozen conditions, such as 2-8°C or desiccated at -20°C.[3] It is a stable compound, particularly when stored in an inert atmosphere at refrigerated temperatures.[1][4]

Q2: What is the typical shelf life of Methyl β-D-galactopyranoside?

The shelf life can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis and re-test date. When stored properly, it is generally considered a stable compound.[1][4]

Q3: In what solvents is Methyl β-D-galactopyranoside soluble and stable?

Methyl β-D-galactopyranoside is soluble in water and methanol.[1][4] Aqueous solutions should be prepared fresh for optimal results. For long-term storage of solutions, sterile filtration and storage at low temperatures (e.g., -20°C) may be considered, though stability in solution over time should be experimentally verified.

Q4: What are the potential degradation pathways for Methyl β-D-galactopyranoside?

As a glycoside, potential degradation pathways include hydrolysis of the glycosidic bond under acidic or basic conditions, which would yield galactose and methanol. Other potential pathways, especially under forced conditions, could involve oxidation or thermal degradation.[5][6]

Q5: How can I assess the purity of my Methyl β-D-galactopyranoside sample?

Purity can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to determine purity levels, which for most research applications should exceed 98%.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the compound's structure and identify impurities.[7][8]

Troubleshooting Guide

Q1: I see a new peak in my chromatogram after storing my sample. What could it be?

A new peak likely indicates the presence of a degradation product. To identify it, you can perform co-injection with potential known impurities or degradation products. Mass spectrometry (MS) coupled with HPLC can help determine the molecular weight of the new peak, providing clues to its identity.

Q2: My sample's purity has decreased over time, even under recommended storage conditions. What could be the cause?

Several factors could contribute to this:

  • Improper Sealing: The container may not have been sealed tightly, allowing moisture or air to enter.

  • Light Exposure: The sample might have been inadvertently exposed to light.

  • Temperature Fluctuations: Frequent temperature changes, such as repeated freeze-thaw cycles, can affect stability.

  • Contamination: The sample may have been contaminated during handling.

Q3: I am performing a forced degradation study, but I don't see any degradation. What should I do?

If no degradation is observed, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: Elevate the temperature to accelerate the degradation process.

  • Extend Exposure Time: Increase the duration of the stress condition.

Q4: In my forced degradation study, the main peak has completely disappeared. What does this mean?

This indicates that the stress conditions were too harsh, leading to complete degradation of the compound. To obtain meaningful data on degradation pathways, it is recommended to aim for 5-20% degradation.[5] You should reduce the stressor concentration, lower the temperature, or decrease the exposure time.

Data Presentation

Table 1: Illustrative Stability Data for Methyl β-D-galactopyranoside Under Different Storage Conditions.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8°C (Recommended) 099.8White crystalline powder
699.7No change
1299.5No change
Room Temperature (~25°C) 099.8White crystalline powder
699.2No change
1298.5Slight yellowing
40°C 099.8White crystalline powder
397.0Yellowish powder
695.1Yellowish powder
40°C / 75% RH 099.8White crystalline powder
396.5Clumpy, yellowish powder
694.2Clumpy, yellowish powder

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl β-D-galactopyranoside

Objective: To investigate the degradation of Methyl β-D-galactopyranoside under various stress conditions to understand its degradation pathways.

Materials:

  • Methyl β-D-galactopyranoside

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl β-D-galactopyranoside in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Methyl β-D-galactopyranoside in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Methyl β-D-galactopyranoside (1 mg/mL in methanol) to a photostability chamber with a light source (e.g., UV and visible light) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • At appropriate time points, withdraw an aliquot for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating and quantifying Methyl β-D-galactopyranoside from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of Methyl β-D-galactopyranoside in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and samples into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of degradation and the relative retention times of any degradation products.

Mandatory Visualization

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability Drug Methyl β-D-galactopyranoside (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for a forced degradation study of Methyl β-D-galactopyranoside.

References

Refinement of analytical methods for detecting Methyl beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl beta-D-galactopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound?

A1: The most common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For GC analysis, derivatization is necessary to make the compound volatile.[1] HPLC can be used for direct analysis in aqueous solutions. Other methods like UV-Vis spectrophotometry, potentiometric titration, and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for characterization and quantification.[2][3][4]

Q2: Why is derivatization required for the GC analysis of this compound?

A2: this compound is a polar, non-volatile carbohydrate, making it unsuitable for direct GC analysis.[1][5] Derivatization chemically modifies the molecule by replacing polar hydroxyl groups with non-polar groups. This process, often silylation or acetylation, increases the compound's volatility and thermal stability, allowing it to be vaporized in the GC inlet without decomposition.[6][7]

Q3: What are the most common derivatization techniques for carbohydrate analysis?

A3: The most prevalent method is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, sometimes with a catalyst like trimethylchlorosilane (TMCS). Another technique is acetylation, which can also reduce polarity and increase volatility.[5]

Q4: Can I use Mass Spectrometry (MS) with both GC and HPLC?

A4: Yes. Both GC and HPLC can be coupled with Mass Spectrometry (GC-MS and LC-MS) for enhanced sensitivity and structural elucidation. GC-MS is a powerful tool for identifying and quantifying the volatile derivatives of this compound.[1] LC-MS can be used for the direct analysis of the underivatized compound, providing valuable information on glycosidic linkages.[8]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: Why am I observing fluctuating or drifting retention times for my this compound standard?

A: Retention time variability is a common issue in HPLC and can stem from several sources.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Ensure accurate mixing and proper degassing of solvents.[9] If using a gradient, ensure the pump is delivering the correct solvent proportions. You can test this by adding a UV-active tracer like acetone to one solvent and monitoring the baseline.[10]

  • System Leaks: Check the entire system for leaks, from the pump heads to the detector. Even a small leak can cause pressure fluctuations and, consequently, retention time shifts. Pay close attention to fittings and pump seals.[11]

  • Column Temperature: Inconsistent column temperature will affect retention. Use a reliable column oven to maintain a stable temperature.[9]

  • Column Equilibration: If running a gradient, ensure the column is fully re-equilibrated to the initial conditions between injections. Insufficient equilibration time is a frequent cause of retention drift.[12]

Q: My chromatogram shows broad or tailing peaks. What is the cause?

A: Poor peak shape can compromise resolution and quantification.

  • Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous injections or the silica packing may be degrading. Try washing the column with a strong solvent.[11] If the problem persists, the column may need to be replaced.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

  • Secondary Interactions: Residual silanol groups on the silica packing can interact with the hydroxyl groups of this compound, causing peak tailing. Lowering the mobile phase pH can sometimes mitigate these effects.[11]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can lead to peak broadening. Ensure all connections are secure and tubing is of an appropriate length and diameter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: I am seeing no peaks or very small peaks after injecting my derivatized sample. What should I check?

A: A lack of signal can be due to issues with the sample, the derivatization process, or the instrument.

  • Incomplete Derivatization: The reaction may not have gone to completion. Factors like moisture in the sample or reagents, incorrect reaction temperature, or insufficient reaction time can inhibit the process.[5] Silylation reagents are particularly sensitive to moisture.[5][13] Ensure all glassware is dry and use anhydrous solvents.

  • Septum Leak: A worn or leaking injector septum is a very common cause of problems in GC, leading to sample loss.[14] Change the septum regularly, typically after 100-200 injections.[14]

  • Liner Contamination: The inlet liner can become contaminated with non-volatile residues from the sample matrix, which can trap the analyte. Inspect and, if necessary, replace the liner.[14]

  • Sample Degradation: Although derivatization increases stability, the analyte can still degrade in a hot inlet if the temperature is too high. Optimize the inlet temperature for your specific derivative.

Q: My derivatized this compound produces multiple peaks in the chromatogram. Is this normal?

A: Yes, this is often normal. Sugars like this compound exist as an equilibrium of different anomers (α and β) and ring forms (pyranose and furanose) in solution. The derivatization process often "freezes" these different forms, resulting in multiple peaks for a single sugar.[1] The number and ratio of these peaks are typically characteristic for a specific sugar and derivatization method.[1]

Q: The peaks for my active compounds, including the derivatized analyte, are tailing. How can I fix this?

A: Peak tailing for active compounds (like those with hydroxyl groups, even after derivatization) often points to active sites in the GC system.

  • Dirty Inlet Liner: The glass inlet liner is a primary site for active sites to develop due to contamination. Replacing the liner is a key troubleshooting step.[14]

  • Column Activity: The column itself may have active sites. This can happen over time as the stationary phase degrades. Conditioning the column at a high temperature may help, but ultimately it may need to be replaced.

  • Incomplete Derivatization: If some hydroxyl groups remain underivatized, these will interact strongly with active sites in the system, causing significant tailing. Re-optimize your derivatization procedure to ensure complete reaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Assay≥98% (GC)
Molecular FormulaC₇H₁₄O₆[15]
Melting Point176-179 °C
SolubilityWater: 50 mg/mL
DMSO: 39 mg/mL[16]
AppearanceWhite to faint yellow powder

Table 2: 13C NMR Chemical Shifts for this compound and a Derivative

Carbon AtomMethyl-beta-D-galactopyranoside (in D₂O)Methyl 6-O-valeroyl-α-D-galactopyranoside (Valeroyl Group)Reference
C-1100.2-[17]
C-269.1-[17]
C-370.0-[17]
C-470.6-[17]
C-571.5-[17]
C-661.9-[17]
OCH₃55.8-[17]
CO-173.9[17]
CH₂-33.9[17]
CH₂-27.0[17]
CH₂-22.2[17]
CH₃-13.6[17]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general trimethylsilylation (TMS) procedure. Optimization of reagent volumes, temperature, and time may be required.

Materials:

  • This compound standard or dried sample extract.

  • Anhydrous Pyridine.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Anhydrous solvent for dilution (e.g., Hexane or Toluene).

Procedure:

  • Weigh approximately 1-5 mg of the dried sample or standard into a reaction vial.

  • Add 200 µL of anhydrous pyridine to dissolve the sample. Vortex if necessary.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-75 °C for 45-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Alternatively, it can be diluted with an anhydrous solvent like hexane if necessary.

Protocol 2: General HPLC-UV Method

This protocol provides a starting point for a reversed-phase HPLC method. The mobile phase, gradient, and column may need to be optimized.

Materials and Equipment:

  • HPLC system with UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound standard.

  • HPLC-grade Acetonitrile (Solvent A).

  • HPLC-grade Water (Solvent B).

  • Mobile phase filter (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Mobile Phase Preparation: Prepare the mobile phase solvents. For an isocratic method, a common starting point is 95:5 Water:Acetonitrile. For a gradient, use Water as Solvent B and Acetonitrile as Solvent A. Filter and degas all solvents before use.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: As this compound has no strong chromophore, detection at low UV wavelengths (e.g., 190-210 nm) is required. A Refractive Index (RI) detector is a suitable alternative if available.[5]

  • Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject standards and samples.

Visualized Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extract Extraction & Cleanup Sample->Extract Dry Drying (if for GC) Extract->Dry HPLC HPLC Analysis Extract->HPLC GC_Pre Derivatization (e.g., Silylation) Dry->GC_Pre Data Data Acquisition HPLC->Data GC GC-MS Analysis GC_Pre->GC GC->Data Process Peak Integration & Quantification Data->Process Report Reporting Process->Report

Caption: General analytical workflow for this compound.

HPLC_Troubleshooting Start Problem Observed (e.g., Peak Tailing, RT Drift) Check_Pressure Check System Pressure Stability Start->Check_Pressure Check_Leaks Inspect for Leaks (Fittings, Seals) Check_Pressure->Check_Leaks Unstable Check_MobilePhase Verify Mobile Phase (Composition, Degassing) Check_Pressure->Check_MobilePhase Stable Resolved Problem Resolved Check_Leaks->Resolved Check_Temp Confirm Column Temperature Check_MobilePhase->Check_Temp Check_Column Evaluate Column (Wash, Replace) Check_Column->Resolved Check_Temp->Check_Column

Caption: Logical troubleshooting workflow for common HPLC issues.

GCMS_Troubleshooting cluster_inlet Inlet Maintenance Start GC-MS Problem (No Peaks, Tailing) Check_Sample Verify Derivatization (Reagents, Conditions, Dryness) Start->Check_Sample Check_Inlet Inspect Inlet System Check_Sample->Check_Inlet Derivatization OK Resolved Problem Resolved Check_Sample->Resolved Issue Found cluster_inlet cluster_inlet Check_Inlet->cluster_inlet Check_Column Check Column & Condition Check_Column->Resolved Septum Change Septum Liner Replace Liner cluster_inlet->Check_Column

Caption: Troubleshooting workflow for GC-MS analysis of derivatized sugars.

References

Validation & Comparative

A Head-to-Head Battle of Inducers: Methyl β-D-galactopyranoside vs. IPTG for Lac Operon Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the venerable lac operon system for protein expression, the choice of inducer is a critical parameter that can significantly impact experimental outcomes. Isopropyl β-D-1-thiogalactopyranoside (IPTG) has long been the gold standard, a powerful and stable molecular tool. However, alternatives like Methyl β-D-galactopyranoside present a nuanced option that warrants careful consideration. This guide provides an objective, data-driven comparison of these two inducers to inform your experimental design.

The lac operon is a classic model of gene regulation in Escherichia coli, enabling the bacterium to metabolize lactose. In the absence of an inducer, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription of the downstream structural genes (lacZ, lacY, and lacA). The introduction of an inducer, which binds to the LacI repressor, causes a conformational change in the repressor, leading to its dissociation from the operator and permitting gene transcription. In molecular biology, this system is widely exploited for the controlled expression of recombinant proteins.

Both Methyl β-D-galactopyranoside and IPTG are analogs of allolactose, the natural inducer of the lac operon.[1] A key feature of both molecules, particularly IPTG, is that they are "gratuitous" inducers. This means they can trigger the expression of the lac operon but are not metabolized by the products of the operon, such as β-galactosidase.[2][3] This non-metabolizable nature ensures that the inducer concentration remains relatively constant throughout the course of an experiment, leading to sustained and predictable levels of protein expression.[2][4]

Quantitative Performance: A Comparative Analysis

Direct comparative studies focusing exclusively on Methyl β-D-galactopyranoside versus IPTG are limited in the published literature. However, extensive research comparing IPTG with the structurally similar thiomethyl-β-D-galactopyranoside (TMG) provides valuable quantitative insights that can, with caution, be extrapolated to Methyl β-D-galactopyranoside. The following table summarizes key performance metrics, primarily drawing from studies on IPTG and TMG.

FeatureMethyl β-D-galactopyranoside (Data largely inferred from TMG)IPTG (Isopropyl β-D-1-thiogalactopyranoside)References
Induction Potency Requires higher concentrations for maximal induction compared to IPTG. Bimodal induction (an "all-or-none" response in individual cells) occurs at approximately ten-fold higher concentrations than with IPTG.Highly potent inducer, effective at low concentrations. Bimodal induction is observed at lower concentration ranges.[1][2]
Toxicity Generally considered to have low toxicity.Can exhibit toxicity at higher concentrations, potentially impacting cell growth and viability.[3][5]
Metabolism Considered a gratuitous inducer, not readily metabolized by the cell.A well-established gratuitous inducer, not metabolized by β-galactosidase, ensuring stable induction levels.[2][3][4]
Uptake Transported into the cell primarily via the lactose permease (LacY) at low concentrations, but can also enter independently at higher concentrations.Utilizes both the lactose permease for active transport and can diffuse across the cell membrane, especially at higher concentrations.[1][2][6]
Typical Working Concentration Higher concentrations are likely required, potentially in the millimolar range, for strong induction.Commonly used in the range of 0.1 mM to 1.0 mM for routine protein expression.[7][8]

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the general laboratory procedure for using these inducers, the following diagrams are provided.

experimental_workflow start Start: E. coli culture with expression vector growth Grow culture to mid-log phase (OD600 ≈ 0.4-0.6) start->growth induction Add Inducer (Methyl-β-D-galactoside or IPTG) growth->induction incubation Incubate for a defined period (e.g., 3-4 hours or overnight at a lower temperature) induction->incubation harvest Harvest cells by centrifugation incubation->harvest analysis Analyze protein expression (e.g., SDS-PAGE, Western Blot) harvest->analysis end End analysis->end

References

A Tale of Two Anomers: Unraveling the Enzymatic Reactivity of Methyl β-D-galactopyranoside and its α-Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a comparative analysis of two closely related anomeric compounds, methyl β-D-galactopyranoside and methyl α-D-galactopyranoside, in the context of enzymatic reactions. By examining their substrate specificity and kinetic parameters with their respective enzymes, β-galactosidase and α-galactosidase, we illuminate the critical role of stereochemistry in biological activity.

The fundamental difference between these two molecules lies in the orientation of the methoxy group at the anomeric carbon (C1) of the galactose moiety. In methyl β-D-galactopyranoside, this group is in the equatorial position, while in the α-anomer, it occupies the axial position. This seemingly subtle stereochemical distinction has profound implications for their recognition and processing by specific glycoside hydrolase enzymes.

Anomeric Specificity: A Lock and Key Mechanism

Galactosidases are a class of enzymes that catalyze the hydrolysis of galactosides into monosaccharides.[1] These enzymes exhibit a high degree of specificity for the anomeric configuration of their substrates. β-Galactosidase exclusively cleaves β-linked galactosides, while α-galactosidase acts on α-linked galactosides.[1] This specificity is a classic example of the "lock and key" model of enzyme-substrate interaction, where the three-dimensional structure of the enzyme's active site is precisely complementary to the shape of its preferred substrate.

Methyl β-D-galactopyranoside, with its β-anomeric linkage, serves as a substrate for β-galactosidase. Conversely, methyl α-D-galactopyranoside is a substrate for α-galactosidase and can act as a competitive inhibitor for this enzyme.

Quantitative Comparison of Enzymatic Reactions

To objectively compare the performance of these two anomers in enzymatic reactions, we must turn to their kinetic parameters, specifically the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m is an inverse measure of the substrate's binding affinity to the enzyme, while V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

For β-galactosidase, the most commonly used substrates for kinetic analysis are the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) and the natural substrate lactose.[2][3] One study determined the kinetic constants for the hydrolysis of fluorescein mono-β-D-galactoside by β-galactosidase, revealing a K_m of 117.6 µM and a catalytic rate (k_cat) of 22.7 µmol/(min·mg).[4]

For α-galactosidase, methyl α-D-galactopyranoside has been characterized as a competitive inhibitor.[5] This indicates that it binds to the active site of the enzyme, thereby competing with the natural substrate.

Table 1: Kinetic Parameters of Galactosidase Substrates

EnzymeSubstrateK_m (mM)V_max (µmol/min/mg)Enzyme SourceReference
β-Galactosidaseo-nitrophenyl-β-D-galactopyranoside (ONPG)0.2433.4 (in mOD/min)Purified β-galactosidase[3]
β-GalactosidaseLactose1.8991.044Aspergillus oryzae[6]
β-GalactosidaseFluorescein mono-β-D-galactoside0.117622.7Not specified[4]
α-Galactosidasep-nitrophenyl-α-D-galactopyranosideNot SpecifiedNot SpecifiedMortierella vinacea[7]

Note: The V_max for ONPG is reported in different units and cannot be directly compared to the others.

The lack of directly comparable kinetic data for methyl β-D-galactopyranoside and methyl α-D-galactopyranoside highlights a gap in the current literature and underscores the need for further research in this area.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for assaying the activity of both β-galactosidase and α-galactosidase.

β-Galactosidase Activity Assay

This protocol is adapted from a standard method using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[8][9]

Materials:

  • Z-buffer (60 mM Na_2HPO_4, 40 mM NaH_2PO_4, 10 mM KCl, 1 mM MgSO_4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na_2CO_3 solution

  • Enzyme solution (cell lysate or purified β-galactosidase)

  • Spectrophotometer

Procedure:

  • Equilibrate Z-buffer and ONPG solution to the desired reaction temperature (e.g., 37°C).

  • In a reaction tube, combine a suitable volume of enzyme solution with Z-buffer to a final volume of 1 mL.

  • Pre-incubate the enzyme mixture at the reaction temperature for 5 minutes.

  • Initiate the reaction by adding 0.2 mL of the pre-warmed ONPG solution. Start a timer immediately.

  • Incubate the reaction at the set temperature.

  • Stop the reaction after a sufficient yellow color has developed by adding 0.5 mL of 1 M Na_2CO_3. Record the exact reaction time.

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the amount of o-nitrophenol produced, using its molar extinction coefficient.

α-Galactosidase Activity Assay

This protocol describes a general method for determining α-galactosidase activity, which can be adapted for use with methyl α-D-galactopyranoside.[2]

Materials:

  • Na_2HPO_4-citric acid buffer (pH 4.5)

  • Substrate solution (e.g., p-nitrophenyl-α-D-galactopyranoside or methyl α-D-galactopyranoside at a suitable concentration in buffer)

  • Enzyme solution (cell lysate or purified α-galactosidase)

  • Stop solution (e.g., 1 M Na_2CO_3)

  • Spectrophotometer or appropriate detection instrument

Procedure:

  • Equilibrate the buffer and substrate solution to the optimal temperature for the enzyme (e.g., 30°C).

  • In a reaction tube, mix the enzyme solution with the buffer.

  • Pre-incubate the enzyme mixture at the reaction temperature.

  • Start the reaction by adding the substrate solution.

  • Incubate for a defined period.

  • Terminate the reaction by adding the stop solution.

  • Quantify the product formed. If using a chromogenic substrate like p-nitrophenyl-α-D-galactopyranoside, measure the absorbance at the appropriate wavelength. If using methyl α-D-galactopyranoside, the released methanol or galactose would need to be quantified using a suitable assay (e.g., enzymatic or chromatographic methods).

Visualizing the Enzymatic Process

To better understand the workflow of a typical galactosidase assay, the following diagram illustrates the key steps involved.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Detection Enzyme Enzyme Solution Mix Mix Enzyme, Substrate, and Buffer Enzyme->Mix Substrate Substrate Solution Substrate->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Product Formation (e.g., Absorbance) Stop->Measure

A generalized workflow for a typical enzymatic assay.

Signaling Pathways and Logical Relationships

While these simple methyl glycosides are primarily used as tools to probe enzyme activity and specificity, they can be conceptually placed within the broader context of carbohydrate metabolism. The hydrolysis of galactosides is a key step in making galactose available for entry into central metabolic pathways, such as glycolysis.

The following diagram illustrates the logical relationship between the anomeric form of the substrate and the specific enzyme required for its hydrolysis, leading to the release of galactose.

Anomer_Specificity cluster_substrates Substrates cluster_enzymes Enzymes cluster_product Product Beta_Gal Methyl β-D-galactopyranoside Beta_Enzyme β-Galactosidase Beta_Gal->Beta_Enzyme Hydrolysis Alpha_Gal Methyl α-D-galactopyranoside Alpha_Enzyme α-Galactosidase Alpha_Gal->Alpha_Enzyme Hydrolysis Galactose Galactose Beta_Enzyme->Galactose Alpha_Enzyme->Galactose

Anomeric specificity of galactosidases.

Conclusion

The comparison of methyl β-D-galactopyranoside and its α-anomer in enzymatic reactions starkly illustrates the principle of stereochemical specificity in biological systems. While chemically very similar, their distinct anomeric configurations dictate their recognition by different enzymes. β-Galactosidase processes the β-anomer, while α-galactosidase acts on the α-anomer. This guide provides a foundational understanding and practical protocols for researchers to further investigate the kinetics of these and other glycoside-enzyme interactions, which is crucial for advancing our knowledge in glycobiology and for the development of novel therapeutic agents. The clear need for direct comparative kinetic studies presents an open avenue for future research.

References

Methyl β-D-Galactopyranoside as an Internal Standard for NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results. While common standards like TSP, DSS, and maleic acid dominate the landscape, the potential of other molecules is often explored. This guide provides a comprehensive comparison of methyl β-D-galactopyranoside as a qNMR internal standard against established alternatives, supported by spectral data analysis and a detailed experimental protocol.

Performance Comparison: Methyl β-D-Galactopyranoside vs. Standard Alternatives

A suitable internal standard for qNMR should possess several key characteristics: signal simplicity (ideally a singlet), chemical inertness, solubility in the chosen solvent, and most importantly, signals that do not overlap with those of the analyte. Here, we compare methyl β-D-galactopyranoside against three widely used internal standards: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), and maleic acid.

FeatureMethyl β-D-GalactopyranosideTSP (3-(trimethylsilyl)propionic acid)DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)Maleic Acid
¹H NMR Signal(s) in D₂O Multiple complex multiplets (anomeric proton ~4.57 ppm, other ring protons ~3.4-4.1 ppm, methyl group)Singlet at 0.0 ppmSinglet at 0.0 ppmSinglet at ~6.5 ppm
Signal Simplicity PoorExcellentExcellentExcellent
Potential for Signal Overlap High . Signals fall in the highly congested region of many biological molecules, including amino acids, sugars, and other metabolites.Low . The signal is in a relatively clear region of the spectrum.Low . The signal is in a relatively clear region of the spectrum.Low . The signal is in a relatively clear downfield region.
Solubility in Aqueous Solutions GoodGoodGoodGood
Chemical Stability Generally stable, but the glycosidic bond can be susceptible to hydrolysis under acidic conditions.Stable under most conditions, but can bind to proteins, affecting signal intensity and linewidth.Stable under most conditions, but can bind to proteins.Stable, but can undergo isomerization under certain conditions (e.g., UV light).
Cost-Effectiveness Generally affordable.Readily available and affordable.Readily available and affordable.Readily available and affordable.

Analysis of Spectral Data:

The ¹H NMR spectrum of methyl β-D-galactopyranoside in D₂O reveals a complex pattern of signals. The anomeric proton (H1) gives a doublet at approximately 4.57 ppm, while the other non-exchangeable protons of the pyranose ring resonate in the crowded region between 3.4 ppm and 4.1 ppm. This presents a significant drawback, as this is the very region where numerous signals from common metabolites in biological samples (e.g., amino acids, organic acids, and other carbohydrates) appear. This high probability of signal overlap makes accurate integration and quantification of both the standard and the analyte extremely challenging, if not impossible, in complex mixtures.

In contrast, standards like TSP and DSS provide a sharp singlet at 0.0 ppm, a region typically devoid of signals from endogenous metabolites. Maleic acid offers a singlet in the downfield region around 6.5 ppm, which is also generally free from interfering signals in many biological matrices.

Experimental Protocol for qNMR using an Internal Standard

This protocol provides a general framework for performing a qNMR experiment with an internal standard.

1. Preparation of Stock Solutions:

  • Accurately weigh a known amount of the internal standard (e.g., maleic acid) and dissolve it in a precise volume of deuterated solvent (e.g., D₂O with 0.05% TSP for chemical shift referencing) to create a stock solution of known concentration.

  • Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the same deuterated solvent to create an analyte stock solution.

2. Sample Preparation:

  • In an NMR tube, accurately transfer a known volume of the analyte stock solution.

  • To the same NMR tube, add a precise volume of the internal standard stock solution.

  • Vortex the tube to ensure thorough mixing.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Choose an appropriate number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).

    • Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the FID to decay completely, preventing truncation artifacts.

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

4. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signal of the internal standard and a non-overlapping, well-resolved signal of the analyte.

  • Calculate the concentration of the analyte using the following formula:

Visualizing the Workflow and Logical Relationships

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Analyte Weigh Analyte Mix Mix & Vortex Analyte->Mix IS Weigh Internal Standard IS->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Transfer to NMR tube Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate

Caption: Workflow for quantitative NMR using an internal standard.

Standard_Selection cluster_methyl Methyl β-D-galactopyranoside cluster_tsp TSP / DSS IS Ideal Internal Standard Signal Simple Signal (Singlet) IS->Signal Overlap No Signal Overlap IS->Overlap Inert Chemically Inert IS->Inert Soluble Soluble IS->Soluble Methyl_Signal Complex Multiplets Signal->Methyl_Signal TSP_Signal Singlet at 0.0 ppm Signal->TSP_Signal Methyl_Overlap High Overlap Potential Overlap->Methyl_Overlap TSP_Overlap Low Overlap Potential Overlap->TSP_Overlap

Caption: Key criteria for selecting a qNMR internal standard.

Conclusion

Based on the analysis of its ¹H NMR spectrum and the fundamental requirements for a reliable qNMR internal standard, methyl β-D-galactopyranoside is generally not a suitable candidate for the quantitative analysis of complex mixtures , such as those encountered in metabolomics and drug development. The high likelihood of its signals overlapping with a multitude of analyte signals introduces a significant risk of inaccurate and unreliable quantification.

For researchers requiring high-quality, reproducible quantitative data, established internal standards such as TSP, DSS, or maleic acid remain the superior choice . Their simple, well-resolved signals in uncongested regions of the ¹H NMR spectrum provide a much more robust foundation for accurate quantification. While the exploration of novel internal standards is a valuable scientific endeavor, the practical application of methyl β-D-galactopyranoside in quantitative NMR is severely limited by its inherent spectral complexity.

Comparative analysis of Methyl beta-D-galactopyranoside and other galactose derivatives as enzyme substrates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl β-D-galactopyranoside and other galactose derivatives as substrates for enzymes, particularly β-galactosidase. The objective is to offer a comprehensive overview of their performance based on available experimental data, aiding in the selection of appropriate substrates for various research and development applications.

Executive Summary

Galactose derivatives are essential tools for studying the activity and kinetics of galactosidases, enzymes crucial in various biological processes and biotechnological applications. While chromogenic and fluorogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and lactose are well-characterized, the role of Methyl β-D-galactopyranoside is more complex. Although it serves as a ligand that binds to β-galactosidase, it is primarily recognized as a weak substrate and a competitive inhibitor. This guide presents a compilation of kinetic data for common galactose derivatives and outlines the experimental protocols for their evaluation.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters (Kₘ and Vₘₐₓ) of β-galactosidase from various sources for different galactose derivatives. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Reference
Aspergillus oryzaeo-Nitrophenyl-β-D-galactopyranoside (ONPG)0.8000.0864 (A/min)[1]
Lactobacillus plantarumo-Nitrophenyl-β-D-galactopyranoside (ONPG)6.644147.5[2]
Lactobacillus plantarumLactose23.2810.88[2]
Rhizomucor sp.p-Nitrophenyl-β-D-galactopyranoside (pNPG)0.6622.4[3]
Rhizomucor sp.o-Nitrophenyl-β-D-galactopyranoside (ONPG)1.324.45[3]
Rhizomucor sp.Lactose50.012.0[3]
Escherichia colio-Nitrophenyl-β-D-galactopyranoside (ONPG)511.2 (nmol/min/mg)[4]
Escherichia coli (wild-type)o-Nitrophenyl-β-D-galactopyranoside (ONPG)1.3350 (nmol/min/mg)[4]

Note on Methyl β-D-galactopyranoside: Extensive literature review did not yield specific Kₘ and Vₘₐₓ values for the hydrolysis of Methyl β-D-galactopyranoside by β-galactosidase. It is commonly used as a competitive inhibitor in enzyme kinetic studies. The inhibition constant (Kᵢ) is a more relevant parameter to describe its interaction with β-galactosidase. For instance, it acts as a competitive inhibitor for β-galactosidase, indicating it binds to the active site but is hydrolyzed at a very slow rate, if at all, compared to other substrates.

Experimental Protocols

General Protocol for Determining β-Galactosidase Activity and Kinetic Parameters

This protocol outlines the steps to measure β-galactosidase activity using a chromogenic substrate like ONPG and can be adapted for other substrates.

1. Reagent Preparation:

  • Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄.

  • Substrate Stock Solution: Prepare a stock solution of the galactose derivative (e.g., 4 mg/mL ONPG in Z-Buffer).

  • Enzyme Solution: Prepare a solution of β-galactosidase in a suitable buffer (e.g., Z-Buffer). The concentration will depend on the enzyme's specific activity.

  • Stop Solution: 1 M Na₂CO₃.

2. Assay Procedure:

  • Set up a series of reactions with varying substrate concentrations.

  • For each reaction, add a fixed amount of enzyme solution to a microcentrifuge tube or a well in a 96-well plate.

  • Equilibrate the enzyme solution to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution.

  • Incubate the reaction for a specific time, ensuring the reaction remains in the initial linear phase.

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance of the product at the appropriate wavelength (e.g., 420 nm for the o-nitrophenol produced from ONPG).

  • Create a standard curve using the product of the enzymatic reaction to convert absorbance values to product concentration.

3. Data Analysis:

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) by fitting the data to the Michaelis-Menten equation, or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Mandatory Visualization

Signaling Pathway: Leloir Pathway for Galactose Metabolism

The hydrolysis of lactose by β-galactosidase releases galactose, which is then metabolized through the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis.

Leloir_Pathway Lactose Lactose Galactose Galactose Lactose->Galactose β-Galactosidase Glucose Glucose Lactose->Glucose β-Galactosidase alpha_Gal α-D-Galactose Galactose->alpha_Gal Galactose Mutarotase Gal_1_P Galactose-1-Phosphate alpha_Gal->Gal_1_P Galactokinase UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc_1_P Glucose-1-Phosphate UDP_Glc->Glc_1_P GALT Glycolysis Glycolysis Glc_1_P->Glycolysis Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purify/Obtain Enzyme Assay Perform Kinetic Assays (Varying substrate concentrations) Enzyme->Assay Substrates Prepare Substrate Solutions (Methyl β-D-galactopyranoside, ONPG, Lactose, etc.) Substrates->Assay Measurement Measure Product Formation (e.g., Spectrophotometry) Assay->Measurement Kinetics Calculate Kinetic Parameters (Kₘ, Vₘₐₓ) Measurement->Kinetics Comparison Comparative Analysis Kinetics->Comparison Enzyme_Interaction Enzyme Enzyme (β-Galactosidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binds Substrate Substrate (e.g., ONPG, Lactose) Substrate->ES_Complex Inhibitor Competitive Inhibitor (Methyl β-D-galactopyranoside) Inhibitor->EI_Complex Product Product ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

References

Comparative Guide to Antibody Cross-Reactivity with Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various antibodies and other carbohydrate-binding proteins with Methyl β-D-galactopyranoside. The information is intended to assist researchers in selecting appropriate reagents and interpreting experimental results in studies involving carbohydrate-antibody interactions.

Data Summary of Binding Interactions

While comprehensive quantitative cross-reactivity data for a wide range of monoclonal antibodies with Methyl β-D-galactopyranoside is limited in publicly available literature, this section summarizes the available binding data for relevant carbohydrate-binding proteins. The data for Peanut Agglutinin (PNA), a well-studied lectin with specificity for galactose residues, is included to provide a quantitative benchmark for binding kinetics.

Binding ProteinLigandMethodAssociation Rate Constant (k_a)Dissociation Rate Constant (k_d)Additional Notes
Peanut Agglutinin (PNA)Methyl β-D-galactopyranoside13C NMR3.6 x 10⁴ M⁻¹s⁻¹[1]9-39 s⁻¹ (over 5-25°C)[1]The association rate is several orders of magnitude below diffusion control.[1]
Anti-galactan IgA (J539)Methyl 4-deoxy-4-fluoro-β-D-galactopyranosideNot specified--This derivative of Methyl β-D-galactopyranoside was shown to bind to the antibody, indicating tolerance for modification at the C4 position.
Anti-galactan IgA (J539)Methyl 2-deoxy-2-fluoro-β-D-galactopyranosideNot specified--This derivative did not show binding, suggesting the 2-hydroxyl group is critical for interaction with the antibody.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective method for determining the cross-reactivity of an antibody with a soluble inhibitor like Methyl β-D-galactopyranoside.

Competitive ELISA Protocol

This protocol is designed to measure the inhibition of antibody binding to a coated antigen by a soluble competitor, in this case, Methyl β-D-galactopyranoside.

Materials:

  • High-binding 96-well microtiter plates

  • Antigen (e.g., a glycoconjugate containing β-D-galactose)

  • Primary antibody specific for the antigen

  • Methyl β-D-galactopyranoside (inhibitor)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare a serial dilution of Methyl β-D-galactopyranoside in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary antibody with each dilution of the inhibitor for at least 1 hour at room temperature. Include a control with no inhibitor.

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of Methyl β-D-galactopyranoside that causes a 50% reduction in the signal. A lower IC50 value indicates a higher binding affinity of the antibody for the inhibitor.

Visualizations

Competitive ELISA Workflow for Cross-Reactivity Analysis

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Competitive Inhibition cluster_binding_detection Binding and Detection cluster_analysis Data Analysis A Coat Plate with Antigen B Block Non-specific Sites A->B E Add Antibody-Inhibitor Mix to Plate B->E C Prepare Inhibitor Dilutions (Methyl β-D-galactopyranoside) D Pre-incubate Primary Antibody with Inhibitor C->D D->E F Add Enzyme-conjugated Secondary Antibody E->F G Add Substrate F->G H Read Absorbance G->H I Plot Absorbance vs. Inhibitor Concentration H->I J Determine IC50 I->J

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Signaling Pathway of Competitive Inhibition in ELISA

Competitive_Inhibition_Pathway cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Ab1 Primary Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 Binding Sec_Ab1 Secondary Ab-Enzyme Ag_coated1->Sec_Ab1 Binds to Primary Ab Substrate1 Substrate Sec_Ab1->Substrate1 Enzymatic Reaction Signal1 High Signal Substrate1->Signal1 Ab2 Primary Antibody Inhibitor Methyl β-D-galactopyranoside Ab2->Inhibitor Binding in Solution Ab_Inhibitor_Complex Antibody-Inhibitor Complex Ag_coated2 Coated Antigen Ab_Inhibitor_Complex->Ag_coated2 Binding Blocked Sec_Ab2 Secondary Ab-Enzyme Ag_coated2->Sec_Ab2 Less Binding Substrate2 Substrate Sec_Ab2->Substrate2 Reduced Reaction Signal2 Low Signal Substrate2->Signal2

Caption: Mechanism of signal reduction in competitive ELISA due to inhibitor binding.

References

Efficacy comparison of Methyl beta-D-galactopyranoside and lactose in inducing gene expression.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an inducer for gene expression systems is critical for optimizing protein production and ensuring experimental reproducibility. This guide provides an objective comparison of the efficacy of Methyl β-D-galactopyranoside and lactose as inducers of gene expression, supported by experimental data and detailed protocols.

Executive Summary

The induction of gene expression, particularly in systems like the lac operon, is a cornerstone of molecular biology and biotechnology. While lactose is the natural inducer of the lac operon, synthetic analogs are often employed for their stability and potency. This guide focuses on a comparative analysis of Methyl β-D-galactopyranoside and lactose.

In the cellular environment, lactose is enzymatically converted to allolactose, the actual molecule that binds to the lac repressor protein and triggers gene expression.[1] Methyl β-D-galactopyranoside, a synthetic analog, can also bind to the lac repressor. Structural analysis suggests that the addition of a methyl group to galactose enhances its binding affinity to the lac repressor, indicating it may be a more potent inducer than galactose itself, which is considered a weak inducer.[2] However, a direct quantitative comparison with lactose under identical experimental conditions is crucial for informed selection.

Quantitative Comparison of Inducer Efficacy

To provide a clear comparison, the following table summarizes the key parameters for evaluating the efficacy of Methyl β-D-galactopyranoside and lactose in inducing β-galactosidase expression, a common reporter gene under the control of the lac promoter.

ParameterMethyl β-D-galactopyranosideLactoseReference
Induction Mechanism Binds directly to the lac repressor.Converted to allolactose, which binds to the lac repressor.[1][2]
Metabolic Stability Not metabolized by β-galactosidase ("gratuitous inducer").Metabolized by β-galactosidase.Inferred from gratuitous nature
Relative Potency Higher binding affinity to lac repressor than galactose.[2]The natural inducer, with potency dependent on conversion to allolactose.[2]
Optimal Concentration To be determined experimentally.To be determined experimentally.
Induction Kinetics To be determined experimentally.To be determined experimentally.

Experimental Protocols

To empirically determine the efficacy of each inducer, a standardized experimental protocol is essential. The following section outlines a detailed methodology for a comparative study.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_assay β-Galactosidase Assay cluster_analysis Data Analysis bact_culture Prepare overnight culture of E. coli strain (e.g., carrying a lacZ reporter plasmid) subculture Subculture to fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6) bact_culture->subculture induction Add inducers to separate cultures at various concentrations subculture->induction inducer_prep Prepare stock solutions of Methyl β-D-galactopyranoside and Lactose inducer_prep->induction incubation Incubate cultures under controlled conditions (e.g., 37°C with shaking) for a set time period induction->incubation sampling Take aliquots from each culture incubation->sampling lysis Lyse cells to release β-galactosidase sampling->lysis onpg_assay Perform ONPG assay to measure enzyme activity lysis->onpg_assay readout Measure absorbance at 420 nm onpg_assay->readout miller_units Calculate Miller Units to normalize for cell density and incubation time readout->miller_units dose_response Plot dose-response curves for each inducer miller_units->dose_response comparison Compare EC50 values and maximal induction levels dose_response->comparison

Fig 1. Experimental workflow for comparing inducer efficacy.
Detailed Protocol: β-Galactosidase Assay (ONPG Method)

This protocol is adapted from standard molecular biology methods for measuring β-galactosidase activity.

Materials:

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • O-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)

  • 1 M Na2CO3 solution

  • Lysis buffer (e.g., PopCulture Reagent or buffer with lysozyme)

  • E. coli strain with a lacZ reporter gene

  • Methyl β-D-galactopyranoside and Lactose stock solutions

  • Spectrophotometer

Procedure:

  • Cell Culture and Induction:

    • Grow an overnight culture of the E. coli strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.

    • Inoculate fresh medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.4-0.6.

    • Divide the culture into aliquots for each inducer and concentration to be tested, including a no-inducer control.

    • Add Methyl β-D-galactopyranoside or Lactose to the final desired concentrations.

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Assay:

    • Measure the final OD600 of each culture.

    • Take a defined volume (e.g., 100 µL) of each culture and add it to a microfuge tube.

    • Add lysis reagent and incubate according to the manufacturer's instructions to permeabilize the cells.

    • Pre-warm the cell lysates and Z-buffer to 28°C.

    • Start the reaction by adding 700 µL of Z-buffer to the 100 µL of cell lysate.

    • Add 200 µL of ONPG solution to each tube and start a timer. Mix thoroughly.

    • Incubate the reaction at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Record the reaction time.

    • Centrifuge the tubes to pellet cell debris.

    • Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550) to correct for light scattering.

  • Calculation of β-Galactosidase Activity (Miller Units):

    • Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

      • Time = reaction time in minutes

      • Volume = volume of culture assayed in mL

      • OD600 = absorbance of the culture at 600 nm

Signaling Pathway of Gene Induction

The induction of the lac operon by both lactose and Methyl β-D-galactopyranoside fundamentally relies on the allosteric regulation of the lac repressor protein.

signaling_pathway cluster_intracellular Intracellular Lactose_ext Lactose Lactose_int Lactose Lactose_ext->Lactose_int Transport MeGal_ext Methyl β-D-galactopyranoside MeGal_int Methyl β-D-galactopyranoside MeGal_ext->MeGal_int Transport Allolactose Allolactose Lactose_int->Allolactose Conversion LacZ_enzyme β-Galactosidase LacI Lac Repressor Allolactose->LacI Binds & Inactivates MeGal_int->LacI Binds & Inactivates LacY LacY Permease Operator Operator (lacO) LacI->Operator Binds & Represses Promoter Promoter (lacP) Structural_Genes Structural Genes (lacZ, lacY, lacA) Promoter->Structural_Genes Transcription RNA_Pol RNA Polymerase RNA_Pol->Promoter Binds mRNA mRNA Proteins Proteins mRNA->Proteins Translation

References

A Comparative Guide to the Quantitative Analysis of Methyl β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Methyl β-D-galactopyranoside is crucial for various applications, including biochemical assays and pharmaceutical formulations. This guide provides a comparative overview of common analytical techniques for the quantitative determination of Methyl β-D-galactopyranoside, presenting experimental data and detailed protocols to aid in method selection and validation.

Comparison of Quantitative Assay Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of typical performance characteristics for High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and the Phenol-Sulfuric Acid colorimetric assay.

ParameterHPLC-RIDGC-MS (with derivatization)Phenol-Sulfuric Acid Assay
Principle Separation based on polarity, detection based on refractive index changes.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection.Colorimetric reaction of carbohydrates with phenol in the presence of sulfuric acid.
Specificity High. Can separate from other non-volatile compounds.Very High. Provides structural information for identification.Low. Detects total carbohydrates.
**Linearity (R²) **>0.999>0.99>0.98
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 ng/injection~1-5 µg/mL
Limit of Quantitation (LOQ) ~5-20 µg/mL~0.5-5 ng/injection~5-15 µg/mL
Throughput ModerateLow to ModerateHigh
Sample Preparation Simple dissolution and filtration.Requires derivatization (e.g., silylation).Simple dissolution.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is well-suited for the quantification of non-chromophoric compounds like Methyl β-D-galactopyranoside.

Instrumentation and Materials:

  • HPLC system with a refractive index detector (RID).

  • Amino or ligand-exchange column suitable for carbohydrate analysis.

  • Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).

  • High-purity Methyl β-D-galactopyranoside reference standard.

Procedure:

  • Prepare the mobile phase, filter, and degas.

  • Prepare a stock solution of the Methyl β-D-galactopyranoside reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

  • Set up the HPLC system with the appropriate column and mobile phase, and allow the system to equilibrate until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the calibration standards and the test sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of Methyl β-D-galactopyranoside in the test sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the sugar volatile.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar derivative analysis (e.g., a polar stationary phase).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • High-purity Methyl β-D-galactopyranoside reference standard.

Procedure:

  • Derivatization:

    • Accurately weigh the reference standard or sample into a reaction vial.

    • Add the derivatization reagent and heat to complete the reaction.

    • Cool the reaction mixture to room temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the derivatized Methyl β-D-galactopyranoside.

    • The mass spectrometer should be operated in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized Methyl β-D-galactopyranoside based on its retention time and mass spectrum.

    • Quantify the analyte by comparing its peak area to that of a calibration curve prepared from derivatized standards.

Phenol-Sulfuric Acid Colorimetric Assay

This is a simple and rapid method for the determination of total carbohydrates.

Instrumentation and Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm.

  • Phenol solution (5% w/v in water).

  • Concentrated sulfuric acid.

  • High-purity Methyl β-D-galactopyranoside reference standard.

Procedure:

  • Prepare a stock solution of the Methyl β-D-galactopyranoside reference standard in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Pipette a known volume of the standards and samples into test tubes.

  • Add the 5% phenol solution to each tube and mix.

  • Carefully add concentrated sulfuric acid to each tube, directing the stream onto the liquid surface to ensure rapid mixing and heat generation. Caution: This reaction is highly exothermic.

  • Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.

  • Measure the absorbance of the resulting yellow-orange solution at 490 nm.

  • Construct a calibration curve and determine the concentration of carbohydrate in the samples.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for the HPLC-RID and Phenol-Sulfuric Acid assays.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter Filter through 0.45µm filter prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC-RID System filter->hplc Prepared Samples & Standards chrom Acquire Chromatograms hplc->chrom integrate Integrate Peak Areas chrom->integrate Chromatographic Data curve Construct Calibration Curve integrate->curve quantify Quantify Sample Concentration curve->quantify Colorimetric_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis prep_std Prepare Standard Solutions add_phenol Add 5% Phenol prep_std->add_phenol prep_sample Prepare Sample Solution prep_sample->add_phenol add_acid Add Conc. H2SO4 add_phenol->add_acid incubate Incubate add_acid->incubate measure_abs Measure Absorbance at 490 nm incubate->measure_abs Colored Solution curve Construct Calibration Curve measure_abs->curve quantify Quantify Carbohydrate Concentration curve->quantify

Head-to-head comparison of different synthesis routes for Methyl beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of glycosides such as Methyl β-D-galactopyranoside is a critical step in the development of new therapeutics and biochemical probes. This guide provides a head-to-head comparison of the most common chemical and enzymatic methods for synthesizing Methyl β-D-galactopyranoside, offering a detailed look at their respective advantages and disadvantages. The comparison is supported by experimental data from related syntheses to provide a clear, quantitative overview of what researchers can expect in terms of yield, stereoselectivity, and reaction conditions.

Comparison of Synthesis Routes

The selection of a synthetic route for Methyl β-D-galactopyranoside is often a trade-off between yield, stereoselectivity, cost, and experimental complexity. The following table summarizes the key quantitative parameters for the Fischer Glycosylation, Koenigs-Knorr, Helferich, and Enzymatic synthesis methods. It is important to note that the data presented is often from the synthesis of analogous glycosides due to the limited availability of direct comparative studies for this specific molecule.

Parameter Fischer Glycosylation Koenigs-Knorr Reaction Improved Helferich Method Enzymatic Synthesis
Typical Yield 70-85% (for methyl α-D-glucoside)[1]50-60% (for cycloalkyl β-D-galactosides)[2]51-94% (for 4-methylumbelliferyl glycosides)[3][4]Up to 55%[5]
Anomeric Selectivity (α:β) Predominantly α-anomer (e.g., 11:1 for methyl α-D-galactoside)[1]Highly β-selective (exclusive β-anomer formation reported)[2]Can be tuned for α or β selectivity; often α-selective for galactose derivatives[3]Highly β-selective with β-galactosidase
Reaction Time Hours to days (conventional); 10 minutes (microwave-assisted)[1][6]Several hoursVaries (e.g., 2-24 hours)Varies (typically hours)
Reaction Temperature Reflux (conventional); 90°C (microwave)[1]Room temperature to reflux0°C to 60°C[3]Typically 30-50°C[7]
Key Reagents D-galactose, Methanol, Acid catalyst (e.g., H+, Amberlite IRN 120)[6]Acetobromo-α-D-galactose, Methanol, Heavy metal salt (e.g., Ag₂CO₃, CdCO₃)[2]β-D-galactose pentaacetate, Methanol, Lewis acid (e.g., BF₃·OEt₂), Base (e.g., TEA, DMAP)[3]Lactose (donor), Methanol (acceptor), β-galactosidase[8]
Advantages Simple, inexpensive reagents, one-step reaction.[6]High β-selectivity, reliable for complex glycosides.Good to excellent yields, potential for stereochemical control.[4]High stereoselectivity and regioselectivity, mild reaction conditions.[5]
Disadvantages Poor β-selectivity, formation of furanoside isomers, often requires harsh acidic conditions.[6][9]Use of stoichiometric heavy metal promoters (toxic and expensive), requires preparation of glycosyl halide.Requires multi-step preparation of the glycosyl acetate donor.[3]Enzyme cost and stability, may require optimization of reaction conditions (pH, temperature).[7]

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below. These protocols are based on established procedures for glycosylation and have been adapted for the synthesis of Methyl β-D-galactopyranoside.

Fischer Glycosylation (Microwave-Assisted)

This method utilizes microwave irradiation to accelerate the acid-catalyzed reaction between D-galactose and methanol.

Materials:

  • D-galactose

  • Anhydrous Methanol

  • Amberlite IRN 120 H+ resin (or other acidic catalyst)

  • Pressure-rated microwave vial with a Teflon septum

Procedure:

  • To a pressure-rated microwave vial, add D-galactose (e.g., 0.1 g, 0.56 mmol) and Amberlite IRN 120 H+ resin (e.g., 0.1 g).

  • Add anhydrous methanol (1 mL) to the vial and seal it with a Teflon septum.

  • Place the vial in a microwave reactor and irradiate at a constant temperature (e.g., 90°C) for 10 minutes with stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the resin.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from methanol to yield predominantly Methyl α-D-galactopyranoside, with Methyl β-D-galactopyranoside as a minor product. The anomeric ratio can be determined by ¹H NMR spectroscopy.

Koenigs-Knorr Reaction

This classical method involves the reaction of a per-O-acetylated galactosyl bromide with methanol in the presence of a silver salt promoter to yield the β-glycoside.

Materials:

  • Acetobromo-α-D-galactose (prepared from D-galactose)

  • Anhydrous Methanol

  • Silver(I) carbonate (Ag₂CO₃) or Cadmium carbonate (CdCO₃)[2]

  • Anhydrous dichloromethane (DCM) or benzene

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add acetobromo-α-D-galactose and anhydrous methanol in a solvent such as anhydrous DCM.

  • Add freshly activated 4 Å molecular sieves to the mixture to ensure anhydrous conditions.

  • Add the promoter, for example, silver(I) carbonate (1.5 equivalents), to the stirred suspension.

  • Stir the reaction mixture at room temperature in the dark for several hours (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with DCM.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The resulting residue contains the protected methyl galactoside. Deprotection of the acetyl groups is achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

  • Neutralize the deacetylation reaction with an acidic resin, filter, and evaporate the solvent.

  • Purify the final product, Methyl β-D-galactopyranoside, by column chromatography on silica gel.

Improved Helferich Method

This modified Helferich method employs a Lewis acid and an organic base to promote the glycosylation of methanol with per-O-acetylated galactose.

Materials:

  • β-D-galactose pentaacetate (prepared from D-galactose)

  • Anhydrous Methanol

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)[3]

Procedure:

  • Dissolve β-D-galactose pentaacetate and anhydrous methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0°C or room temperature).

  • Add the organic base (e.g., TEA or DMAP) to the solution.

  • Slowly add boron trifluoride etherate to the stirred mixture.

  • Allow the reaction to proceed for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a few drops of water or a saturated solution of sodium bicarbonate.

  • Dilute the mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotect the resulting per-O-acetylated methyl galactoside using Zemplén conditions as described in the Koenigs-Knorr protocol.

  • Purify the final product by silica gel column chromatography.

Synthesis Route Diagrams

The following diagrams illustrate the general workflows for the chemical synthesis of Methyl β-D-galactopyranoside.

Fischer_Glycosylation Galactose D-Galactose Reaction Fischer Glycosylation (Reflux or Microwave) Galactose->Reaction Methanol Methanol Methanol->Reaction Acid Acid Catalyst (e.g., H+) Acid->Reaction Mixture Anomeric Mixture (α and β pyranosides and furanosides) Reaction->Mixture Purification Purification (e.g., Recrystallization, Chromatography) Mixture->Purification Alpha_Product Methyl α-D-galactopyranoside (Major Product) Purification->Alpha_Product Beta_Product Methyl β-D-galactopyranoside (Minor Product) Purification->Beta_Product

Fischer Glycosylation Workflow

Koenigs_Knorr_Reaction Galactose D-Galactose Acetylation Acetylation (Ac₂O, Pyridine) Galactose->Acetylation Pentaacetate Galactose Pentaacetate Acetylation->Pentaacetate Bromination Bromination (HBr in AcOH) Pentaacetate->Bromination Glycosyl_Bromide Acetobromo-α-D-galactose Bromination->Glycosyl_Bromide Glycosylation Koenigs-Knorr Glycosylation Glycosyl_Bromide->Glycosylation Methanol Methanol Methanol->Glycosylation Promoter Promoter (e.g., Ag₂CO₃) Promoter->Glycosylation Protected_Product Protected Methyl β-D-galactopyranoside Glycosylation->Protected_Product Deprotection Deacetylation (Zemplén) Protected_Product->Deprotection Final_Product Methyl β-D-galactopyranoside Deprotection->Final_Product

Koenigs-Knorr Reaction Workflow

Helferich_Method Galactose D-Galactose Acetylation Acetylation (Ac₂O, Pyridine) Galactose->Acetylation Pentaacetate β-D-Galactose Pentaacetate Acetylation->Pentaacetate Glycosylation Helferich Glycosylation Pentaacetate->Glycosylation Methanol Methanol Methanol->Glycosylation Catalysts Lewis Acid (BF₃·OEt₂) + Base (e.g., TEA) Catalysts->Glycosylation Protected_Product Protected Methyl galactopyranoside Glycosylation->Protected_Product Deprotection Deacetylation (Zemplén) Protected_Product->Deprotection Final_Product Methyl β-D-galactopyranoside Deprotection->Final_Product

Improved Helferich Method Workflow

References

Safety Operating Guide

Personal protective equipment for handling Methyl beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl beta-D-galactopyranoside in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a compliant research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Tightly fitting safety goggles with side-shields.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact with the compound.
Body Protection Laboratory coat.Provides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]Minimizes inhalation of dust or aerosols.

Glove Selection Guide for Chemical Handling

Glove Material General Recommendation for Glycosides Advantages Disadvantages
Nitrile Recommended Excellent for general laboratory use, good resistance to many chemicals, clear indication of tears.[4]May not be suitable for prolonged immersion in certain organic solvents.
Latex Acceptable Alternative High dexterity and comfort.Can cause allergic reactions; less chemical resistance than nitrile.[5]
Neoprene Recommended for broader chemical resistance Good for acids, bases, alcohols, and phenols.[4]May have less dexterity than nitrile or latex.

Operational Plan: Safe Handling Protocol

A systematic approach is essential to minimize the risk of exposure when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare a clean and designated work area. don_ppe 2. Put on all required PPE. weighing 3. Weigh the solid compound in a fume hood or well-ventilated area. don_ppe->weighing dissolving 4. Dissolve the compound by slowly adding solvent to the solid. cleanup 5. Clean the work area and equipment thoroughly. dissolving->cleanup doff_ppe 6. Remove PPE in the correct order to avoid contamination. wash_hands 7. Wash hands thoroughly with soap and water.

Caption: Step-by-step workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental compliance.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is between 2-8°C.[3]

  • Keep away from strong oxidizing agents.[6]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Contaminated materials and unused product should be treated as chemical waste and disposed of through a licensed waste disposal company.[4][7]

  • Do not pour solutions down the drain.[7]

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Solid Waste (Unused compound, contaminated consumables) hazardous_container Designated Hazardous Waste Container solid_waste->hazardous_container liquid_waste Liquid Waste (Solutions) liquid_waste->hazardous_container licensed_disposal Licensed Waste Disposal Service hazardous_container->licensed_disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.